3-(Azidopropyl)triethoxysilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-azidopropyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O3Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-12-10/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFNCWQATZVOGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN=[N+]=[N-])(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101003292 | |
| Record name | (3-Azidopropyl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83315-69-9 | |
| Record name | (3-Azidopropyl)triethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83315-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Azidopropyl)triethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083315699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Azidopropyl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(azidopropyl)triethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Azidopropyl)triethoxysilane chemical structure
An In-depth Technical Guide to 3-(Azidopropyl)triethoxysilane
Introduction
This compound is an organosilicon compound widely utilized as a versatile crosslinking and surface modification agent.[1] Its unique bifunctional structure, featuring a triethoxysilane (B36694) group at one end and an azide (B81097) terminal group at the other, enables the covalent linkage of organic molecules to inorganic substrates.[1][2] The triethoxysilane moiety facilitates strong bonding to hydroxyl-rich surfaces such as glass, silicon oxide, and various metal oxides, while the azide group provides a reactive handle for subsequent bioconjugation reactions, most notably copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).[1][3][4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications for researchers in materials science and drug development.
Chemical Structure and Properties
This compound is characterized by a central silicon atom bonded to three ethoxy groups and a propyl chain terminating with an azide functional group.[1] Its key chemical and physical properties are summarized below.
Physicochemical Data
| Property | Value |
| CAS Number | 83315-69-9[1][5] |
| Molecular Formula | C₉H₂₁N₃O₃Si[1][6] |
| Molecular Weight | 247.37 g/mol [1][6] |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Density | 0.981 g/mL at 20°C[1][2][7] |
| Boiling Point | 72-75°C at 0.5 mmHg[1][2][7] |
| Refractive Index | 1.4257 at 20°C[1][2][7] |
| SMILES | CCO--INVALID-LINK--(OCC)OCC[1][5] |
| InChI Key | DHFNCWQATZVOGB-UHFFFAOYSA-N[1][] |
The compound is sensitive to moisture and reacts slowly with water, leading to the hydrolysis of the ethoxy groups and liberating ethanol.[2][7][9] For stability, it should be stored in sealed containers under an inert gas atmosphere at temperatures below 15-30°C.[5][9]
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Synthesis
The primary synthetic route for this compound involves a nucleophilic substitution reaction.[1] This established method uses 3-chloropropyltriethoxysilane as the starting material and sodium azide as the azide source.[1] The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the displacement of the terminal chlorine atom by the azide anion.[1] Following the reaction, the product can be purified by distillation or chromatography.[1]
Core Applications in Research and Drug Development
The dual functionality of this compound makes it a valuable tool in various scientific fields.
-
Surface Modification and Immobilization : As a silane (B1218182) coupling agent, it is extensively used to form a stable organic monolayer on inorganic surfaces like glass and silicon oxide.[1] The triethoxysilane group covalently bonds with surface hydroxyl groups, exposing the azide functionality for further reactions.[1][2]
-
Bioconjugation via Click Chemistry : The terminal azide group is a key component in bioorthogonal "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3] This allows for the highly efficient and specific attachment of biomolecules (e.g., proteins, DNA, peptides) that have been pre-functionalized with an alkyne group.[1][3][4]
-
Biosensor Development : By immobilizing specific biomolecules like antibodies or enzymes onto sensor surfaces, this compound is crucial for fabricating sensitive and specific biosensors for detecting target analytes.[1]
-
Drug Discovery : In high-throughput screening, drug targets can be immobilized on surfaces, which is facilitated by this silane, to screen libraries of potential drug candidates.[1]
-
Nanoparticle Functionalization : It is used to modify the surface of silica (B1680970) nanoparticles, enabling their conjugation with therapeutic agents or targeting ligands for applications in drug delivery and diagnostics.[2]
Experimental Protocols
Protocol 1: Surface Silanization of Glass or Silicon Substrates
This protocol details the procedure for creating an azide-functionalized surface on a glass or silicon oxide substrate, a foundational step for subsequent bioconjugation.
Materials:
-
Glass or silicon oxide substrates (e.g., microscope slides, coverslips)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive)
-
Deionized (DI) water
-
Anhydrous Toluene (B28343)
-
This compound (APTES)
-
Ethanol
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the substrates in Piranha solution for 30 minutes at room temperature in a fume hood to remove organic residues and generate surface silanol (B1196071) (-OH) groups.[10]
-
Carefully remove the substrates and rinse them extensively with DI water.[10]
-
Dry the substrates using a nitrogen gas stream.[10]
-
Bake the clean substrates in an oven at 110°C for 30 minutes to eliminate any residual water.[10]
-
-
Silanization:
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a clean, dry reaction vessel.
-
Immerse the dried substrates in the silane solution.[10]
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.[10]
-
Remove the substrates from the solution and rinse thoroughly with fresh toluene to wash away any non-covalently bound silane.[10]
-
Perform a final rinse with ethanol, followed by DI water.[10]
-
-
Curing and Storage:
-
Dry the functionalized substrates under a nitrogen gas stream.[10]
-
Cure the silane layer by baking the substrates in an oven at 110°C for 30-60 minutes to promote the formation of stable siloxane bonds.[10]
-
The azide-functionalized substrates are now ready for bioconjugation or can be stored in a desiccator for future use.
-
Workflow for Surface Functionalization and Bioconjugation
Caption: Workflow for surface modification and bioconjugation.
Safety and Handling
This compound requires careful handling. It is harmful if swallowed or in contact with skin and can cause skin irritation and serious eye damage.[6][9] The compound is moisture-sensitive and its hydrolysis produces ethanol.[9] Contact with strong acids can lead to the formation of toxic hydrazoic acid.[9] It may also form explosive azides upon contact with certain metals like copper, silver, and lead.[9] Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
References
- 1. Buy this compound | 83315-69-9 [smolecule.com]
- 2. 3-AZIDOPROPYLTRIETHOXYSILANE | [gelest.com]
- 3. Bioconjugation application notes [bionordika.fi]
- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. This compound | C9H21N3O3Si | CID 18519390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 83315-69-9 [chemicalbook.com]
- 9. gelest.com [gelest.com]
- 10. benchchem.com [benchchem.com]
3-(Azidopropyl)triethoxysilane (CAS 83315-69-9): A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-(Azidopropyl)triethoxysilane, a versatile organosilane compound widely utilized in surface chemistry, bioconjugation, and materials science. This document details its chemical and physical properties, synthesis, and key applications, with a focus on experimental protocols and its role in biological research.
Core Properties and Specifications
This compound is an organosilicon compound featuring a terminal azide (B81097) group and a hydrolyzable triethoxysilane (B36694) moiety.[1][2] This bifunctional nature allows it to act as a molecular bridge between inorganic substrates and organic molecules, making it an invaluable tool in various scientific disciplines.[1]
| Property | Value | Reference(s) |
| CAS Number | 83315-69-9 | [3][4] |
| Molecular Formula | C₉H₂₁N₃O₃Si | [1][3][4] |
| Molecular Weight | 247.37 g/mol | [1][3][4] |
| Appearance | Liquid | [2] |
| Boiling Point | 72-75 °C at 0.5 mmHg | [3][5] |
| Density | 0.981 g/cm³ | [3][5] |
| Refractive Index | 1.4257 | [5] |
| SMILES | CCO--INVALID-LINK--(OCC)OCC | [3][4] |
Synthesis of this compound
The most common and established method for synthesizing this compound is through a nucleophilic substitution reaction.[1] This typically involves the reaction of 3-chloropropyltriethoxysilane with sodium azide in a polar aprotic solvent.[1]
Synthesis of this compound.
Experimental Protocol: Synthesis
A general protocol for the synthesis of this compound is as follows:
-
Preparation: In a well-ventilated fume hood, dissolve sodium azide in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1]
-
Reaction: Slowly add 3-chloropropyltriethoxysilane to the sodium azide solution while stirring.[1]
-
Heating: Heat the reaction mixture under reflux with continuous stirring for several hours to ensure the completion of the reaction.[6]
-
Work-up: After cooling to room temperature, the precipitated sodium chloride is removed by filtration.
-
Purification: The crude product is then purified by vacuum distillation to yield pure this compound.[1][6]
Key Applications and Experimental Protocols
The utility of this compound stems from its two reactive functional groups. The triethoxysilane group readily reacts with hydroxylated surfaces such as glass, silicon oxide, and metal oxides to form stable covalent bonds.[1] The azide group provides a versatile handle for the attachment of biomolecules and other organic moieties, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1]
Surface Modification and Functionalization
This compound is extensively used to modify the surfaces of various substrates to introduce azide functionalities. These azide-terminated surfaces can then be used for the immobilization of biomolecules, nanoparticles, and other materials.
Workflow for Surface Modification and Biomolecule Immobilization.
-
Cleaning: Thoroughly clean the glass slides by sonicating in a series of solvents (e.g., acetone, ethanol (B145695), and deionized water) to remove organic contaminants. Further treat the slides with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to generate hydroxyl groups on the surface. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Silanization: Prepare a 2% (v/v) solution of this compound in anhydrous toluene (B28343). Immerse the cleaned and dried glass slides in the silane solution and incubate at room temperature for 1-2 hours.
-
Washing: After incubation, rinse the slides with toluene to remove any unbound silane, followed by a final rinse with ethanol and deionized water.
-
Curing: Dry the functionalized slides under a stream of nitrogen and then cure them in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane layer. The azide-functionalized slides are now ready for subsequent click chemistry reactions.
"Click Chemistry" for Bioconjugation
The azide group of this compound is a key participant in the highly efficient and specific CuAAC "click" reaction. This reaction allows for the covalent attachment of alkyne-containing molecules, such as proteins, peptides, nucleic acids, and small molecule drugs, to the azide-functionalized surface.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Prepare Solutions:
-
Peptide Solution: Dissolve the alkyne-modified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Copper Sulfate (B86663) Solution: Prepare a stock solution of copper(II) sulfate (CuSO₄) in deionized water.
-
Sodium Ascorbate (B8700270) Solution: Prepare a fresh stock solution of sodium ascorbate in deionized water. This acts as a reducing agent to generate the active Cu(I) catalyst in situ.
-
Ligand Solution (Optional but Recommended): A copper-stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be used to improve reaction efficiency and reduce cytotoxicity. Prepare a stock solution of the ligand in deionized water.
-
-
Reaction Mixture: In a microcentrifuge tube, combine the peptide solution with the copper sulfate solution (and ligand, if used).
-
Initiate Reaction: Add the sodium ascorbate solution to the mixture to initiate the click reaction.
-
Incubation: Gently mix the solution and apply it to the azide-functionalized surface. Incubate at room temperature for 1-2 hours in a humidified chamber to prevent evaporation.
-
Washing: After incubation, thoroughly wash the surface with buffer and deionized water to remove any unbound peptide and reaction reagents.
-
Drying and Storage: Dry the surface under a stream of nitrogen. The surface with the immobilized peptide is now ready for use in cell culture or other biological assays.
Application in Studying Cellular Signaling
By immobilizing specific biomolecules, surfaces functionalized with this compound can be used as platforms to study cellular signaling pathways. For instance, immobilizing a peptide ligand that binds to a specific cell surface receptor can trigger a downstream signaling cascade, allowing researchers to investigate the molecular mechanisms of cell adhesion, proliferation, and differentiation. A key pathway that can be studied using such functionalized surfaces is the integrin-mediated signaling cascade, which involves the activation of Focal Adhesion Kinase (FAK).
Integrin-Mediated Signaling via an Immobilized Ligand.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[7] It is a skin and eye irritant and may be harmful if swallowed or inhaled.[7] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.[7] The compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[7] It may form explosive azides on contact with certain metals like copper, lead, and silver.[7]
Conclusion
This compound is a powerful and versatile chemical tool for researchers in chemistry, materials science, and the life sciences. Its ability to functionalize a wide range of surfaces and its compatibility with the robust and efficient "click chemistry" make it an ideal choice for the immobilization of biomolecules in applications ranging from biosensor development to fundamental studies of cellular behavior. The detailed protocols provided in this guide offer a starting point for the successful implementation of this compound in a variety of research settings.
References
- 1. Surface chemistry modulates focal adhesion composition and signaling through changes in integrin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomolecule-functionalized dental implant surfaces: Towards augmenting soft tissue integration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immobilization of Growth Factors for Cell Therapy Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent immobilization of epidermal growth factor molecules for single-molecule imaging analysis of intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silanization Strategies for Tailoring Peptide Functionalization on Silicon Surfaces: Implications for Enhancing Stem Cell Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of epidermal growth factor immobilization on 3D biocompatible scaffolds to promote tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Azidopropyl)triethoxysilane: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Azidopropyl)triethoxysilane, a versatile organosilane compound. It details its core applications in surface modification, nanoparticle functionalization, and bioconjugation, with a focus on its role in advanced drug delivery and diagnostics. This document includes detailed experimental protocols and a visual representation of a key experimental workflow.
Core Properties of this compound
This compound is a bifunctional molecule that features a terminal azide (B81097) group and hydrolyzable ethoxysilane (B94302) groups. This unique structure allows it to act as a molecular bridge between inorganic substrates and organic molecules, making it an invaluable tool in materials science and biotechnology.
Physical and Chemical Data
The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in various experimental setups.
| Property | Value |
| Molecular Formula | C₉H₂₁N₃O₃Si |
| Molecular Weight | 247.37 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 72-75 °C at 0.5 mmHg[1] |
| Density | 0.981 g/mL at 20 °C[1] |
| Refractive Index | 1.4257 at 20 °C[1] |
| Solubility | Reacts with water. Soluble in common organic solvents such as ethanol (B145695), methanol, and toluene. |
| CAS Number | 83315-69-9 |
Key Chemical Reactions and Mechanisms
The utility of this compound is primarily derived from two key chemical transformations: the hydrolysis and condensation of its triethoxysilane (B36694) group and the azide-alkyne cycloaddition reaction of its terminal azide group.
Hydrolysis and Condensation
The triethoxysilane moiety of this compound undergoes a two-step hydrolysis and condensation process, which is the basis for its application in surface modification.
-
Hydrolysis: In the presence of water, the ethoxy groups (-OCH₂CH₃) are hydrolyzed to form silanol (B1196071) groups (-OH). This reaction is often catalyzed by an acid or a base.
-
Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates (e.g., silica (B1680970), metal oxides) to form stable siloxane bonds (Si-O-Substrate). Alternatively, they can condense with other silanol groups to form a cross-linked polysiloxane network on the surface.
The extent of hydrolysis and condensation can be controlled by factors such as pH, water concentration, and reaction time.
Azide-Alkyne Cycloaddition ("Click Chemistry")
The terminal azide group (-N₃) of this compound is a key functional handle for the covalent attachment of biomolecules and other organic moieties through the highly efficient and specific azide-alkyne Huisgen cycloaddition reaction, a cornerstone of "click chemistry". This reaction can be either copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC) with a cyclooctyne (B158145) derivative, forming a stable triazole linkage. This bioorthogonal reaction is highly specific and can be performed in aqueous buffers, making it ideal for bioconjugation applications.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Surface Modification of Silica Nanoparticles
This protocol describes the functionalization of silica nanoparticles with this compound to introduce azide functionalities on their surface.
Materials:
-
Silica nanoparticles
-
This compound
-
Anhydrous ethanol
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Preparation of Silica Nanoparticle Suspension: Disperse a known amount of silica nanoparticles in a solution of ethanol and deionized water in a round-bottom flask. For instance, to a solution of 115 mL of ethanol and 3.75 mL of deionized water, add a specific quantity of silica nanoparticles.[2]
-
Addition of Catalyst: Add 3.75 mL of ammonium hydroxide solution to the nanoparticle suspension to catalyze the hydrolysis of the silane (B1218182).[2]
-
Silanization: While stirring the suspension vigorously, add a calculated amount of this compound dropwise. The amount of silane will depend on the desired surface coverage.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.
-
Washing: Collect the functionalized nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes). Discard the supernatant and resuspend the nanoparticles in fresh ethanol to remove unreacted silane and byproducts.
-
Purification: Repeat the washing step at least three times.
-
Final Product: The final product is a stable suspension of azide-functionalized silica nanoparticles in ethanol, ready for further conjugation.
Functionalization of Gold Nanoparticles
This protocol outlines the surface modification of gold nanoparticles (AuNPs) with this compound. Thiol chemistry is typically used to anchor silanes to gold surfaces. A thiol-containing silane can be used as a primary layer, followed by the azide-silane, or a co-condensation approach can be employed.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
(3-Mercaptopropyl)triethoxysilane (MPTES)
-
This compound
-
Anhydrous ethanol
-
Ammonium hydroxide solution (28-30%)
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
Thiolation of AuNPs: To a solution of citrate-stabilized AuNPs, add a solution of MPTES in ethanol. The thiol groups will displace the citrate (B86180) ions and form a self-assembled monolayer on the gold surface. Stir the mixture at room temperature for 12 hours.
-
Purification: Purify the thiolated AuNPs by centrifugation to remove excess MPTES.
-
Silica Shell Formation and Azide Functionalization: Resuspend the thiolated AuNPs in a mixture of ethanol and water. Add ammonium hydroxide to catalyze the hydrolysis and condensation of a mixture of tetraethoxysilane (TEOS) and this compound to form a thin silica shell with azide functionalities on the surface of the AuNPs.
-
Reaction: Stir the reaction mixture for 12 hours at room temperature.
-
Washing and Purification: Collect the azide-functionalized AuNPs by centrifugation and wash them multiple times with ethanol and then water to remove any unreacted reagents.
-
Final Product: The final product is a stable aqueous suspension of azide-functionalized, silica-coated gold nanoparticles.
Antibody Conjugation via Click Chemistry
This protocol describes the conjugation of an alkyne-modified antibody to the azide-functionalized nanoparticles prepared in the previous protocols.
Materials:
-
Azide-functionalized nanoparticles
-
Alkyne-modified antibody (e.g., containing a DBCO or other cyclooctyne group for copper-free click chemistry)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction tube
-
Incubator/shaker
Procedure:
-
Preparation of Reactants: Prepare a solution of the azide-functionalized nanoparticles in PBS. Prepare a separate solution of the alkyne-modified antibody in PBS.
-
Conjugation Reaction: Mix the nanoparticle and antibody solutions in a reaction tube. The molar ratio of nanoparticles to antibody should be optimized for the specific application.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-4 hours with gentle shaking.
-
Purification: Remove the excess, unconjugated antibody by centrifugation or size-exclusion chromatography.
-
Final Product: The purified product is a suspension of antibody-conjugated nanoparticles, ready for use in targeted drug delivery or diagnostic applications.
Visualizing Experimental Workflows
The following diagram illustrates a typical workflow for the preparation of antibody-conjugated nanoparticles for targeted cell imaging or drug delivery, utilizing this compound.
Caption: Workflow for antibody-nanoparticle conjugation and targeted cell interaction.
Signaling Pathway Interaction
The antibody-nanoparticle conjugates created using this compound are designed to interact with specific cellular signaling pathways. For instance, an antibody targeting a receptor tyrosine kinase (RTK) on a cancer cell, when conjugated to a nanoparticle carrying a cytotoxic drug, can facilitate the targeted delivery of the drug upon receptor-mediated endocytosis. This targeted approach can enhance the therapeutic efficacy of the drug while minimizing off-target effects. The specific signaling pathway engaged depends on the antibody chosen and the nature of the therapeutic or diagnostic agent carried by the nanoparticle.
The following diagram illustrates a generalized signaling pathway for receptor-mediated endocytosis and subsequent drug release from a functionalized nanoparticle.
Caption: Receptor-mediated endocytosis of an antibody-nanoparticle conjugate.
References
An In-depth Technical Guide to 3-(Azidopropyl)triethoxysilane: Properties, Applications, and Experimental Protocols for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Azidopropyl)triethoxysilane, a key reagent in surface functionalization and bioconjugation. This document details its chemical and physical properties, outlines its primary applications in research and drug development, and offers detailed experimental protocols for its use in modifying surfaces and immobilizing biomolecules via "click chemistry."
Core Properties of this compound
This compound is an organosilane compound featuring a terminal azide (B81097) group, making it an ideal bifunctional linker for a variety of applications. The triethoxysilane (B36694) group allows for covalent attachment to silica-based substrates and other materials with hydroxyl groups, while the azide group provides a reactive handle for subsequent bioconjugation reactions.
| Property | Value | References |
| Molecular Formula | C9H21N3O3Si | [1][2][3][4][5] |
| Molecular Weight | 247.37 g/mol | [1][2][3][4][5] |
| Appearance | Colorless to light straw liquid | [3] |
| Density | 0.981 g/mL | [2][4] |
| Boiling Point | 72-75 °C at 0.5 mmHg | [2][4] |
| CAS Number | 83315-69-9 | [2][3][4] |
| SMILES | CCO--INVALID-LINK--(OCC)OCC | [2] |
| InChI Key | DHFNCWQATZVOGB-UHFFFAOYSA-N | [3] |
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a surface-modifying agent. Its ability to introduce an azide functionality onto a variety of substrates is particularly valuable in the field of bioconjugation through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". This reaction is characterized by its high efficiency, specificity, and biocompatibility.
Key application areas include:
-
Immobilization of Biomolecules: Covalently attaching proteins, peptides, enzymes, and nucleic acids to solid supports like silica (B1680970) nanoparticles, magnetic beads, and glass slides for applications in biosensors, diagnostics, and biocatalysis.
-
Drug Delivery: Functionalizing nanoparticles to create targeted drug delivery systems. The azide group allows for the attachment of targeting ligands or therapeutic molecules.
-
Tissue Engineering: Modifying scaffold surfaces to enhance cell adhesion and proliferation by immobilizing bioactive peptides or growth factors.
-
Proteomics and Genomics: Creating microarrays and other analytical platforms for high-throughput screening and analysis.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound.
Protocol 1: Surface Functionalization of Silica Nanoparticles
This protocol describes the process of modifying the surface of silica nanoparticles with this compound to introduce azide functional groups.
Materials and Reagents:
-
Silica nanoparticles (SiNPs)
-
This compound
-
Ethanol
-
Ammonium (B1175870) hydroxide (B78521) solution (25%)
-
Deionized water
-
Centrifuge
-
Sonicator
Procedure:
-
Nanoparticle Suspension: Disperse a known quantity of silica nanoparticles in ethanol. For example, create a 5 mg/mL solution.
-
Silanization Reaction: In a separate container, prepare a solution of this compound in ethanol. The concentration will depend on the desired surface coverage.
-
Reaction Initiation: To the silica nanoparticle suspension, add the this compound solution and a catalytic amount of ammonium hydroxide to initiate the hydrolysis and condensation reaction.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 12-24 hours) at room temperature with constant stirring.
-
Washing and Purification: After the reaction is complete, centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.
-
Resuspension and Sonication: Discard the supernatant and resuspend the nanoparticle pellet in fresh ethanol. Sonicate the suspension to ensure proper dispersion and removal of unreacted silane.
-
Repeat Washing: Repeat the centrifugation and resuspension steps at least three times to thoroughly clean the nanoparticles.
-
Final Dispersion: After the final wash, resuspend the azide-functionalized silica nanoparticles in the desired solvent for storage or immediate use in the next step.
Protocol 2: Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction to conjugate an alkyne-containing biomolecule to the azide-functionalized surface.
Materials and Reagents:
-
Azide-functionalized substrate (e.g., nanoparticles, glass slide)
-
Alkyne-containing biomolecule (e.g., peptide, protein, oligo)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of CuSO4 in deionized water (e.g., 20 mM).
-
Prepare a stock solution of the copper ligand (e.g., THPTA) in deionized water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 300 mM).
-
Dissolve the alkyne-containing biomolecule in an appropriate buffer.
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the azide-functionalized substrate with the alkyne-containing biomolecule in a suitable buffer.
-
Add the THPTA ligand solution to the mixture.
-
Add the CuSO4 solution to the mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
-
Initiation of the Click Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in the millimolar range.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes. Protect the reaction from light, especially if fluorescently labeled molecules are used.
-
-
Quenching and Purification:
-
If necessary, the reaction can be quenched by adding a chelating agent like EDTA.
-
Purify the conjugated product by centrifugation (for nanoparticles) or thorough rinsing (for surfaces) to remove unreacted biomolecules and catalyst components.
-
Visualizations
Experimental Workflow for Surface Functionalization and Bioconjugation
Caption: Workflow for surface modification and bioconjugation.
Chemical Pathway of Silanization and Click Chemistry
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
Technical Guide: Safety and Handling of 3-(Azidopropyl)triethoxysilane
This document provides a comprehensive technical overview of the safety data, handling procedures, and hazard evaluation for 3-(Azidopropyl)triethoxysilane, intended for researchers, scientists, and professionals in drug development and materials science.
Chemical Identification and Properties
This compound is an organosilicon compound used as a coupling agent for surface modification, particularly in the immobilization of biomolecules via "click chemistry".[1] Its bifunctional nature, possessing a reactive azide (B81097) group and hydrolyzable ethoxysilane (B94302) groups, requires careful handling.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 3-azidopropyl(triethoxy)silane[2] |
| CAS Number | 83315-69-9[2][3] |
| EC Number | 280-374-1[2][3] |
| Molecular Formula | C₉H₂₁N₃O₃Si[1][2][3] |
| Molecular Weight | 247.37 g/mol [1][2][3][4] |
| Synonyms | (3-AZIDOPROPYL)TRIETHOXYSILANE[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Liquid[4][5] |
| Appearance | Colorless to Straw/Amber liquid[1][4][5] |
| Odor | Mild[4][5] |
| Boiling Point | 72-75°C at 0.5 mmHg[1] |
| Density | 0.981 g/mL at 20°C[1][6] |
| Refractive Index | 1.4257[1][6] |
| Hydrolytic Sensitivity | Reacts slowly with water and moisture.[5][6] |
Hazard Identification and Classification
This substance is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to skin contact, eye contact, and ingestion.
Table 3: GHS Hazard Classification
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | Category 3 / 4 | H311: Toxic in contact with skin[2][3][7] or H312: Harmful in contact with skin[2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2][3][5] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[5] |
Key Hazards and Reactivity:
-
Moisture Sensitivity: Reacts with water and moisture, liberating ethanol.[4][5] The hydrolysis product, ethanol, can have chronic effects on the central nervous system.[4][5]
-
Acid Sensitivity: Contact with strong acids may lead to the formation of toxic and explosive hydrazoic acid.[4][5]
-
Metal Reactivity: May form explosive heavy metal azides upon contact with copper, lead, silver, mercury, brass, or bronze.[4][5]
-
Thermal Stability: Stable in sealed containers when stored below 30°C.[4][5] Exposure to heat, sparks, or open flames should be avoided.[4][5]
Experimental Safety Protocols
The hazard classifications listed above are determined by standardized toxicological tests. Below are summaries of the general methodologies for these key experiments.
Acute Dermal Toxicity (Based on OECD Guideline 402) This test evaluates the toxicity of a substance upon dermal application.
-
Species Selection: A group of healthy adult animals (typically rats, rabbits, or guinea pigs) is selected.
-
Dose Application: The test substance is applied uniformly to a shaved area of the skin (approx. 10% of the body surface area). The area is covered with a porous gauze dressing.
-
Observation Period: Animals are observed for 14 days. Key observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, and behavioral patterns.
-
Endpoint: The primary endpoint is mortality. The LD50 (the dose estimated to be lethal to 50% of the test animals) is calculated. For this compound, this leads to a classification of "Toxic" or "Harmful" in contact with skin.[2][3][7]
Skin Irritation (Based on OECD Guideline 404) This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.
-
Species Selection: Typically, a single healthy adult albino rabbit is used.
-
Test Application: A small amount (0.5 mL for liquids) of the substance is applied to a patch of shaved skin. A control patch is left untreated.
-
Exposure and Observation: The substance is held in contact with the skin for 4 hours. After removal, the skin is evaluated for erythema (redness) and edema (swelling) at specific intervals (1, 24, 48, and 72 hours).
-
Scoring: The reactions are scored on a numerical scale. The mean scores determine the irritation category. For this compound, the results lead to the classification "Causes skin irritation".[2][3][5]
Serious Eye Damage (Based on OECD Guideline 405) This test determines the potential for a substance to produce serious, irreversible tissue damage to the eye.
-
Species Selection: A single healthy adult albino rabbit is used.
-
Test Application: A measured amount (0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated as a control.
-
Observation Period: The eye is examined at 1, 24, 48, and 72 hours after application. Observations focus on the cornea (opacity), iris, and conjunctiva (redness and swelling).
-
Endpoint: If severe and irreversible damage is observed at any point, the test is terminated. The classification "Causes serious eye damage" indicates that the substance can cause significant, persistent tissue damage to the eye.[5]
Safe Handling and Personal Protection
A systematic approach is mandatory when handling this compound. The following workflow outlines the critical steps for ensuring laboratory safety.
Caption: Workflow for the safe handling of this compound.
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles. Contact lenses should not be worn.[4] | Protects against splashes that can cause serious eye damage.[4][5] |
| Hand Protection | Neoprene or nitrile rubber gloves.[4] | Prevents skin contact, which causes irritation and toxic effects.[4][5][7] |
| Skin/Body Protection | Wear suitable protective clothing (e.g., lab coat).[4] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[5] If inhalation risk is high, use a NIOSH-certified respirator.[4][5] | Protects against irritation of the respiratory tract from vapors or mists.[4][5] |
Storage and Disposal
Storage:
-
Keep containers tightly closed in a dry, well-ventilated place.[5][8]
-
Store in sealed containers at temperatures below 30°C.[4][5]
-
Store away from incompatible materials, including acids, alcohols, amines, water, oxidizing agents, and certain metals (copper, lead, silver).[4][5]
Disposal:
-
Waste should be treated as hazardous. Do not dispose of waste into sewers.[4][5]
-
Disposal should be carried out by a licensed professional in accordance with local, state, and federal regulations. Incineration may be a suitable method.[4][5]
References
- 1. Buy this compound | 83315-69-9 [smolecule.com]
- 2. This compound | C9H21N3O3Si | CID 18519390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. gelest.com [gelest.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. This compound CAS#: 83315-69-9 [m.chemicalbook.com]
- 7. biosynth.com [biosynth.com]
- 8. fishersci.es [fishersci.es]
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Azidopropyl Silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of azidopropyl silane (B1218182). Understanding these processes is critical for the successful application of this versatile molecule in surface modification, bioconjugation, and materials science, particularly within the realm of drug development where precision and control are paramount. This document outlines the reaction pathways, influencing factors, and general experimental protocols to enable researchers to effectively utilize azidopropyl silane in their work.
Core Concepts: Hydrolysis and Condensation
The utility of azidopropyl silane as a coupling agent is predicated on its ability to undergo a two-stage reaction: hydrolysis followed by condensation.[1] These reactions convert the alkoxysilane into a reactive silanol (B1196071), which can then form stable siloxane bonds with surfaces or other silane molecules.
Hydrolysis is the initial step where the alkoxy groups (e.g., ethoxy or methoxy) on the silicon atom are replaced by hydroxyl groups upon reaction with water.[2] This reaction can be catalyzed by either an acid or a base.[3] The product of this stage is a silanetriol, a molecule with three hydroxyl groups attached to the silicon atom, which is a highly reactive intermediate.[4]
Condensation is the subsequent reaction where the newly formed silanols react with each other or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) bonds.[2] This process results in the formation of a polysiloxane network on a surface or the oligomerization of the silane in solution.[1]
The overall reaction scheme can be generalized as follows:
-
Hydrolysis: R-Si(OR')₃ + 3H₂O → R-Si(OH)₃ + 3R'OH
-
Condensation (Self-condensation): 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O
-
Condensation (Surface Reaction): Substrate-OH + R-Si(OH)₃ → Substrate-O-Si(R)(OH)₂ + H₂O
Where R is the azidopropyl group and R' is the alkyl group of the alkoxy moiety.
Reaction Mechanisms
The hydrolysis and condensation of azidopropyl silane, like other alkoxysilanes, can proceed through different mechanisms depending on the pH of the reaction medium.[3]
Acid-Catalyzed Mechanism
Under acidic conditions, the hydrolysis reaction is initiated by the protonation of an alkoxy group, making it a better leaving group.[3] This is followed by a nucleophilic attack by water on the silicon atom. The condensation reaction is also catalyzed by acid, but it is generally slower than hydrolysis at low pH.[5] This allows for the accumulation of silanol intermediates in the solution.
Base-Catalyzed Mechanism
In a basic medium, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom.[3] The condensation reaction is significantly faster under basic conditions compared to acidic conditions.[5] This rapid condensation leads to the formation of larger oligomers and potentially colloidal particles in solution.
Key Factors Influencing Reaction Kinetics
The rates of hydrolysis and condensation are highly sensitive to several experimental parameters. Careful control of these factors is essential for achieving reproducible and effective surface modifications.
| Parameter | Effect on Hydrolysis | Effect on Condensation | Notes |
| pH | Catalyzed by both acid and base; minimum rate around pH 7.[3] | Significantly faster in basic conditions; slower in acidic conditions.[5] | Acidic conditions (pH 3-4.5) are often used to favor hydrolysis while minimizing premature condensation.[5] |
| Water Concentration | The reaction rate generally increases with higher water concentration.[5] | Higher water concentration can also promote condensation by increasing the concentration of silanols.[6] | A stoichiometric excess of water is required for complete hydrolysis. |
| Catalyst | Acids (e.g., HCl, acetic acid) and bases (e.g., NaOH, ammonia) increase the rate.[3] | The choice of catalyst significantly impacts the final structure of the condensed siloxane network.[4] | Some organofunctional silanes can exhibit intramolecular catalysis.[7] |
| Solvent | Co-solvents like ethanol (B145695) or methanol (B129727) are often used to improve the solubility of the silane in water.[5] | The type of solvent can influence the reaction kinetics and the stability of the silanol intermediates.[7] | The presence of an alcohol co-solvent can potentially slow down the hydrolysis rate.[8] |
| Temperature | Higher temperatures generally increase the rates of both hydrolysis and condensation.[9] | Careful temperature control is necessary to avoid uncontrolled polymerization. | |
| Silane Concentration | Higher concentrations can lead to faster reaction rates but also increase the likelihood of premature self-condensation and gelation.[5] | Working with dilute solutions is often recommended for controlled surface modification.[5] | |
| Alkoxy Group | Methoxysilanes typically hydrolyze faster than ethoxysilanes due to lower steric hindrance.[4] |
Experimental Protocols
While specific protocols should be optimized for each application, the following provides a general methodology for the hydrolysis of azidopropyl silane for surface modification.
Materials
-
3-Azidopropyltriethoxysilane (or 3-Azidopropyltrimethoxysilane)
-
Ethanol (or Methanol)
-
Deionized water
-
Acid catalyst (e.g., 0.1 M HCl or acetic acid)
-
Substrate with hydroxyl groups (e.g., glass slide, silicon wafer)
General Procedure for Hydrolysis and Surface Deposition
-
Preparation of the Silane Solution:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust the pH of the solution to between 3.5 and 4.5 using the acid catalyst.[5]
-
Add the azidopropyl silane to the acidified alcohol/water mixture to a final concentration of 1-2% (v/v).
-
Stir the solution for a predetermined time (e.g., 5-60 minutes) to allow for hydrolysis to occur. The optimal hydrolysis time should be determined empirically.
-
-
Substrate Preparation:
-
Clean the substrate thoroughly to ensure a high density of surface hydroxyl groups. This can be achieved through methods such as piranha etching or oxygen plasma treatment.
-
Rinse the substrate with deionized water and dry it under a stream of nitrogen.
-
-
Silanization:
-
Immerse the cleaned and dried substrate in the hydrolyzed silane solution.
-
Allow the reaction to proceed for a specific duration (e.g., 30-120 minutes) at room temperature.
-
Alternatively, the deposition can be performed from the vapor phase for some applications.[1]
-
-
Post-Deposition Treatment:
-
Remove the substrate from the silane solution and rinse it with ethanol to remove any physically adsorbed silane.
-
Cure the substrate in an oven at an elevated temperature (e.g., 110°C) for a defined period (e.g., 30-60 minutes) to promote the formation of covalent siloxane bonds with the surface and to cross-link the silane layer.
-
Monitoring the Reaction
The progress of hydrolysis and condensation can be monitored using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR can be used to track the disappearance of alkoxy groups and the appearance of silanol and siloxane species.[9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The reaction can be followed by observing changes in the Si-O-C and Si-O-Si vibrational bands.[8]
Visualizations
Signaling Pathways
Caption: General reaction pathway for the hydrolysis and condensation of azidopropyl silane.
Experimental Workflow
Caption: A typical experimental workflow for surface modification using azidopropyl silane.
Logical Relationships of Influencing Factors
Caption: Key experimental parameters influencing the kinetics of hydrolysis and condensation.
References
- 1. gelest.com [gelest.com]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. gelest.com [gelest.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility of 3-(Azidopropyl)triethoxysilane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Azidopropyl)triethoxysilane in organic solvents. Aimed at researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data, outlines experimental protocols for solubility determination, and offers a predictive assessment of its behavior in various solvent systems.
Executive Summary
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for predicting its solubility.
| Property | Value |
| Molecular Formula | C9H21N3O3Si |
| Molecular Weight | 247.37 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 0.981 g/cm³ |
| Boiling Point | 72-75 °C at 0.5 mmHg |
| Refractive Index | 1.4257 |
| Moisture Sensitivity | Reacts with water |
Data sourced from various technical data sheets.[2]
The molecule possesses both a nonpolar propyl chain and a polar azide (B81097) group, along with hydrolyzable ethoxysilane (B94302) groups. This amphiphilic nature suggests its solubility will be influenced by the polarity of the solvent. The ethoxysilane groups are susceptible to hydrolysis in the presence of moisture, which can affect solubility and stability in protic solvents.[3]
Qualitative Solubility Assessment
Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in common organic solvents can be made. The presence of the triethoxysilane (B36694) group and the propyl chain suggests miscibility with a range of nonpolar and polar aprotic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Toluene, Hexane | Soluble/Miscible | The alkyl chain and the overall molecular structure favor interaction with nonpolar solvents. |
| Polar Aprotic | THF, DMF, DMSO | Soluble/Miscible | The polar azide group and the ethoxy groups can interact with polar aprotic solvents. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble/Miscible (with potential for reaction) | The silane (B1218182) can dissolve in alcohols, but the presence of hydroxyl groups can lead to hydrolysis or transesterification of the ethoxysilane groups over time. |
| Aqueous Solvents | Water | Insoluble (Reacts) | The compound is hydrolytically unstable and will react with water, leading to the formation of silanols and ethanol.[3] |
Experimental Protocols for Solubility Determination
For precise applications, experimental determination of solubility is recommended. The following are detailed methodologies for qualitative and quantitative assessment.
Qualitative Determination of Miscibility/Solubility
This method provides a rapid visual assessment of whether the silane is miscible or soluble in a given solvent at a specific concentration.
Materials:
-
This compound
-
Selected organic solvent
-
Clean, dry vials with caps
-
Vortex mixer
Procedure:
-
To a clean, dry vial, add 1 mL of the selected organic solvent.
-
Add a specific volume of this compound to the solvent. For a miscibility test, an equal volume (1 mL) can be used. To test for solubility at a certain concentration (e.g., 20% v/v), add the corresponding volume (0.2 mL).
-
Cap the vial securely and vortex for approximately 30 seconds to ensure thorough mixing.
-
Visually inspect the solution against a well-lit background.
-
Record the observation:
-
Miscible: A single, clear, and uniform phase is observed.
-
Soluble: The silane dissolves completely, resulting in a clear solution with no visible particles.
-
Partially Soluble: Some of the silane dissolves, but undissolved droplets or a separate layer are visible.
-
Insoluble: The silane does not dissolve and remains as a distinct, separate phase.
-
Quantitative Determination of Solubility by Gravimetric Analysis
This method determines the saturation solubility of the silane in a solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Saturated solution preparation vessel (e.g., screw-cap flask)
-
Constant temperature bath or shaker
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes
-
Analytical balance
-
Oven or vacuum oven
Procedure:
-
Prepare a supersaturated solution by adding an excess of this compound to a known volume of the solvent in the preparation vessel.
-
Seal the vessel and place it in a constant temperature bath, agitating for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the solution to stand undisturbed in the temperature bath for any undissolved material to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved silane.
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the silane (e.g., 60-80°C). A vacuum oven can be used for lower boiling point solvents.
-
Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it on an analytical balance.
-
The mass of the dissolved silane is the final weight of the dish minus the initial tared weight.
-
Calculate the solubility in the desired units (e.g., g/100 mL).
Logical Workflow for Solubility Assessment
The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure suggests good solubility in a range of common nonpolar and polar aprotic solvents. Caution should be exercised when using protic solvents due to the potential for hydrolysis. The experimental protocols provided in this guide offer a reliable framework for researchers to determine precise solubility values tailored to their specific applications, ensuring optimal performance of this versatile silane coupling agent.
References
key functional groups in 3-(Azidopropyl)triethoxysilane
An In-depth Technical Guide to the Key Functional Groups of 3-(Azidopropyl)triethoxysilane
Introduction
This compound (APTES) is a bifunctional organosilane compound with the chemical formula C9H21N3O3Si.[1][2] It is a versatile molecule widely employed as a silane (B1218182) coupling agent, particularly in the fields of materials science, biotechnology, and drug development.[1][3] Its utility stems from the presence of two distinct functional groups: a triethoxysilane (B36694) group and a terminal azide (B81097) group, which allow it to bridge inorganic substrates and organic biomolecules.[4] This guide provides a detailed examination of these core functional groups, their reactivity, and experimental applications for researchers, scientists, and professionals in drug development.
The Triethoxysilane Functional Group: A Gateway to Surface Modification
The triethoxysilane group, -Si(OC2H5)3, is the anchor of the APTES molecule, enabling its covalent attachment to a variety of inorganic surfaces.[5][6] This functionality is crucial for applications requiring the immobilization of biomolecules or the functionalization of materials.
Reactivity and Mechanism
The primary reaction of the triethoxysilane group is hydrolysis, followed by condensation.[7] In the presence of water, the three ethoxy groups (-OC2H5) hydrolyze to form reactive silanol (B1196071) groups (-Si(OH)3) and ethanol (B145695) as a byproduct.[4][7] This reaction is a critical first step for surface modification and can be catalyzed by acidic or basic conditions.[7]
Following hydrolysis, the newly formed silanol groups can undergo condensation in two ways:
-
Intermolecular Condensation: Silanol groups on adjacent APTES molecules can react to form a polymeric siloxane network (Si-O-Si).
-
Surface Condensation: The silanol groups can react with hydroxyl (-OH) groups present on the surface of substrates like glass, silicon oxide, and metal oxides, forming stable, covalent Si-O-substrate bonds.[1][3]
This process results in a durable, self-assembled monolayer of APTES on the substrate, with the azidopropyl chains oriented away from the surface, ready for further functionalization.
Quantitative Data: Triethoxysilane Group
| Property | Value | Source |
| Molecular Formula | C6H15O3Si (for the functional group) | [5] |
| Boiling Point | 134-135 °C | [8] |
| Density | 0.89 g/cm³ at 25 °C | [8] |
| Refractive Index | n20/D 1.377 | [6] |
Experimental Protocol: Surface Functionalization with APTES
This protocol describes a general procedure for the functionalization of a silicon oxide surface.
Materials:
-
Silicon oxide substrate (e.g., glass slide, silicon wafer)
-
This compound (APTES)
-
Anhydrous toluene (B28343)
-
Deionized water
-
Ethanol
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning: Thoroughly clean the silicon oxide substrate by sonicating in ethanol and then deionized water for 15 minutes each. Dry the substrate under a stream of nitrogen.
-
Pre-treatment: To ensure a high density of hydroxyl groups on the surface, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Rinse extensively with deionized water and dry with nitrogen.
-
Silanization Solution Preparation: In a glovebox or under an inert atmosphere, prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Surface Functionalization: Immerse the cleaned and dried substrate in the APTES solution. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. The presence of trace amounts of water is necessary to initiate hydrolysis.[9]
-
Washing: After the reaction, remove the substrate and wash it thoroughly with toluene to remove any non-covalently bound silane. Follow with a rinse in ethanol.
-
Curing: Cure the functionalized substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Final Rinse and Storage: Allow the substrate to cool, then sonicate briefly in ethanol to remove any remaining unbound molecules. Dry with nitrogen and store in a desiccator until further use.
References
- 1. Buy this compound | 83315-69-9 [smolecule.com]
- 2. This compound | C9H21N3O3Si | CID 18519390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-AZIDOPROPYLTRIETHOXYSILANE | [gelest.com]
- 4. CAS 83315-69-9: this compound [cymitquimica.com]
- 5. Triethoxysilane - Wikipedia [en.wikipedia.org]
- 6. lookchem.com [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Triethoxysilane | 998-30-1 [chemicalbook.com]
- 9. Bioconjugation application notes [bionordika.fi]
Stability and Storage of 3-(Azidopropyl)triethoxysilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Azidopropyl)triethoxysilane (APTES). Understanding these parameters is critical for ensuring the integrity and reactivity of this versatile crosslinking agent in research and development applications, particularly in the fields of materials science and bioconjugation.
Core Concepts: Chemical Stability and Reactivity
This compound is a bifunctional molecule featuring a terminal azide (B81097) group and a triethoxysilyl group. Its stability is primarily influenced by the reactivity of the triethoxysilyl moiety, which is susceptible to hydrolysis in the presence of moisture. This hydrolysis is a crucial first step in the formation of siloxane bonds, which are responsible for the compound's utility in surface modification and as a coupling agent.
The azide group is relatively stable at ambient temperatures but can undergo decomposition at elevated temperatures, typically around 175-200°C. This thermal decomposition proceeds through the elimination of nitrogen gas and the formation of a highly reactive nitrene intermediate.
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the quality and reactivity of this compound. The compound is sensitive to moisture, heat, and certain metals.
| Parameter | Recommendation | Rationale |
| Temperature | Store in sealed containers below 30°C.[1][2] Some suppliers recommend storage at <-15°C.[3] | Minimizes hydrolysis and potential slow build-up of nitrogen pressure from azide decomposition.[1][2] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents exposure to atmospheric moisture, which initiates hydrolysis of the triethoxysilyl group.[4] |
| Container | Keep container tightly closed and in an upright position.[1][2][5] | Prevents leakage and exposure to air and moisture. |
| Incompatible Materials | Acids, alcohols, amines, moisture, oxidizing agents, peroxides, and water.[1][2] | Reacts with water and moisture in the air, liberating ethanol (B145695).[1][2] Contact with strong acids can lead to the formation of toxic hydrazoic acid.[1][2] |
| Hazardous Reactions | Avoid contact with copper, cadmium, brass, bronze, lead, silver, and mercury.[1][2] | May form explosive metal azides upon contact with these metals.[1][2] |
| Ventilation | Store in a well-ventilated place.[1][2] | Ensures any potential vapors do not accumulate. |
Signaling Pathways and Logical Relationships
The primary reaction pathway affecting the stability of this compound in the presence of water is hydrolysis and subsequent condensation.
Caption: Hydrolysis and condensation pathway of this compound.
A logical workflow for the proper storage and handling of this compound is crucial to maintain its chemical integrity.
Caption: Recommended storage and handling workflow for this compound.
Experimental Protocols for Stability Assessment
Objective: To quantitatively assess the hydrolytic stability of this compound in an aqueous solution over time by ¹H NMR spectroscopy.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆ or MeOD-d₄)
-
Deuterium oxide (D₂O)
-
NMR tubes
-
Internal standard (e.g., a compound with a stable, non-overlapping signal)
Procedure:
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve a precisely weighed amount of this compound (e.g., 5 mg) in a deuterated organic solvent (e.g., 0.9 mL of DMSO-d₆).
-
Add a known amount of an internal standard.
-
Acquire an initial ¹H NMR spectrum (t=0) to confirm the purity and identity of the starting material.
-
-
Initiation of Hydrolysis:
-
Add a specific volume of D₂O (e.g., 0.1 mL for a 10% D₂O solution) to the NMR tube.
-
Shake the tube to ensure thorough mixing.
-
-
NMR Data Acquisition:
-
Immediately acquire a ¹H NMR spectrum.
-
Continue to acquire spectra at predetermined time intervals (e.g., 10 minutes, 1 hour, 6 hours, 24 hours) to monitor the changes in the signals corresponding to the ethoxy groups of the silane (B1218182) and the appearance of signals from the liberated ethanol.
-
-
Data Analysis:
-
Integrate the signals corresponding to the ethoxy protons of this compound and the methyl or methylene (B1212753) protons of the liberated ethanol.
-
Calculate the percentage of hydrolysis at each time point by comparing the integral of the ethanol signals to the initial integral of the ethoxy signals.
-
The degradation of the parent compound can be quantified by comparing the integral of a characteristic proton signal of the azidopropyl chain (which should remain stable during hydrolysis) to the integral of the internal standard.
-
Expected Observations:
-
A decrease in the intensity of the signals corresponding to the ethoxy groups (-OCH₂CH₃) of this compound.
-
A corresponding increase in the intensity of the signals for ethanol.
-
The appearance of new, broad signals in the silanol (B1196071) region of the spectrum, indicating the formation of hydrolyzed intermediates and condensed species.
This protocol provides a framework for quantitatively assessing the stability of this compound under specific conditions. For a comprehensive stability study, this experiment should be repeated at different temperatures and pH values. Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to quantify the parent compound and its degradation products.
References
- 1. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]
- 3. gelest.com [gelest.com]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Surface Modification with 3-(Azidopropyl)triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification with 3-(Azidopropyl)triethoxysilane (APTES) is a critical technique for the functionalization of various substrates, including glass, silicon wafers, and other metal oxides. This organosilane introduces a terminal azide (B81097) group onto the surface, which serves as a versatile chemical handle for the covalent attachment of biomolecules and other moieties through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the stable and specific immobilization of proteins, peptides, nucleic acids, and drug molecules, which is essential in the development of biosensors, microarrays, drug delivery systems, and other advanced biomaterials.
The silanization process involves the hydrolysis of the triethoxysilane (B36694) groups in the presence of water, leading to the formation of reactive silanol (B1196071) groups. These silanols then condense with hydroxyl groups on the substrate surface, forming stable covalent siloxane (Si-O-Si) bonds. The propyl chain acts as a spacer, and the terminal azide group is then available for subsequent conjugation reactions.
Data Presentation: Surface Characterization
The successful modification of a surface with this compound can be verified and quantified using various surface analysis techniques. The following table summarizes typical quantitative data obtained from the characterization of aminosilane-modified surfaces, which are expected to be comparable to azidosilane-modified surfaces under similar conditions.
| Parameter | Method | Substrate | Silane (B1218182) Concentration | Reaction Time | Typical Values |
| Water Contact Angle | Goniometry | Glass | 2% (v/v) in ethanol (B145695) | 20 min | 55-65°[1] |
| Silicon Wafer | 5% (v/v) in toluene (B28343) | 1 hour | 60-70° | ||
| Layer Thickness | Ellipsometry | Silicon Wafer | 1% (v/v) in toluene | 2 hours | 1.5 - 2.5 nm[2] |
| Silicon Wafer | 5% (v/v) in ethanol | 20 hours | ~140 nm (multilayer)[2] | ||
| Azide Group Density | XPS (N1s signal) | Silicon Wafer | 2% (v/v) in toluene | 2 hours | N/Si ratio of 0.1-0.2[3] |
| Fluorescence Labeling | Glass | 1% (v/v) in ethanol | 1 hour | 1-5 azides/nm² |
Experimental Protocols
Protocol 1: Surface Modification of Silicon Wafers/Glass Slides with this compound
This protocol details the procedure for creating a self-assembled monolayer of this compound on silicon or glass surfaces.
Materials:
-
Silicon wafers or glass slides
-
This compound (APTES)
-
Anhydrous Toluene (or Ethanol)
-
Acetone (B3395972), reagent grade
-
Sulfuric Acid (H₂SO₄), concentrated
-
Hydrogen Peroxide (H₂O₂), 30%
-
Deionized (DI) water
-
Nitrogen gas, high purity
-
Glass beakers and petri dishes
-
Oven
Procedure:
1. Substrate Cleaning and Hydroxylation (Piranha Solution Method - EXTREME CAUTION):
-
Safety Precaution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Perform this step in a certified fume hood.
-
Prepare the piranha solution by slowly and carefully adding one part of 30% H₂O₂ to three parts of concentrated H₂SO₄ in a glass beaker. Always add the peroxide to the acid. The reaction is highly exothermic.
-
Immerse the silicon wafers or glass slides in the piranha solution for 30-60 minutes. This process removes organic residues and generates surface hydroxyl (-OH) groups.
-
Carefully remove the substrates from the piranha solution and rinse them extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
2. Silanization:
-
Work in a controlled environment with low humidity, such as a glove box or under a nitrogen atmosphere, to prevent premature hydrolysis and polymerization of the silane in solution.
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container.
-
Immerse the cleaned and dried substrates in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
3. Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane.
-
Subsequently, rinse the substrates with acetone and then DI water.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
To promote the formation of stable siloxane bonds and enhance the durability of the layer, cure the substrates by baking them in an oven at 110°C for 30-60 minutes.
-
The azide-functionalized substrates are now ready for subsequent click chemistry reactions or can be stored in a desiccator for future use.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Functionalized Surfaces
This protocol describes the immobilization of an alkyne-containing molecule (e.g., alkyne-biotin) onto the azide-functionalized surface.
Materials:
-
Azide-functionalized substrate (from Protocol 1)
-
Alkyne-containing molecule (e.g., Alkyne-Biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving the alkyne-molecule if necessary
-
DI water
Procedure:
1. Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO or an appropriate buffer.
-
Prepare a 100 mM stock solution of CuSO₄ in DI water.
-
Prepare a 200 mM stock solution of THPTA or TBTA in DI water or DMSO.
-
Prepare a 1 M stock solution of sodium ascorbate in DI water. This solution should be prepared fresh.
2. Click Reaction:
-
Place the azide-functionalized substrate in a suitable reaction vessel.
-
Prepare the reaction mixture in an Eppendorf tube. For a 1 mL reaction volume:
-
800 µL of PBS buffer
-
10 µL of the 10 mM alkyne-molecule stock solution (final concentration 100 µM)
-
20 µL of the 100 mM CuSO₄ stock solution (final concentration 2 mM)
-
40 µL of the 200 mM THPTA/TBTA stock solution (final concentration 8 mM)
-
-
Vortex the mixture gently.
-
Add 20 µL of the 1 M sodium ascorbate stock solution to initiate the reaction (final concentration 20 mM). The solution may turn a faint yellow/orange color.
-
Immediately add the reaction mixture to the substrate, ensuring the entire surface is covered.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation.
3. Rinsing and Drying:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate thoroughly with DI water, followed by ethanol, and then again with DI water.
-
Dry the surface under a stream of nitrogen gas.
-
The surface is now functionalized with the molecule of interest.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Functionalized Surfaces
This protocol describes a copper-free click chemistry method using a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.
Materials:
-
Azide-functionalized substrate (from Protocol 1)
-
DBCO-functionalized molecule (e.g., DBCO-PEG-Biotin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed to dissolve the DBCO-molecule)
-
DI water
Procedure:
1. Preparation of Reagent Solution:
-
Prepare a 1-5 mM solution of the DBCO-functionalized molecule in PBS. If the molecule has limited aqueous solubility, it can be first dissolved in a small amount of DMSO and then diluted with PBS. The final DMSO concentration should be kept low (typically <5%) to avoid affecting the reaction or the surface.
2. SPAAC Reaction:
-
Immerse the azide-functionalized substrate in the DBCO-reagent solution.
-
Allow the reaction to proceed for 4-24 hours at room temperature or 37°C with gentle agitation. The reaction time will depend on the specific DBCO derivative and the desired level of surface coverage.
3. Rinsing and Drying:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate sequentially with PBS, DI water, and ethanol to remove any unreacted DBCO-reagent.
-
Dry the surface under a stream of nitrogen gas.
-
The surface is now functionalized via a stable triazole linkage without the use of a copper catalyst.
Mandatory Visualization
Caption: Experimental workflow for surface modification and functionalization.
Caption: Chemical pathway for surface modification and click chemistry.
References
Application Notes and Protocols for Click Chemistry Reactions Using 3-(Azidopropyl)triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 3-(Azidopropyl)triethoxysilane (APTES-azide) in click chemistry applications. This silane (B1218182) reagent is an invaluable tool for the surface modification of silica-based materials, nanoparticles, and other substrates bearing hydroxyl groups, enabling the covalent attachment of a wide array of molecules through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2][3]
Introduction to this compound in Click Chemistry
This compound is a bifunctional molecule that serves as a bridge between inorganic or oxide surfaces and organic molecules. The triethoxysilane (B36694) group reacts with surface hydroxyls to form a stable siloxane bond, while the terminal azide (B81097) group provides a reactive handle for "clicking" with alkyne-functionalized molecules.[4] This bioorthogonal reaction is characterized by its high yield, selectivity, and compatibility with a wide range of functional groups, making it ideal for applications in drug discovery, diagnostics, and biomaterials.[1][3][5][6]
Core Applications:
-
Bioconjugation: Immobilization of proteins, peptides, nucleic acids, and other biomolecules onto surfaces for various assays and therapeutic applications.[3][7]
-
Drug Delivery: Functionalization of nanoparticles for targeted drug delivery systems.[2]
-
Biosensors: Creation of functionalized surfaces for the development of sensitive and specific biosensors.
-
Materials Science: Modification of material properties by grafting polymers or other functional molecules.
Experimental Protocols
Protocol 1: Surface Functionalization with this compound
This protocol details the procedure for creating a self-assembled monolayer (SAM) of APTES-azide on a silica-based substrate (e.g., glass slide, silicon wafer, or silica (B1680970) nanoparticles).
Materials:
-
Substrate (e.g., glass slides, silicon wafers, silica nanoparticles)
-
This compound (APTES-azide)
-
Anhydrous Toluene (B28343) or Ethanol (B145695)
-
Deionized (DI) water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄: 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Nitrogen gas (N₂)
Procedure:
-
Substrate Cleaning and Activation:
-
Thoroughly clean the substrate by sonicating in acetone for 15 minutes, followed by rinsing with DI water.
-
Immerse the substrate in Piranha solution for 30-60 minutes to remove organic residues and hydroxylate the surface.
-
Rinse the substrate extensively with DI water and dry under a stream of nitrogen.
-
For nanoparticles, centrifugation and redispersion steps should be used for washing.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of APTES-azide in anhydrous toluene or ethanol in a sealed container under a nitrogen atmosphere.
-
Immerse the cleaned and dried substrate in the APTES-azide solution.
-
Incubate for 2-4 hours at room temperature or 1 hour at 70°C with gentle agitation.
-
For nanoparticles, maintain a dispersion of 1-10 mg/mL in the silane solution.
-
-
Washing and Curing:
-
Remove the substrate from the silanization solution and rinse thoroughly with the anhydrous solvent (toluene or ethanol) to remove any physisorbed silane.
-
Sonciate briefly (1-2 minutes) in the solvent to further remove unbound molecules.
-
Dry the substrate under a stream of nitrogen.
-
Cure the silanized substrate by baking at 110°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Quantitative Data for Surface Functionalization:
| Parameter | Value | Notes |
| APTES-azide Concentration | 1-5% (v/v) | Lower concentrations can lead to monolayer formation, while higher concentrations may result in multilayers.[8] |
| Solvent | Anhydrous Toluene or Ethanol | Anhydrous conditions are crucial to prevent premature hydrolysis and polymerization of the silane in solution.[8] |
| Reaction Time | 2-4 hours (Room Temp) or 1 hour (70°C) | Optimization may be required depending on the substrate. |
| Curing Temperature | 110°C | Promotes covalent bond formation and stabilizes the layer. |
| Expected Surface Coverage | ~2-4 molecules/nm² | This can be quantified using techniques like XPS or solution NMR after cleaving the silane.[8][9] |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized surface and an alkyne-modified molecule of interest (e.g., a peptide, drug, or fluorescent dye).
Materials:
-
Azide-functionalized substrate (from Protocol 1)
-
Alkyne-modified molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper-chelating ligand.[1][10]
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Deionized (DI) water (degassed)
-
Organic co-solvent if needed (e.g., DMSO, DMF)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-modified molecule in the reaction buffer or a suitable co-solvent.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of the ligand (THPTA or TBTA) (e.g., 50 mM in water or DMSO).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Catalyst Premix:
-
In a separate tube, mix the CuSO₄ solution and the ligand solution. A 1:5 molar ratio of Cu:ligand is often used.[11] Let it sit for a few minutes to allow for complex formation.
-
-
Click Reaction:
-
Immerse the azide-functionalized substrate in the reaction buffer. For nanoparticles, resuspend them in the buffer.
-
Add the alkyne-modified molecule to the desired final concentration (typically a 2-10 fold molar excess over the estimated surface azide groups).[2]
-
Add the premixed catalyst solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction for 1-4 hours at room temperature with gentle agitation, protected from light if using fluorescent molecules.
-
-
Washing and Purification:
-
After the incubation period, remove the substrate and wash it extensively with the reaction buffer and then with DI water to remove the catalyst, unreacted alkyne, and other reagents.
-
For nanoparticles, purification can be achieved by repeated centrifugation and resuspension.[2]
-
Quantitative Data for CuAAC Reaction:
| Parameter | Concentration/Ratio | Notes |
| Alkyne-Molecule | 2-10 fold molar excess | Ensures efficient reaction with surface azides.[2] |
| CuSO₄ | 0.1 - 1 mM | The catalytic amount of copper. |
| Sodium Ascorbate | 5-10 mM | Acts as a reducing agent to maintain copper in the active Cu(I) state.[10][12] |
| Ligand (THPTA/TBTA) | 5-fold molar excess over Cu | Stabilizes the Cu(I) ion and prevents its oxidation.[10][11] |
| Reaction Time | 1-4 hours | Can be monitored by analytical techniques like XPS or fluorescence microscopy. |
| Reaction Temperature | Room Temperature | Mild conditions are a key advantage of click chemistry. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioconjugation application notes [bionordika.fi]
- 4. 3-AZIDOPROPYLTRIETHOXYSILANE | [gelest.com]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 8. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. andreas-brinkmann.net [andreas-brinkmann.net]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for Biomolecule Immobilization using 3-(Azidopropyl)triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immobilization of biomolecules on various substrates using 3-(Azidopropyl)triethoxysilane. This method leverages the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to create stable and oriented biomolecular surfaces for a wide range of applications, including biosensors, drug discovery, and diagnostics.
Introduction
This compound is a bifunctional molecule that serves as a surface modification agent. Its triethoxysilane (B36694) group allows for covalent attachment to hydroxylated surfaces such as glass, silicon, and other metal oxides. The terminal azide (B81097) group provides a reactive handle for the specific and efficient immobilization of alkyne-modified biomolecules via CuAAC, a cornerstone of click chemistry. This technique offers significant advantages over traditional immobilization methods, including high reaction efficiency, mild reaction conditions, and bioorthogonality, which prevents side reactions with other functional groups present in biomolecules.[1][2][3]
Principle of Immobilization
The immobilization process involves two key steps: surface functionalization with this compound and the subsequent "click" reaction with an alkyne-modified biomolecule.
Step 1: Surface Azide Functionalization. The substrate is first cleaned and activated to generate surface hydroxyl groups. It is then treated with a solution of this compound. The triethoxysilane groups hydrolyze in the presence of trace water to form reactive silanols, which then condense with the surface hydroxyl groups to form a stable, covalent siloxane bond, resulting in an azide-terminated surface.[4][5]
Step 2: Biomolecule Immobilization via CuAAC. The azide-functionalized surface is then reacted with a biomolecule (e.g., protein, DNA, carbohydrate) that has been pre-modified with a terminal alkyne group. In the presence of a copper(I) catalyst, the azide and alkyne groups undergo a [3+2] cycloaddition reaction to form a stable triazole linkage, covalently immobilizing the biomolecule to the surface.[1][6]
Experimental Workflows and Signaling Pathways
General Experimental Workflow
The overall process for biomolecule immobilization using this compound is depicted in the following workflow diagram.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core chemical reaction enabling the immobilization is the CuAAC, a highly efficient click chemistry reaction.
Quantitative Data Presentation
The following tables summarize key quantitative parameters reported in the literature for the immobilization of biomolecules using azidosilanes and click chemistry.
Table 1: Surface Characterization and Silanization Parameters
| Parameter | Substrate | Silane (B1218182) Concentration | Method | Contact Angle (°C) | Reference |
| Silanization | Glass Slides | 0.5% (v/v) AzPTMS | Incubation | 77 | [4] |
| Silanization | Glass Slides | 2% (v/v) AzPTMS | Incubation | 77 | [4] |
| Silanization | Glass Slides | 0.5% (v/v) AzPTMS | Sonication | 77 | [4] |
| Silanization | Glass Slides | 2% (v/v) AzPTMS | Sonication | 77 | [4] |
*AzPTMS: 3-Azidopropyltrimethoxysilane, a closely related azidosilane.
Table 2: Biomolecule Immobilization and Reaction Efficiency
| Biomolecule Type | Immobilization Method | Reaction Time | Reaction Yield/Efficiency | Reference |
| Peptides | CuAAC | 5 hours | 100% conversion | [6] |
| Peptides | CuAAC | 18 hours | >98% yield for some compounds | [6] |
| Azide-modified Peptide | CuAAC | 12 hours | 73.5% yield | [7] |
| Propargyl benzyl (B1604629) ether & benzyl azide | CuAAC | - | 98.1% yield | [7] |
| Azide-tagged Proteins | SPAAC** | 2 hours | - | [1][8] |
**Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a copper-free click chemistry variant.
Experimental Protocols
Protocol 1: Surface Functionalization of Glass or Silicon Substrates with this compound
This protocol describes the preparation of azide-functionalized surfaces ready for biomolecule immobilization.
Materials:
-
Glass or silicon substrates
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Deionized (DI) water
-
Anhydrous toluene (B28343)
-
This compound
-
Nitrogen gas
-
Oven
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Immerse the substrates in Piranha solution for 30-60 minutes at room temperature.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen and then bake in an oven at 110°C for 30 minutes.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a moisture-free environment (e.g., under nitrogen atmosphere).
-
Immerse the cleaned and dried substrates in the silane solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
-
Washing and Curing:
-
Remove the substrates from the silane solution and wash thoroughly with anhydrous toluene to remove any unbound silane.
-
Rinse with ethanol (B145695) and then DI water.
-
Cure the silanized substrates in an oven at 110°C for 1 hour to promote the formation of a stable siloxane network.
-
The azide-functionalized substrates are now ready for biomolecule immobilization or can be stored in a desiccator for future use.
-
Protocol 2: Immobilization of Alkyne-Modified Proteins via CuAAC
This protocol details the covalent attachment of an alkyne-modified protein to an azide-functionalized surface.
Materials:
-
Azide-functionalized substrates (from Protocol 5.1)
-
Alkyne-modified protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in DI water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in DI water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended to protect the protein)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
Procedure:
-
Prepare the Click Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction cocktail. For a final volume of 100 µL, a typical mixture would be:
-
50 µL of alkyne-protein solution (at the desired concentration)
-
10 µL of CuSO₄ solution (final concentration ~5 mM)
-
10 µL of THPTA solution (if used, at a concentration to achieve a 5:1 ligand to copper ratio)
-
20 µL of freshly prepared sodium ascorbate solution (final concentration ~20 mM)
-
Adjust the final volume to 100 µL with buffer.
-
-
Note: The final concentrations of the catalyst components may need to be optimized for specific proteins and applications.[2]
-
-
Immobilization Reaction:
-
Spot the click reaction mixture onto the azide-functionalized surface.
-
Incubate in a humid chamber for 1-4 hours at room temperature, protected from light.
-
-
Washing and Blocking:
-
After incubation, wash the surface thoroughly with the washing buffer to remove unbound protein and catalyst components.
-
Immerse the surface in the blocking buffer for 30-60 minutes to block any remaining non-specific binding sites.
-
Rinse again with the washing buffer and then with DI water.
-
The protein-immobilized surface is now ready for use.
-
Protocol 3: Immobilization of Alkyne-Modified DNA Oligonucleotides via CuAAC
This protocol outlines the attachment of alkyne-modified DNA to an azide-functionalized surface, commonly used for creating DNA microarrays.[4]
Materials:
-
Azide-functionalized substrates (from Protocol 5.1)
-
Alkyne-modified DNA oligonucleotide solution in a suitable spotting buffer (e.g., 150 mM sodium phosphate, pH 8.5)
-
Click chemistry catalyst solution (as described in Protocol 5.2)
-
Hybridization wash buffers (e.g., SSC buffers of varying concentrations)
Procedure:
-
Prepare the DNA Spotting Solution:
-
Mix the alkyne-modified DNA solution with the click chemistry catalyst solution. The final concentration of DNA and catalyst components should be optimized for the specific application.
-
-
Spotting and Immobilization:
-
Using a microarray spotter or by manual pipetting, spot the DNA solution onto the azide-functionalized slide.
-
Incubate the slide in a humid chamber at room temperature for 1-2 hours to allow the click reaction to proceed.
-
-
Post-Immobilization Processing:
-
Wash the slides with a series of hybridization wash buffers to remove unbound DNA and reaction components. A typical wash sequence might be:
-
2x SSC, 0.1% SDS for 5 minutes
-
1x SSC for 5 minutes
-
0.2x SSC for 2 minutes
-
-
Rinse with DI water and dry the slides by centrifugation or under a stream of nitrogen.
-
The DNA-functionalized surface is now ready for hybridization experiments.
-
Protocol 4: Immobilization of Alkyne-Modified Carbohydrates via CuAAC
This protocol describes the attachment of alkyne-modified carbohydrates to an azide-functionalized surface for studying carbohydrate-protein interactions.
Materials:
-
Azide-functionalized substrates (from Protocol 5.1)
-
Alkyne-modified carbohydrate solution
-
Click chemistry catalyst solution (as described in Protocol 5.2)
-
Appropriate washing and blocking buffers
Procedure:
-
Immobilization Reaction:
-
Prepare the click reaction mixture containing the alkyne-modified carbohydrate and the Cu(I) catalyst as described for proteins.
-
Apply the reaction mixture to the azide-functionalized surface.
-
Incubate for 1-4 hours at room temperature in a humid chamber.
-
-
Washing and Blocking:
-
Wash the surface extensively with the appropriate solvent (e.g., water, ethanol) to remove unreacted carbohydrates and catalyst.
-
Block non-specific binding sites using a suitable blocking agent (e.g., BSA or a commercially available blocking buffer).
-
The carbohydrate-immobilized surface is now ready for binding assays.
-
Conclusion
The use of this compound in conjunction with click chemistry provides a robust and versatile platform for the covalent immobilization of a wide array of biomolecules. The detailed protocols and quantitative data presented in these application notes offer a solid foundation for researchers and scientists to develop and optimize their specific applications, from fundamental biological studies to the development of novel diagnostics and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Oligonucleotide Binding Efficiency of Differently Prepared Click Chemistry-Type DNA Microarray Slides Based on 3-Azidopropyltrimethoxysilane [mdpi.com]
- 5. 3-AZIDOPROPYLTRIETHOXYSILANE | [gelest.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Silica Nanoparticles with 3-(Azidopropyl)triethoxysilane for Advanced Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the functionalization of silica (B1680970) nanoparticles with 3-(Azidopropyl)triethoxysilane (APTES-N₃). This process introduces azide (B81097) functionalities onto the nanoparticle surface, creating a versatile platform for subsequent bioconjugation via "click chemistry." The protocols outlined below cover the synthesis of silica nanoparticles, their surface modification with the azido-silane, and a general method for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This surface modification strategy is pivotal for applications in targeted drug delivery, diagnostic imaging, and the development of advanced biomaterials.
Introduction
Silica nanoparticles (SNPs) are widely utilized in biomedical research due to their biocompatibility, tunable size, and high surface area. Surface functionalization is key to unlocking their full potential. The introduction of azide groups using this compound provides a bioorthogonal handle for the covalent attachment of a wide array of molecules, such as peptides, proteins, nucleic acids, and small molecule drugs, that have been modified with a corresponding alkyne group.[1][2][3] The CuAAC click reaction is highly efficient, specific, and occurs under mild, aqueous conditions, making it ideal for conjugating sensitive biological molecules.[1][2][4]
Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of silica nanoparticles with a controlled size distribution using the well-established Stöber method.[5][6]
Experimental Protocol:
-
Reaction Setup: In a clean, round-bottom flask, combine absolute ethanol (B145695), deionized water, and ammonium (B1175870) hydroxide (B78521) (28-30% solution). Stir the mixture vigorously at room temperature.
-
Initiation: Rapidly add tetraethyl orthosilicate (B98303) (TEOS) to the stirring solution.
-
Reaction: Allow the reaction to proceed for at least 12 hours at room temperature with continuous stirring. A white, opalescent suspension will form as the silica nanoparticles precipitate.
-
Purification: Collect the silica nanoparticles by centrifugation.
-
Washing: Wash the nanoparticles repeatedly with absolute ethanol and deionized water to remove unreacted reagents. This can be done by resuspending the pellet in the solvent followed by centrifugation. Repeat the washing steps three to four times.
-
Storage: Resuspend the purified silica nanoparticles in absolute ethanol for storage and subsequent surface modification.
Typical Reagent Volumes for ~200 nm Silica Nanoparticles:
| Reagent | Volume |
| Absolute Ethanol | 100 mL |
| Deionized Water | 4.5 mL |
| Ammonium Hydroxide (28%) | 7.0 mL |
| TEOS | 4.5 mL |
Note: The final particle size can be tuned by adjusting the relative concentrations of the reactants, temperature, and stirring rate.[7]
Surface Functionalization with this compound (APTES-N₃)
This protocol details the covalent attachment of this compound to the surface of the synthesized silica nanoparticles.
Experimental Protocol:
-
Dispersion: Disperse the purified silica nanoparticles in absolute ethanol at a concentration of approximately 10 mg/mL.
-
Silane (B1218182) Addition: To the stirred nanoparticle suspension, add this compound. A typical starting point is a 1% (v/v) solution of the silane in ethanol.
-
Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
Purification: Collect the azide-functionalized silica nanoparticles (SiO₂-N₃) by centrifugation.
-
Washing: Wash the nanoparticles thoroughly with absolute ethanol to remove any unreacted silane. Repeat the washing step at least three times.
-
Final Dispersion: Resuspend the purified SiO₂-N₃ nanoparticles in an appropriate solvent for storage or immediate use in the click chemistry reaction.
Experimental Workflow
Caption: Workflow for the synthesis and functionalization of silica nanoparticles.
Characterization of Azide-Functionalized Silica Nanoparticles
Thorough characterization is essential to confirm the successful synthesis and functionalization of the silica nanoparticles.
| Characterization Technique | Purpose | Typical Results for SiO₂-N₃ |
| Dynamic Light Scattering (DLS) | Determine particle size, size distribution, and zeta potential. | Slight increase in hydrodynamic diameter post-functionalization. Zeta potential becomes less negative compared to bare silica nanoparticles.[8][9][10][11] |
| Transmission Electron Microscopy (TEM) | Visualize particle morphology and size. | Confirms spherical morphology and monodispersity. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirm the presence of the azide functional group. | Appearance of a characteristic azide (N₃) stretching peak around 2100 cm⁻¹.[12][13][14] |
| Thermogravimetric Analysis (TGA) | Quantify the amount of grafted silane. | Weight loss corresponding to the decomposition of the organic propyl-azide chains, allowing for calculation of grafting density.[15][16][17][18][19] |
| Quantitative NMR (qNMR) or UV-Vis Spectroscopy | Quantify the number of surface azide groups. | Provides a quantitative measure of the azide loading on the nanoparticle surface.[1][20][21] |
Table 1: Characterization of Silica Nanoparticles at Different Stages
| Parameter | Bare SiO₂ | SiO₂-N₃ |
| Hydrodynamic Diameter (nm) | ~200 | ~205-210 |
| Zeta Potential (mV) at pH 7 | -30 to -50 | -20 to -30 |
| FTIR Azide Peak (cm⁻¹) | Absent | Present (~2100) |
| Surface Azide Density (groups/nm²) | N/A | Typically 1-5 (can be optimized) |
Note: The values presented are typical and may vary depending on the specific synthesis and functionalization conditions.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for conjugating an alkyne-modified molecule to the azide-functionalized silica nanoparticles.
Materials:
-
Azide-functionalized silica nanoparticles (SiO₂-N₃)
-
Alkyne-modified molecule of interest (e.g., peptide, drug)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction buffer (e.g., PBS, deionized water)
Experimental Protocol:
-
Preparation of Stock Solutions: Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the THPTA ligand in the chosen reaction buffer.
-
Reaction Mixture: In a microcentrifuge tube, disperse the SiO₂-N₃ nanoparticles in the reaction buffer.
-
Addition of Reagents: To the nanoparticle dispersion, add the alkyne-modified molecule. Subsequently, add the CuSO₄ and THPTA ligand. Finally, initiate the reaction by adding the sodium ascorbate solution.
-
Reaction: Gently mix the reaction mixture and allow it to proceed at room temperature for 1-4 hours. The reaction can be performed on a rotator or with occasional gentle vortexing.
-
Purification: After the reaction is complete, purify the conjugated nanoparticles by repeated centrifugation and washing with the appropriate buffer to remove the catalyst, excess reagents, and unreacted molecules.
Typical Reaction Concentrations:
| Reagent | Final Concentration |
| SiO₂-N₃ | 1-5 mg/mL |
| Alkyne-Molecule | 2-10 molar excess relative to estimated surface azides |
| CuSO₄ | 50-100 µM |
| THPTA | 250-500 µM (5-fold excess to Cu) |
| Sodium Ascorbate | 1-5 mM |
Note: These concentrations are a starting point and should be optimized for each specific application.[4][22][23][24]
Click Chemistry Reaction Pathway
Caption: Schematic of the CuAAC reaction for bioconjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Nanoparticle Aggregation | Incomplete removal of ammonia; incorrect pH; high concentration of silane. | Ensure thorough washing after synthesis; adjust pH of the suspension; optimize the silane concentration. |
| Low Azide Functionalization | Inefficient silanization reaction. | Increase reaction time; slightly elevate temperature (e.g., 40-50 °C); ensure anhydrous conditions during silanization. |
| Low Click Reaction Efficiency | Oxidation of Cu(I) catalyst; steric hindrance. | Use a Cu(I)-stabilizing ligand like THPTA; ensure fresh sodium ascorbate solution; consider using a longer linker on the alkyne-modified molecule. |
Conclusion
The functionalization of silica nanoparticles with this compound is a robust and versatile method for preparing nanoparticles for advanced biomedical applications. The subsequent CuAAC click chemistry allows for the efficient and specific conjugation of a wide range of molecules. The protocols and data presented in these application notes provide a solid foundation for researchers to develop novel nanoparticle-based platforms for drug delivery, diagnostics, and beyond. Careful execution of the protocols and thorough characterization are crucial for obtaining reproducible and reliable results.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Stöber process - Wikipedia [en.wikipedia.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.1. Synthesis, Surface Modification, and Characterization of Stöber Silica Nanoparticles [bio-protocol.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface treatment of silica nanoparticles for stable and charge-controlled colloidal silica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. susi.usi.ch [susi.usi.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dual-Silane Premodified Silica Nanoparticles—Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Silica Nanoparticles Silanized by Functional/Functional or Functional/Non-Functional Silanes on the Physicochemical and Mechanical Properties of Dental Nanocomposite Resins [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. media.sciltp.com [media.sciltp.com]
- 22. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 23. broadpharm.com [broadpharm.com]
- 24. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for 3-(Azidopropyl)triethoxysilane in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Azidopropyl)triethoxysilane is a bifunctional organosilane that has emerged as a critical component in the development of advanced biosensors. Its unique chemical structure, featuring a triethoxysilane (B36694) group for covalent attachment to hydroxylated surfaces and a terminal azide (B81097) group, enables robust and oriented immobilization of biorecognition molecules. The azide functionality is particularly advantageous as it allows for the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate biomolecules with high efficiency and specificity under mild conditions.[1] This method of biofunctionalization is instrumental in enhancing the sensitivity, selectivity, and stability of various biosensor platforms, including electrochemical and optical sensors.
These application notes provide a comprehensive overview of the use of this compound in biosensor development, complete with detailed experimental protocols, quantitative performance data, and visual representations of key processes.
Key Applications
The versatility of this compound makes it suitable for a wide range of biosensor applications:
-
Electrochemical Biosensors: Modification of electrode surfaces (e.g., indium tin oxide (ITO), gold, glassy carbon) to create a stable and reactive layer for the covalent attachment of enzymes, antibodies, or nucleic acids.[2] The azide group allows for the precise orientation of these bioreceptors, which is crucial for efficient signal transduction.
-
Optical Biosensors: Functionalization of surfaces such as silicon dioxide (SiO2), glass slides, and nanoparticles for use in techniques like surface plasmon resonance (SPR) and fluorescence-based assays.[3][4] The controlled immobilization via click chemistry minimizes non-specific binding and enhances the signal-to-noise ratio.
-
Nanoparticle-Based Biosensors: Surface modification of nanoparticles (e.g., gold nanoparticles, quantum dots) to enable their conjugation with biorecognition elements.[5] These functionalized nanoparticles can then be used for signal amplification, leading to improved detection limits.
Quantitative Data Presentation
The performance of biosensors fabricated using this compound for surface modification and bioreceptor immobilization is summarized in the tables below.
| Biosensor Type | Analyte | Bioreceptor | Immobilization Method | Limit of Detection (LOD) | Linear Range | Reference |
| Electrochemical | TRAP1 | anti-TRAP1 | 3-Glycidoxypropyltrimethoxysilane (B1200068) | 0.217 pg/mL | 0.1 - 100 pg/mL | [6] |
| Optical (OCB) | Streptavidin | Biotin | APTES | 27 ng/mL | 78 - 2500 ng/mL | [7] |
| Electrochemical | 17β-estradiol | N/A | APTES | 9.9 x 10⁻¹⁹ mol L⁻¹ | 1x10⁻⁶ - 1x10⁻¹⁸ mol L⁻¹ | [8] |
Note: Data for APTES (3-Aminopropyltriethoxysilane) and 3-Glycidoxypropyltrimethoxysilane are included to provide a comparative context for silane-based functionalization, as direct comparative studies with this compound are not always available in a single source.
Experimental Protocols
Protocol 1: Surface Functionalization of SiO2 Substrates with this compound
This protocol details the steps for creating a stable azide-terminated self-assembled monolayer (SAM) on a silicon dioxide surface.
Materials:
-
Silicon dioxide (SiO2) substrates (e.g., glass slides, silicon wafers with a native oxide layer)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).)
-
Anhydrous toluene (B28343)
-
This compound
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Immerse the SiO2 substrates in piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Rinse with ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Immerse the cleaned and dried substrates in the silane (B1218182) solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Alternatively, for a more ordered monolayer, the reaction can be carried out at 60°C for 1 hour.
-
-
Washing and Curing:
-
Remove the substrates from the silane solution and rinse them sequentially with anhydrous toluene, ethanol, and DI water to remove any unbound silane molecules.
-
Dry the substrates under a nitrogen stream.
-
Cure the silanized substrates in an oven at 110°C for 30 minutes to promote the formation of a stable siloxane network.
-
-
Characterization (Optional):
-
The formation of the azide-terminated monolayer can be confirmed by techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), and ellipsometry.
-
Protocol 2: Antibody Immobilization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to covalently attach an alkyne-modified antibody to the azide-functionalized surface.
Materials:
-
Azide-functionalized substrate (from Protocol 1)
-
Alkyne-modified antibody (e.g., containing a DBCO or other terminal alkyne group)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
DI water
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-modified antibody in PBS.
-
Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in DI water) and sodium ascorbate (e.g., 250 mM in DI water).
-
Prepare a stock solution of THPTA ligand (e.g., 50 mM in DI water).
-
-
Click Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the click reaction mixture. The final concentrations should be optimized, but a typical starting point is:
-
Alkyne-modified antibody (e.g., 1-10 µM)
-
CuSO4 (e.g., 100 µM)
-
THPTA (e.g., 500 µM)
-
Sodium ascorbate (e.g., 2.5 mM)
-
-
First, mix the CuSO4 and THPTA solutions to form the copper-ligand complex.
-
Add the alkyne-modified antibody solution to the copper-ligand complex.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Immobilization:
-
Immediately apply the click reaction mixture to the azide-functionalized substrate.
-
Incubate the substrate in a humid chamber for 1-2 hours at room temperature.
-
-
Washing and Blocking:
-
After incubation, thoroughly rinse the substrate with PBS and then DI water to remove unreacted components.
-
To prevent non-specific binding in subsequent steps, block any remaining reactive sites by incubating the substrate with a blocking buffer (e.g., 1% bovine serum albumin (BSA) in PBS) for 1 hour at room temperature.
-
Rinse again with PBS and DI water.
-
The biosensor is now ready for analyte detection.
-
Mandatory Visualizations
Caption: Experimental workflow for biosensor fabrication using this compound.
Caption: Simplified signaling pathway for a biosensor utilizing this compound.
References
- 1. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 2. projekter.aau.dk [projekter.aau.dk]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of a biosensor platform based on ITO sheets modified with 3-glycidoxypropyltrimethoxysilane for early detection of TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Aqueous Silanization of Cellulose with 3-(Azidopropyl)triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of cellulose (B213188), a biocompatible and biodegradable polymer, is a critical area of research for advanced applications in drug delivery, biomaterials, and diagnostics.[1][2][3] Creating a cellulose surface with reactive groups, such as azides, allows for subsequent modification using "click chemistry," a highly efficient and specific conjugation method.[4][5] This protocol details a straightforward and environmentally friendly aqueous-based method for the silanization of cellulose with 3-(Azidopropyl)triethoxysilane (AzPTES), rendering the cellulose surface ready for azide-alkyne cycloaddition reactions.[4] This two-step protocol avoids the use of harsh organic solvents and does not require a curing or drying step, which helps to prevent undesirable aggregation and hornification of the cellulose material.[6][7]
Chemical Reaction Scheme
The aqueous silanization of cellulose with this compound involves a two-step process. First, the trialkoxysilane undergoes hydrolysis in an acidic aqueous environment to form reactive silanol (B1196071) groups. Subsequently, under basic conditions, these silanol groups condense with the hydroxyl groups on the surface of the cellulose, forming stable covalent Si-O-C bonds.[6][7]
Quantitative Data Summary
The efficiency of the silanization can be tuned by varying the reaction time and the amount of silane (B1218182) used. The following table summarizes the achievable silane loading on different cellulose substrates.
| Cellulose Substrate | Silane Loading (mmol/g) | Reference |
| Cellulose II Gel | Up to 1.2 | [6][8] |
| Cellulose Nanofibrils (CNF) | Higher than carboxymethylated pulp | [5] |
| Carboxymethylated Pulp | Lower than nanocelluloses | [5] |
Experimental Protocol
This protocol is adapted from the general aqueous silanization procedure described by Beaumont et al. (2018).[9]
Materials:
-
Cellulose substrate (e.g., cellulose fibers, nanocellulose, bacterial cellulose)
-
This compound (AzPTES)
-
Hydrochloric acid (HCl), 0.5 M aqueous solution
-
Sodium hydroxide (B78521) (NaOH), 0.5 M aqueous solution
-
Deionized water
Equipment:
-
Beaker or reaction flask
-
Magnetic stirrer and stir bar
-
pH meter
-
Centrifuge and centrifuge tubes (for purification)
-
Freeze-dryer (optional, for long-term storage)
Procedure:
-
Cellulose Suspension Preparation:
-
Prepare a 1 wt% suspension of the cellulose substrate in deionized water. For example, add 1 g of cellulose to 100 mL of water.[9]
-
Stir the suspension until it is homogeneous.
-
-
Acid-Catalyzed Hydrolysis of Silane:
-
To the cellulose suspension, add 1 mL of 0.5 M HCl per 100 mL of suspension.[9]
-
Add the desired amount of this compound. A typical starting point is 1.0 mL of AzPTES per 1 g of cellulose.[6][9]
-
Stir the mixture vigorously for 30 minutes at room temperature to facilitate the hydrolysis of the silane.[9]
-
-
Base-Catalyzed Condensation:
-
After 30 minutes of acidic hydrolysis, add 2 mL of 0.5 M NaOH per 100 mL of suspension to raise the pH and catalyze the condensation reaction.[9]
-
Continue to stir the reaction mixture at room temperature. The reaction time can be varied to control the degree of functionalization, with typical times ranging from 3 to 4 hours.[9]
-
-
Purification:
-
After the desired reaction time, purify the functionalized cellulose by repeated centrifugation and redispersion in deionized water.
-
Perform at least three cycles of centrifugation and redispersion to remove unreacted silane and catalysts.
-
-
Storage:
-
The azide-functionalized cellulose can be stored as a suspension in water.
-
For long-term storage, the material can be freeze-dried.
-
Visualizations
Experimental Workflow
Caption: Workflow for the aqueous silanization of cellulose.
Chemical Reaction Pathway
Caption: Two-step reaction of cellulose with AzPTES.
Characterization
The success of the silanization can be confirmed using various analytical techniques:
-
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): To identify the characteristic azide (B81097) peak (~2100 cm⁻¹).
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the covalent bonding between the silane and cellulose.[6][10]
-
Energy-Dispersive X-ray Spectroscopy (EDX): To show the homogeneous distribution of silicon on the cellulose surface.[5][6]
Applications in Drug Development
Azide-functionalized cellulose serves as a versatile platform for the covalent attachment of therapeutic molecules, targeting ligands, and imaging agents through "click" chemistry. This enables the development of advanced drug delivery systems with tailored properties for controlled release and targeted delivery.[11] The biocompatibility and biodegradability of cellulose make it an attractive scaffold for such applications.[1]
References
- 1. Applications of Cellulose-based Materials in Sustained Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Advances in drug delivery applications of modified bacterial cellulose-based materials [frontiersin.org]
- 4. Silane meets click chemistry: towards the functionalization of wet bacterial cellulose sheets. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and… [ouci.dntb.gov.ua]
- 9. A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Notes and Protocols for Attaching DNA to Surfaces using 3-(Azidopropyl)triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent immobilization of deoxyribonucleic acid (DNA) onto glass or silica (B1680970) surfaces using the heterobifunctional crosslinker, 3-(Azidopropyl)triethoxysilane. This method leverages the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, enabling the stable and specific attachment of alkyne-modified DNA to an azide-functionalized surface. This robust technique is widely applicable in the development of DNA microarrays, biosensors, and other diagnostic platforms.
Principle
The immobilization process involves a two-step procedure. First, the glass or silica substrate is functionalized with this compound. The triethoxysilane (B36694) groups hydrolyze in the presence of trace water to form silanol (B1196071) groups, which then covalently bond with the hydroxyl groups on the surface, creating a stable self-assembled monolayer (SAM) with terminal azide (B81097) groups.
In the second step, alkyne-modified DNA oligonucleotides are "clicked" onto the azide-functionalized surface in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, covalently attaching the DNA to the surface. The high efficiency and specificity of the click reaction ensure a high density of immobilized DNA with controlled orientation.
Experimental Protocols
Materials and Reagents
-
Glass microscope slides or silica wafers
-
This compound (CAS No. 860711-89-5)
-
Anhydrous Toluene (B28343)
-
Acetone (B3395972), ACS grade
-
Ethanol, absolute
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Alkyne-modified DNA oligonucleotides
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water (18.2 MΩ·cm)
Equipment
-
Fume hood
-
Staining jars or beakers
-
Sonicator
-
Centrifuge for drying slides
-
Nitrogen gas line
-
Oven
-
Microarray spotter or manual pipetting equipment
-
Humid chamber
-
Microarray scanner (for fluorescence-based quantification)
-
Contact angle goniometer
Protocol 1: Surface Cleaning and Hydroxylation
This initial step is crucial for ensuring a uniform and reactive surface for silanization.
-
Place the glass slides or silica wafers in a rack and immerse them in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Incubate for 30-60 minutes at room temperature.
-
Carefully remove the slides and rinse them extensively with ultrapure water.
-
Rinse the slides with absolute ethanol.
-
Dry the slides under a stream of nitrogen gas or by centrifugation.
-
Place the cleaned and dried slides in an oven at 110°C for 15-30 minutes to ensure complete removal of water.
Protocol 2: Surface Silanization with this compound
This protocol describes the formation of an azide-terminated self-assembled monolayer on the cleaned substrate.
-
In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene.
-
Place the cleaned and dried slides in a slide holder and immerse them in the silane (B1218182) solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
Remove the slides from the silanization solution and rinse them with fresh anhydrous toluene.
-
Sonicate the slides in fresh toluene for 5 minutes to remove any non-covalently bound silane.
-
Rinse the slides with acetone and then with absolute ethanol.
-
Dry the slides under a stream of nitrogen gas.
-
Cure the silanized slides in an oven at 110°C for 30-60 minutes to promote covalent bond formation and stabilize the silane layer.
-
Store the azide-functionalized slides in a desiccator until use.
Protocol 3: DNA Immobilization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of alkyne-modified DNA onto the azide-functionalized surface.
-
Prepare the "click" reaction mixture. For a typical spotting solution, the final concentrations are:
-
Alkyne-modified DNA: 10-50 µM
-
Copper(II) sulfate: 1-5 mM
-
Sodium ascorbate: 5-25 mM (prepare fresh)
-
TBTA (optional, but recommended): 1-5 mM
-
Spotting buffer (e.g., PBS with 0.01% Tween-20)
-
-
Spot the click reaction mixture onto the azide-functionalized slides using a microarrayer or by manual pipetting.
-
Incubate the slides in a humid chamber for 1-4 hours at room temperature to allow the click reaction to proceed.
-
After incubation, wash the slides to remove non-specifically bound DNA and reaction components:
-
Rinse with a solution of 2x SSC and 0.1% SDS.
-
Wash in the same solution for 5 minutes with gentle agitation.
-
Rinse with ultrapure water.
-
Rinse with absolute ethanol.
-
-
Dry the slides under a stream of nitrogen gas or by centrifugation.
-
The DNA-functionalized slides are now ready for hybridization experiments or other downstream applications.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the surface modification and DNA immobilization process. Values are based on studies using 3-azidopropyltrimethoxysilane, a close analog of this compound, on glass surfaces.[1]
| Parameter | Clean Glass | Azide-Functionalized Surface | DNA-Immobilized Surface |
| Water Contact Angle | < 10° | ~70-80°[1] | Variable (depends on DNA density) |
| DNA Surface Density | N/A | N/A | 10¹¹ - 10¹² molecules/cm² |
| Hybridization Efficiency | N/A | N/A | High (dependent on probe design and hybridization conditions) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for DNA immobilization.
Signaling Pathway Diagram
Caption: Chemical pathway for DNA attachment.
References
Application Notes and Protocols: 3-(Azidopropyl)triethoxysilane as a Coupling Agent for Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-(Azidopropyl)triethoxysilane as a versatile coupling agent for the preparation of advanced composite materials. This document details its mechanism of action, protocols for surface modification of inorganic fillers, and its application in creating functional composites, particularly through "click chemistry."
Introduction to this compound
This compound is a bifunctional organosilane that serves as a molecular bridge between inorganic substrates and organic polymer matrices.[1] Its unique structure features two key functionalities:
-
Triethoxysilane Group: This group hydrolyzes in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like silica (B1680970), glass, metal oxides, and other mineral fillers, forming stable covalent siloxane bonds (-Si-O-Substrate).[2]
-
Azido (-N₃) Group: This is a highly versatile organofunctional group. While it can interact with certain polymer matrices, its primary utility lies in its ability to undergo highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). This allows for the precise covalent immobilization of a wide range of molecules (e.g., polymers, biomolecules, dyes) that contain a compatible alkyne group.
Silane (B1218182) coupling agents, in general, enhance the interfacial adhesion between the filler and the matrix, which is crucial for transferring stress from the flexible polymer to the rigid filler.[3] This results in improved mechanical properties, thermal stability, and moisture resistance of the final composite material.[3][4]
Mechanism of Action
The efficacy of this compound as a coupling agent involves a two-step process. First, the silane is hydrolyzed, and then it condenses onto the inorganic surface. The azide-functional "tail" is then available to interact or react with the surrounding polymer matrix.
Caption: General mechanism of this compound action.
Key Applications
While applicable to general composite reinforcement, this compound is particularly valuable for:
-
Functionalized Nanocomposites: Creating composites where nanoparticles (e.g., silica, titania) are functionalized for specific applications, such as targeted drug delivery or biosensing.[2]
-
Immobilization of Biomolecules: The azide (B81097) group allows for the covalent attachment of proteins, peptides, or DNA (modified with an alkyne group) to inorganic surfaces like glass slides or nanoparticles.[5]
-
"Smart" Polymer Composites: Development of materials where the filler is linked to the matrix via a cleavable triazole linkage, allowing for controlled degradation or release.
-
Adhesion Promotion: Improving the bond between organic coatings or adhesives and inorganic or metallic substrates.[3]
Experimental Protocols
The following are general protocols for the surface treatment of inorganic fillers with this compound. Optimization may be required depending on the specific filler, solvent, and polymer matrix.
Protocol 1: Filler Treatment in an Anhydrous Solvent (Aprotic Method)
This method is suitable for preventing premature self-condensation of the silane.
Materials:
-
Inorganic filler (e.g., silica nanoparticles, glass fibers), dried in a vacuum oven at 110-120°C for at least 2 hours.
-
This compound
-
Anhydrous toluene (B28343) or cyclohexane
-
N-propylamine (catalyst)
-
Acetone (B3395972) (for washing)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, disperse the dried inorganic filler in anhydrous toluene to form a slurry (e.g., 10 g filler in 100 mL solvent).
-
Add this compound to the slurry. A typical concentration is 1-5% by weight relative to the filler.[4]
-
Add the catalyst, n-propylamine (e.g., 0.2 wt% relative to the silane).
-
Stir the mixture at room temperature for 30 minutes, then increase the temperature to 60-80°C and stir for an additional 1-2 hours.
-
Cool the mixture to room temperature.
-
Collect the treated filler by filtration or centrifugation.
-
Wash the filler multiple times with acetone to remove any unreacted, physically adsorbed silane.[6]
-
Dry the functionalized filler in a vacuum oven at 80-100°C for 2-4 hours to complete the condensation reaction.
-
Store the dried, treated filler in a desiccator until use.
Caption: Workflow for aprotic surface treatment of fillers.
Protocol 2: Filler Treatment in an Aqueous Alcohol Solution (Hydrolytic Method)
This method pre-hydrolyzes the silane before its addition to the filler.
Materials:
-
Inorganic filler, dried.
-
This compound
-
Ethanol/Water solution (e.g., 95:5 v/v)
-
Acetic acid (to adjust pH)
Procedure:
-
Prepare the silane solution: In a separate beaker, mix this compound (e.g., 1-2% of the final solution volume) into the ethanol/water solution.
-
Adjust the pH of the silane solution to 4.5-5.5 using acetic acid. This catalyzes hydrolysis while minimizing self-condensation.
-
Allow the solution to stand for 30-60 minutes to ensure complete hydrolysis of the ethoxy groups.
-
Immerse or disperse the dried inorganic filler into the activated silane solution.
-
Allow the filler to soak for 5-10 minutes with gentle agitation.
-
Remove the filler from the solution and allow it to air-dry.
-
Cure the treated filler in an oven at 110-120°C for 10-15 minutes to form stable covalent bonds.[7]
-
The functionalized filler is now ready for incorporation into the polymer matrix.
Characterization of Surface Modification
To confirm the successful grafting of the silane onto the filler surface, several analytical techniques can be employed:
-
Fourier Transform Infrared Spectroscopy (FTIR): Look for characteristic peaks of the azide group (~2100 cm⁻¹) and Si-O-Si bonds (~1100 cm⁻¹).
-
Thermogravimetric Analysis (TGA): Compare the weight loss of treated vs. untreated filler. The treated filler will show a greater weight loss due to the decomposition of the organic azidopropyl group.[6][8]
-
Contact Angle Measurement: Successful silanization will alter the surface energy of the filler. The azide group will impart a different wettability profile compared to the untreated hydrophilic surface.[9]
Quantitative Data and Expected Performance
While specific performance data for composites using this compound is highly application-dependent, improvements are expected in line with other silane coupling agents. The tables below illustrate the type of data that should be collected and the expected trends.
Table 1: Hypothetical Mechanical Properties of a Silica-Epoxy Composite
| Property | Untreated Silica Composite | This compound Treated Silica Composite | Expected % Improvement |
| Tensile Strength (MPa) | 65 | 90 | ~38% |
| Tensile Modulus (GPa) | 3.2 | 4.5 | ~40% |
| Flexural Strength (MPa) | 110 | 150 | ~36% |
| Impact Strength (kJ/m²) | 15 | 22 | ~47% |
Note: Values are illustrative. Actual improvements depend on filler loading, polymer type, and processing conditions. The presence of a strong covalent link via click chemistry would be expected to yield significant enhancements.[10]
Table 2: Surface Properties of Treated Fillers
| Filler Type | Treatment | Water Contact Angle (°) | Surface Energy (mN/m) |
| Glass Slide | Untreated | 25° (Hydrophilic) | 68 |
| Glass Slide | Azide-Silane Treated | 75° (More Hydrophobic) | 42 |
| Silica Powder | Untreated | < 20° (Hydrophilic) | > 70 |
| Silica Powder | Azide-Silane Treated | ~70° (More Hydrophobic) | ~45 |
Note: These values demonstrate the expected change in surface polarity after treatment.[9]
Application Example: Bio-functionalization via Click Chemistry
This protocol outlines the immobilization of an alkyne-modified peptide onto an azide-functionalized silica surface.
Caption: Workflow for immobilizing a peptide via click chemistry.
Safety Precautions:
-
This compound should be handled with care. Azides can be energetic and may react with certain metals.[2]
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Consult the Safety Data Sheet (SDS) before use.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. 3-AZIDOPROPYLTRIETHOXYSILANE | [gelest.com]
- 3. Three Main Applications Of Silane Coupling Agents [ecopowerchem.com]
- 4. imim.pl [imim.pl]
- 5. (3-AMINOPROPYL)TRIETHOXYSILANE - Ataman Kimya [atamanchemicals.com]
- 6. Modification of filler surface treatment of composite resins using alternative silanes and functional nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. silicorex.com [silicorex.com]
- 8. Modification of filler surface treatment of composite resins using alternative silanes and functional nanogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kompozit.org.tr [kompozit.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. gelest.com [gelest.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-(Azidopropyl)triethoxysilane Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 3-(Azidopropyl)triethoxysilane (APTES-N3).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, reaction, and characterization of this compound.
1. What is the proper way to store and handle this compound (APTES-N3)?
APTES-N3 is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) to prevent hydrolysis. Avoid contact with strong acids, oxidizing agents, and metals such as copper, cadmium, brass, bronze, lead, silver, and mercury, as it may form explosive azides.[1]
2. What are the key reaction steps for surface modification using APTES-N3?
Surface modification with APTES-N3 typically involves two main chemical processes:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) of APTES-N3 react with water to form reactive silanol (B1196071) groups (-Si-OH). This step is crucial for the subsequent covalent bonding to the substrate.
-
Condensation: The newly formed silanol groups condense with hydroxyl groups (-OH) on the substrate surface (e.g., glass, silica) to form stable siloxane bonds (Si-O-Si). The silanol groups of adjacent APTES-N3 molecules can also co-condense to form a cross-linked layer.[2][3]
3. How do I choose the right solvent for my APTES-N3 reaction?
The choice of solvent is critical and depends on whether you are performing the reaction in the solution phase or vapor phase.
-
Solution-Phase Deposition: Anhydrous solvents such as toluene (B28343) or ethanol (B145695) are commonly used to control the hydrolysis and prevent premature self-condensation of the silane (B1218182) in the solution.[2][4] The presence of trace amounts of water is necessary to initiate hydrolysis on the substrate surface.
-
Vapor-Phase Deposition: This method avoids the use of solvents and can provide a more uniform and thinner layer of APTES-N3. The reaction is carried out in a vacuum-sealed chamber where the substrate is exposed to APTES-N3 vapor.[5][6]
4. What is "click chemistry" and how is it used with APTES-N3 functionalized surfaces?
"Click chemistry" refers to a set of biocompatible reactions that are rapid, specific, and high-yielding. The azide (B81097) group (-N₃) on the APTES-N3 functionalized surface is ideal for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click chemistry reaction. This allows for the efficient and specific attachment of alkyne-modified biomolecules (e.g., proteins, DNA, drugs) to the surface.[7][8]
5. What characterization techniques can I use to confirm the successful functionalization of a surface with APTES-N3?
Several surface-sensitive techniques can be employed to verify the presence and quality of the APTES-N3 layer:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface and the presence of nitrogen from the azide group and silicon from the silane.
-
Contact Angle Goniometry: To measure the change in surface wettability after functionalization. A successful coating will alter the surface's hydrophobic/hydrophilic properties.[2]
-
Atomic Force Microscopy (AFM): To visualize the surface topography and assess the uniformity and roughness of the deposited layer.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the azide group (~2100 cm⁻¹) and siloxane bonds.[9]
-
Ellipsometry: To measure the thickness of the deposited silane layer. A monolayer of APTES is typically in the range of 0.5-1.0 nm.[2]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during APTES-N3 reactions in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or no surface functionalization (low azide signal in XPS/FTIR) | Inactive APTES-N3: The reagent may have hydrolyzed due to improper storage. | Always use fresh or properly stored APTES-N3. Store under an inert atmosphere at 2-8°C. |
| Insufficient surface hydroxyl groups: The substrate surface may not be sufficiently activated. | Pre-treat the substrate with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma to generate hydroxyl groups. Ensure thorough rinsing and drying before silanization.[4][6] | |
| Incomplete hydrolysis: Lack of sufficient water for the hydrolysis of ethoxy groups. | For solution-phase deposition in anhydrous solvents, ensure the presence of trace amounts of water on the substrate or in the solvent to initiate hydrolysis. | |
| Formation of a thick, non-uniform, or aggregated silane layer | Excessive APTES-N3 concentration: High concentrations can lead to uncontrolled polymerization and multilayer deposition.[2] | Optimize the APTES-N3 concentration. Start with a low concentration (e.g., 1-2% v/v in solvent) and gradually increase if necessary. |
| Prolonged reaction time: Extended reaction times can promote the formation of multilayers. | Reduce the reaction time. Monitor the reaction kinetics to determine the optimal duration for monolayer formation. | |
| Uncontrolled hydrolysis in solution: Presence of excess water in the solvent can cause premature polymerization of APTES-N3 before it reacts with the surface. | Use anhydrous solvents and perform the reaction under an inert atmosphere to minimize water contamination. | |
| Low efficiency in subsequent "click chemistry" reaction | Steric hindrance: A dense or poorly oriented APTES-N3 layer can hinder the accessibility of the azide groups to the alkyne-modified molecule. | Optimize the silanization conditions to achieve a well-ordered monolayer. Consider using a longer linker on your alkyne-modified molecule. |
| Partial reduction of the azide group: The azide group may have been partially reduced to an amine during the reaction or storage. | Avoid using reducing agents that can react with the azide group. Ensure proper storage of the APTES-N3 reagent. | |
| Inefficient click chemistry conditions: Suboptimal catalyst concentration, ligand, or reaction time. | Optimize the click chemistry protocol. Ensure the use of a copper(I) source (or a copper(II) salt with a reducing agent like sodium ascorbate) and a stabilizing ligand. | |
| Inconsistent results between experiments | Variability in reaction conditions: Inconsistent temperature, humidity, or reagent concentrations. | Tightly control all reaction parameters. Perform reactions in a controlled environment (e.g., a glove box) if high reproducibility is required. |
| Substrate variability: Differences in the cleanliness or surface properties of the substrates. | Use a consistent and thorough substrate cleaning and activation protocol for all experiments. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments involving APTES-N3.
Protocol 1: Solution-Phase Deposition of APTES-N3 on a Silica (B1680970) Substrate
-
Substrate Preparation:
-
Clean the silica substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Dry the substrate with a stream of nitrogen gas.
-
Activate the surface by treating it with an oxygen plasma for 5 minutes or by immersing it in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinse the activated substrate thoroughly with deionized water and dry with nitrogen.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of APTES-N3 in anhydrous toluene in a sealed container under a nitrogen atmosphere.
-
Immerse the activated substrate in the APTES-N3 solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Post-Deposition Treatment:
-
Remove the substrate from the silanization solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane.
-
Cure the substrate in an oven at 110°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
The APTES-N3 functionalized substrate is now ready for characterization or subsequent click chemistry reactions.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an APTES-N3 Functionalized Surface
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄).
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270).
-
Prepare a stock solution of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
-
Click Reaction:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions.
-
Add the alkyne-modified biomolecule solution to the APTES-N3 functionalized substrate.
-
Add the CuSO₄/THPTA mixture to the substrate.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
After the incubation, wash the substrate thoroughly with the reaction buffer and then with deionized water to remove any unreacted reagents and byproducts.
-
The surface is now functionalized with the desired biomolecule.
-
Section 4: Data Presentation
This section provides a summary of quantitative data for optimizing APTES-N3 reaction conditions.
Table 1: Influence of Reaction Parameters on APTES-N3 Layer Formation (Solution-Phase Deposition)
| Parameter | Range | Observation | Recommendation |
| APTES-N3 Concentration | 0.1% - 5% (v/v) | Low concentrations (~1%) favor monolayer formation. Higher concentrations (>2%) can lead to multilayer formation and aggregation.[2] | Start with 1% and optimize based on surface characterization. |
| Reaction Time | 30 min - 24 hours | Monolayer formation can be achieved in 1-4 hours. Longer times increase the risk of multilayer deposition. | Optimize between 1-4 hours. |
| Reaction Temperature | Room Temp. - 80°C | Higher temperatures can increase the reaction rate but may also promote uncontrolled polymerization. | Room temperature is often sufficient for monolayer formation. |
| Solvent | Toluene, Ethanol | Anhydrous solvents are preferred to control hydrolysis. Toluene is a common choice for achieving a well-ordered monolayer. | Use anhydrous toluene for optimal monolayer control. |
Section 5: Visualizations
This section provides diagrams to illustrate key experimental workflows and relationships.
References
- 1. Silane-PEG-Azide, MW 1,000 | BroadPharm [broadpharm.com]
- 2. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Research Portal [scholarscommons.fgcu.edu]
- 6. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Bios… [ouci.dntb.gov.ua]
- 7. Surface Functionalization of Exosomes Using Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface functionalization of exosomes using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Azidopropyl Silane Hydrolysis
Welcome to the technical support center for azidopropyl silane (B1218182) hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for experiments involving azidopropyl silane.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the hydrolysis and surface modification with azidopropyl silane.
Q1: What are the primary signs of incomplete hydrolysis of my azidopropyl silane?
A1: Incomplete hydrolysis can manifest in several ways. A primary indicator is a non-uniform or patchy surface coating after the silanization process. This occurs because an insufficient number of reactive silanol (B1196071) groups (Si-OH) were generated to bond with the substrate's hydroxyl groups. You may also observe inconsistent results between experiments. Analytically, techniques like FTIR spectroscopy can be employed to monitor the disappearance of Si-O-R (alkoxy) peaks and the appearance of Si-OH and Si-O-Si peaks, which would be less pronounced in the case of incomplete hydrolysis.[1][2]
Q2: My silane solution turned cloudy or formed a precipitate. What is happening?
A2: This is a classic sign of premature and excessive self-condensation.[1] Once the azidopropyl silane hydrolyzes to form silanols (Si-OH), these reactive intermediates can react with each other to form siloxane (Si-O-Si) oligomers and polymers.[1][3] If this process is too rapid, these larger molecules can become insoluble in the reaction solvent, leading to cloudiness or precipitation. This is often exacerbated by non-optimal pH, high silane concentrations, or elevated temperatures.[1][4]
Q3: The azide (B81097) functionality on my surface is not reactive in subsequent "click chemistry" reactions. What could be the cause?
A3: There are several potential reasons for low reactivity. Firstly, a low density of azidopropyl silane on the surface, resulting from incomplete hydrolysis or poor deposition conditions, is a common cause. Secondly, the formation of multilayers or aggregates during silanization can bury the azide groups, making them inaccessible.[5][6] It is also possible that the azide group has degraded, although this is less common under typical hydrolysis conditions. To troubleshoot, ensure your surface is thoroughly activated (e.g., with oxygen plasma or piranha solution) to maximize hydroxyl groups available for bonding.[6][7]
Q4: How does pH affect the hydrolysis and condensation of azidopropyl silane?
A4: The pH of the aqueous solution is a critical factor. The hydrolysis rate of alkoxysilanes is slowest at a neutral pH of 7.[2][8] Both acidic and basic conditions catalyze the hydrolysis reaction.[1][4]
-
Acidic Conditions (pH 3-5): Generally recommended for controlled hydrolysis. Acid catalysis effectively accelerates the formation of silanols while keeping the rate of self-condensation relatively slow.[1][8][9]
-
Basic Conditions: While also catalyzing hydrolysis, basic conditions significantly accelerate the self-condensation of silanols, which can lead to rapid gelation or precipitation.[1][10]
Q5: Can I use a co-solvent like ethanol (B145695) in my hydrolysis reaction?
A5: Yes, co-solvents such as ethanol are often used to improve the solubility of the silane in the aqueous solution.[1] However, it's important to note that since alcohol is a byproduct of the hydrolysis reaction, its presence as a co-solvent can slow down the hydrolysis rate according to Le Chatelier's principle.[2][4] The choice and ratio of the co-solvent should be carefully optimized for your specific application.[1]
Data Presentation: Factors Influencing Hydrolysis & Condensation
The following tables summarize key quantitative and qualitative factors that control the outcome of azidopropyl silane hydrolysis.
Table 1: Effect of pH on Reaction Rates
| pH Range | Hydrolysis Rate | Condensation Rate | Recommended For |
| < 3 | Very Fast | Moderate | Rapid silanol formation, risk of some condensation. |
| 3 - 5 | Fast | Slow | Optimal for controlled hydrolysis and surface deposition.[1][8][9] |
| ~ 7 | Very Slow | Very Slow | Generally not recommended due to slow kinetics.[2][4][8] |
| > 8 | Fast | Very Fast | Rapid formation of siloxane networks; high risk of gelation.[1][10] |
Table 2: Influence of Key Experimental Parameters
| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Troubleshooting Considerations |
| Water Concentration | Increases with higher concentration.[1][2] | Increases with higher concentration of silanols.[1] | An excess of water is typically used to drive the hydrolysis reaction. |
| Temperature | Increases with higher temperature. | Increases significantly with higher temperature.[9] | Conduct reactions at room temperature to avoid rapid condensation.[1] |
| Silane Concentration | Increases with higher concentration. | Increases significantly with higher concentration.[1][4] | Use dilute solutions (e.g., 1-5% v/v) to favor surface reaction over self-condensation.[6] |
| Co-Solvent (e.g., Ethanol) | Can decrease the rate of hydrolysis.[4] | Can be influenced by solvent polarity. | Use to improve solubility but be aware of the potential impact on kinetics.[1] |
Experimental Protocols
Protocol 1: General Aqueous Silanization for Surface Modification
This protocol describes a method for modifying a hydroxyl-bearing surface (e.g., glass, silicon oxide) with azidopropyl silane.
-
Surface Preparation (Activation):
-
Thoroughly clean the substrate surface to remove organic contaminants. Common methods include sonication in acetone (B3395972) and isopropanol.
-
Generate a high density of surface hydroxyl (-OH) groups. This can be achieved by:
-
Oxygen Plasma Treatment: Expose the substrate to oxygen plasma for 2-5 minutes.[6][7]
-
Piranha Solution: Immerse the substrate in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
-
Rinse the activated substrate extensively with deionized (DI) water and dry under a stream of high-purity nitrogen.
-
-
Silane Solution Preparation:
-
Prepare a 1-2% (v/v) solution of azidopropyl silane in a suitable solvent. For aqueous hydrolysis, a common solvent system is 95% ethanol and 5% water.
-
Adjust the pH of the solution to ~4.5 using a weak acid like acetic acid to catalyze hydrolysis while minimizing condensation.[1]
-
Allow the solution to pre-hydrolyze for 5-10 minutes with gentle stirring.
-
-
Silanization:
-
Immerse the clean, dry substrate in the prepared silane solution.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
-
Post-Reaction Rinsing and Curing:
-
Remove the substrate from the silane solution and rinse thoroughly with the solvent (e.g., ethanol) to remove any physisorbed silane.
-
Cure the substrate in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent siloxane bonds between the silane and the surface and removes residual water.[6]
-
Store the functionalized surface in a dry, inert environment.
-
Visualizations
The following diagrams illustrate key processes and workflows related to azidopropyl silane hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gelest.com [gelest.com]
- 4. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 5. gelest.com [gelest.com]
- 6. benchchem.com [benchchem.com]
- 7. Silane surface modification for improved bioadhesion of esophageal stents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]
preventing aggregation of nanoparticles during silanization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of nanoparticle aggregation during silanization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation during silanization?
Nanoparticle aggregation during silanization is primarily driven by the premature and uncontrolled hydrolysis and self-condensation of the silane (B1218182) agent in the bulk solution, rather than on the nanoparticle surface.[1][2] This forms polysiloxane networks that can bridge and link multiple nanoparticles, leading to clumping.[2] Key contributing factors include excess water, improper solvent choice, non-optimal silane concentration, and uncontrolled pH.[2] The high surface energy of nanoparticles also makes them thermodynamically unstable, naturally promoting clustering to minimize total surface energy.[3]
Q2: What is the ideal solvent for a silanization reaction?
Anhydrous solvents such as ethanol (B145695) or toluene (B28343) are commonly recommended.[1] The critical factor is to use a solvent with minimal water content to prevent premature hydrolysis of the silane in the solution.[1] If a co-solvent system requiring water is necessary, the amount of water should be carefully controlled to ensure hydrolysis occurs preferentially at the nanoparticle surface.[1]
Q3: How does pH influence the silanization process and nanoparticle stability?
The pH of the reaction mixture is a critical parameter. For silica (B1680970) nanoparticles, a slightly basic pH (around 8-9) can help deprotonate the surface silanol (B1196071) groups, promoting the reaction with the silane.[1] In other systems, an acid catalyst may be used to accelerate the hydrolysis reaction.[4] However, extreme pH levels, either too high or too low, can lead to rapid, uncontrolled condensation of the silane and cause nanoparticle instability.[2] The optimal pH should be determined experimentally for each specific nanoparticle system.
Q4: Can I pre-hydrolyze the silane before adding it to my nanoparticles?
Yes, pre-hydrolysis is an advanced technique that can offer better control. This method involves reacting the silane with a controlled, stoichiometric amount of water (often with an acid catalyst) in a separate step to form reactive silanol groups.[2] This pre-hydrolyzed solution is then added to the well-dispersed nanoparticles. This can minimize self-condensation in the bulk solution, but the pre-hydrolysis conditions (water-to-silane ratio, pH, time) must be carefully optimized to prevent the silane from polymerizing before it can react with the nanoparticle surface.[2]
Q5: What analytical techniques can confirm successful silanization and check for aggregation?
Several techniques are used to assess the outcome of the silanization process:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the covalent bonding of the silane to the nanoparticle surface by identifying new characteristic peaks, such as those for Si-O-Si bonds.[2][5]
-
Thermogravimetric Analysis (TGA): Measures the weight loss of the sample as it is heated. A successful coating will result in a weight loss corresponding to the decomposition of the grafted organic silane layer.[2][5]
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the particles in a suspension. An increase in particle size compared to the uncoated nanoparticles indicates aggregation.[6]
-
Zeta Potential Measurement: A change in the surface charge of the nanoparticles after the reaction indicates successful surface modification.[2][6]
-
Transmission or Scanning Electron Microscopy (TEM/SEM): Provides direct visual evidence of the nanoparticle morphology and state of dispersion, allowing for visual confirmation of aggregation.[6]
Troubleshooting Guide: Preventing Nanoparticle Aggregation
This guide provides a systematic approach to troubleshooting common issues encountered during nanoparticle silanization.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Visible Aggregation (cloudy solution, precipitation) | 1. Excess Water: Premature hydrolysis and self-condensation of silane in the bulk solution.[1] | 1a. Use an anhydrous solvent (e.g., ethanol, toluene) and ensure all glassware is thoroughly dried (e.g., oven >100°C overnight).[1] 1b. If water is required, control the amount carefully to facilitate hydrolysis only at the nanoparticle surface.[1] |
| 2. High Silane Concentration: Excess silane leads to self-polymerization in the solution, forming bridges between nanoparticles.[7] | 2. Optimize the silane concentration. Start with a low concentration (e.g., 1-2% v/v) and titrate upwards.[7] A concentration of 0.5% (v/v) has been found to be optimal in some studies.[4] | |
| 3. Poor Initial Dispersion: Nanoparticles were not adequately dispersed before adding the silane. | 3. Ensure nanoparticles are well-dispersed in the solvent using bath or probe sonication for 15-30 minutes prior to adding the silane.[1] | |
| 4. Incorrect pH: pH may be promoting rapid, uncontrolled silane condensation or nanoparticle instability.[2] | 4. Experimentally determine the optimal pH for your specific system. For silica, a slightly basic pH of 8-9 may be beneficial.[1] | |
| Incomplete Surface Coverage (poor hydrophobicity, low functionalization) | 1. Low Silane Concentration: Insufficient silane to cover the available surface area on the nanoparticles.[1] | 1. Increase the silane concentration incrementally. A silane amount of 10 wt% relative to the silica has been used to ensure complete coverage.[5] |
| 2. Sub-optimal Reaction Conditions: Reaction time or temperature may be insufficient for the reaction to go to completion.[8] | 2. Increase the reaction time and/or temperature. Refluxing overnight (16-24 hours) is a common practice.[8] One optimized protocol used 60°C for 48 hours.[4] | |
| 3. Poor Quality Silane: The silane reagent may have degraded due to age or improper storage. | 3. Use a fresh, high-quality silane solution for each experiment.[7] | |
| 4. Insufficient Curing: Lack of a post-silanization curing step can result in a less durable silane layer. | 4. Incorporate a curing step after the reaction, such as heating the dried nanoparticles in an oven (e.g., at 105°C), to complete the condensation process.[7][9] |
Quantitative Data Summary
The optimal conditions for silanization are highly dependent on the specific nanoparticles, silane, and solvent system used. The following table summarizes parameters from various studies to provide a starting point for optimization.
| Parameter | Recommended Range / Value | Notes |
| Silane Concentration | 0.5% - 2% (v/v)[4][7] or 10 wt% of NP mass[5] | Highly system-dependent. Titration is recommended. Too high can cause aggregation; too low results in incomplete coverage.[1][7] |
| Reaction Temperature | 60°C - Reflux Temperature | Higher temperatures can increase the reaction rate but may also promote aggregation if not controlled.[4][10] |
| Reaction Time | 16 - 48 hours[4][8] | Longer reaction times are often preferred to ensure complete surface coverage, especially with sterically hindered silanes.[8] |
| pH | Acidic (with catalyst) or Slightly Basic (~8-9) | The optimal pH depends on the nanoparticle material and silane. For silica, basic conditions can promote the reaction.[1] An acid catalyst (e.g., 0.01% acetic acid) can be used to control hydrolysis.[4] |
| Nanoparticle Concentration | 0.4 mg/mL[4] | Lower concentrations can sometimes help reduce the frequency of particle collisions and subsequent aggregation. |
Experimental Protocols
General Protocol for Silanization in an Anhydrous Solvent
This protocol provides a general methodology for the silanization of nanoparticles. Users should optimize parameters such as concentration, time, and temperature for their specific system.
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas (e.g., Nitrogen or Argon).[1]
-
Nanoparticle Dispersion: Disperse a known quantity of nanoparticles into an anhydrous solvent (e.g., anhydrous ethanol or toluene) in a round-bottom flask.[1]
-
Sonication: Place the flask in a bath sonicator for 15-30 minutes to ensure the nanoparticles are well-dispersed.[1]
-
Inert Atmosphere: Move the reaction flask to a stirrer plate and place it under an inert atmosphere to prevent the introduction of moisture.
-
Silane Addition: While stirring the nanoparticle dispersion, add the desired volume of the silane coupling agent to the flask.[1]
-
Reaction: Allow the reaction to proceed at the desired temperature (e.g., 60°C) and for the optimized duration (e.g., 24-48 hours).[4]
-
Washing: After the reaction is complete, separate the nanoparticles from the solution via centrifugation.[6]
-
Purification: Discard the supernatant and re-disperse the nanoparticle pellet in fresh anhydrous solvent. Repeat the centrifugation and re-dispersion steps at least twice with ethanol and once with water to remove any unreacted silane and byproducts.[6]
-
Drying/Curing: Dry the purified, silanized nanoparticles. A final curing step, such as heating in a vacuum oven at 105°C for several hours, can be performed to complete the condensation and form a stable siloxane network on the surface.[9]
Visualizations
Caption: Troubleshooting workflow for nanoparticle silanization.
Caption: Desired vs. undesired reaction pathways during silanization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Silica Nanoparticles Silanized by Functional/Functional or Functional/Non-Functional Silanes on the Physicochemical and Mechanical Properties of Dental Nanocomposite Resins [mdpi.com]
- 6. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ajol.info [ajol.info]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Click Chemistry Efficiency on Surface-Bound Azides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize your click chemistry experiments involving surface-bound azides. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no product yield in my surface-bound click reaction?
A1: Low or non-existent product yield in a surface-bound click reaction can stem from several factors:
-
Inactive Catalyst (CuAAC): The active catalyst in CuAAC is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of dissolved oxygen.[1]
-
Poor Reagent Quality: Azides can be unstable and degrade over time, particularly if not stored correctly at low temperatures.[1] Ensure that both your azide (B81097) and alkyne starting materials are of high purity and have not degraded.[2]
-
Steric Hindrance: The accessibility of the azide and alkyne functional groups is critical.[1][3] Dense surface packing or bulky neighboring groups can significantly impede the reaction.[3][4][5]
-
Substrate-Specific Issues: Some substrates can chelate the copper catalyst, rendering it inactive.[1] Additionally, hydrophobic regions of molecules can collapse and bury the reactive groups, making them inaccessible.[6]
-
Inappropriate Reaction Conditions: The choice of solvent, pH, and temperature can significantly influence the reaction's success.[7] While many click reactions are robust, optimization may be necessary for specific substrates.[1]
Q2: I'm observing significant side products in my CuAAC reaction. What are they and how can I minimize them?
A2: A common side reaction in CuAAC is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which is promoted by oxygen and Cu(II) ions.[7] Additionally, the copper/ascorbate (B8700270) system can generate reactive oxygen species (ROS), leading to the degradation of sensitive substrates, such as the oxidation of histidine and arginine residues in proteins.[7][8]
To minimize these side products:
-
Maintain Anaerobic Conditions: Rigorously degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][7]
-
Use a Sufficient Amount of Reducing Agent: A reducing agent like sodium ascorbate helps maintain copper in its active Cu(I) state.[1][7]
-
Employ Copper-Stabilizing Ligands: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can protect the catalyst from oxidation, accelerate the reaction, and reduce ROS generation.[7] A ligand-to-copper ratio of 5:1 is often recommended.[2][8]
Q3: How does steric hindrance specifically affect click chemistry on surfaces?
A3: Steric hindrance is a significant challenge in surface-bound reactions. The dense packing of molecules on a surface can restrict the access of reactants to the azide or alkyne functional groups.[3] This can be particularly problematic with bulky catalysts or large biomolecules.[5][9] The orientation of the immobilized molecules also plays a crucial role; if the reactive group is not sufficiently exposed, the reaction efficiency will be low.[4][5]
Q4: When should I choose SPAAC over CuAAC for my surface modification experiments?
A4: The choice between SPAAC and CuAAC primarily depends on the sensitivity of your system to copper. SPAAC is the preferred method for applications involving live cells or in vivo studies due to the inherent cytotoxicity of copper.[10][11] While CuAAC generally offers faster reaction kinetics, the absence of a metal catalyst in SPAAC simplifies purification and avoids potential interference with biological systems.[10][11][]
Troubleshooting Guides
Guide 1: Troubleshooting Low Yield or Incomplete CuAAC Reactions on Surfaces
| Problem | Potential Cause | Suggested Solution | Citation |
| Low or No Product Formation | Inactive Cu(I) catalyst due to oxidation. | Degas all solutions thoroughly and perform the reaction under an inert atmosphere (N₂ or Ar). Use a fresh solution of reducing agent (e.g., sodium ascorbate). | [1] |
| Poor quality or degraded azide/alkyne reagents. | Verify the purity of your reagents. Store azides at low temperatures and protected from light. | [1] | |
| Steric hindrance on the surface. | Optimize the density of the surface-bound azide. Consider using a longer linker to extend the azide away from the surface. | [3][7] | |
| Copper chelation by the substrate or buffer components. | Increase the concentration of the copper catalyst and ligand. Avoid buffers with strong chelating agents like Tris; consider using HEPES or PBS. | [1][6] | |
| Reaction Stalls or is Sluggish | Insufficient catalyst concentration. | Increase the concentration of the copper sulfate (B86663) and sodium ascorbate. | [6] |
| Non-optimal ligand-to-copper ratio. | An optimal ligand-to-copper ratio (often 5:1) can accelerate the reaction. | [2][8] | |
| Inappropriate solvent. | For hydrophobic substrates that may aggregate in aqueous solutions, consider adding a co-solvent like DMSO. | [6] |
Guide 2: Troubleshooting High Background or Non-Specific Binding in Surface Functionalization
| Problem | Potential Cause | Suggested Solution | Citation |
| High Background Signal in Negative Controls | Non-specific binding of the alkyne-probe. | Decrease the concentration of the fluorescent alkyne probe. Increase the number and duration of washing steps after the click reaction. | [2] |
| Add a blocking agent like bovine serum albumin (BSA) to your buffers before introducing the probe. | [2] | ||
| Inconsistent Surface Functionalization | Variability in self-assembled monolayer (SAM) formation. | Ensure the substrate surface is scrupulously clean and has a consistent roughness. Control the concentration of the silane (B1218182)/thiol solution and the immersion time. | [13] |
| Degradation of the functionalized surface. | Store functionalized surfaces under appropriate conditions (e.g., in a desiccator) to prevent degradation. | [13] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC on an Azide-Functionalized Silicon Surface
-
Surface Preparation: Clean silicon wafers by sonicating in acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen. Activate the surface with an oxygen plasma or piranha solution.
-
Silanization: Immerse the cleaned and activated substrates in a 1-2% (v/v) solution of an azide-terminated silane (e.g., (4-azidobutyl)triethoxysilane) in an anhydrous solvent like toluene (B28343) for 1-2 hours at room temperature.[13][14]
-
Curing: Rinse the substrates with the solvent and cure in an oven at 110-120°C for 30-60 minutes.[13]
-
Click Reaction:
-
Prepare a solution of the alkyne-containing molecule in a suitable buffer (e.g., PBS with a co-solvent like DMSO if needed).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 10 mM in water) and sodium ascorbate (e.g., 100 mM in water).[2] A copper-stabilizing ligand like THPTA (e.g., 50 mM in water) is highly recommended.[2]
-
Place the azide-functionalized substrate in the alkyne solution.
-
Add the CuSO₄ and ligand solution, followed by the sodium ascorbate solution to initiate the reaction. The final concentrations should be optimized, but typical ranges are 50-100 µM CuSO₄, 250-500 µM ligand, and 1-5 mM sodium ascorbate.
-
Allow the reaction to proceed for 1-4 hours at room temperature.
-
-
Washing: Thoroughly wash the surface with the reaction buffer, followed by deionized water, and dry under a stream of nitrogen.
Protocol 2: General Procedure for SPAAC on Azide-Functionalized Nanoparticles
-
Nanoparticle Preparation: Synthesize or obtain azide-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles).[15]
-
Reaction Setup:
-
Disperse the azide-functionalized nanoparticles in a suitable reaction buffer (e.g., PBS or HEPES, pH 7.4).[15]
-
Add the strained cyclooctyne (B158145) (e.g., a DBCO-functionalized molecule) to the nanoparticle suspension. A 2- to 10-fold molar excess of the cyclooctyne over the available azide groups is a good starting point.[15]
-
-
SPAAC Reaction: Incubate the reaction mixture for 2-12 hours at room temperature with gentle stirring or shaking.[15]
-
Purification: Remove the unreacted cyclooctyne from the functionalized nanoparticles using a suitable method based on the nanoparticle size and properties, such as dialysis, centrifugation, or size-exclusion chromatography.[15]
Quantitative Data Summary
The efficiency of click reactions can be influenced by various factors. The tables below summarize key quantitative parameters.
Table 1: Comparison of CuAAC and SPAAC Reaction Kinetics
| Reaction Type | Catalyst | Second-Order Rate Constant (k₂) | Biocompatibility | Citation |
| CuAAC | Copper(I) | 1 to 100 M⁻¹s⁻¹ | Lower, due to copper cytotoxicity | [11] |
| SPAAC | None | Highly dependent on the cyclooctyne used (e.g., 1-140 x 10⁻³ M⁻¹s⁻¹ for some strained alkynes) | High, ideal for live systems | [11][16] |
Table 2: Recommended Reagent Concentrations for Surface CuAAC
| Reagent | Typical Concentration Range | Notes | Citation |
| Copper(II) Sulfate (CuSO₄) | 50 - 500 µM | Higher concentrations can sometimes overcome inhibition. | [8] |
| Copper-Stabilizing Ligand (e.g., THPTA) | 250 µM - 2.5 mM | A 5:1 ligand-to-copper ratio is often optimal. | [8] |
| Sodium Ascorbate | 1 - 5 mM | Should be prepared fresh. | [8] |
| Alkyne Substrate | 10 µM - 1 mM | Concentration depends on the desired surface density and reaction kinetics. | |
| Azide-Terminated Silane (for surface prep) | 1-5% (v/v) in anhydrous solvent | Higher concentrations can lead to polymerization in solution. | [13] |
Visualizing Workflows and Logic
Caption: A troubleshooting workflow for low product yield in surface-bound click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 3-(Azidopropyl)triethoxysilane Surface Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with surface modification using 3-(Azidopropyl)triethoxysilane.
Troubleshooting Guide: Poor Surface Coverage
Poor or inconsistent surface coverage is a common issue in silanization. This guide addresses specific problems in a question-and-answer format to help you diagnose and resolve them.
Q1: Why is my silane (B1218182) coating patchy or non-uniform?
A1: A patchy coating is often the result of inadequate substrate preparation or suboptimal reaction conditions. Here are the primary causes and solutions:
-
Incomplete Substrate Cleaning: Organic residues or contaminants on the surface will prevent the silane from accessing and reacting with the surface hydroxyl groups.
-
Insufficient Surface Hydroxylation: The covalent attachment of triethoxysilanes relies on the presence of hydroxyl (-OH) groups on the substrate surface. Some materials may require an activation step to generate a sufficient density of these groups.[1]
-
Suboptimal Silane Concentration: A concentration that is too low may result in incomplete coverage, while a concentration that is too high can lead to the formation of aggregates in the solution that then deposit unevenly on the surface.[2]
-
Inadequate Reaction Time: The silanization reaction requires sufficient time for the silane molecules to diffuse to the surface, hydrolyze, and form covalent bonds.
Q2: I'm observing large aggregates or a thick, uneven layer on my surface. What's causing this?
A2: The formation of thick, non-uniform layers or visible aggregates is typically due to excessive self-condensation of the silane in the solution before it has a chance to form a monolayer on the surface. This can be caused by:
-
Excess Water in the Reaction: While some water is necessary to hydrolyze the ethoxy groups of the silane, too much water will accelerate the condensation of silane molecules with each other in the bulk solution, leading to polymerization and aggregation.[3][4]
-
High Silane Concentration: Higher concentrations of the silane increase the likelihood of intermolecular condensation, forming oligomers and polymers that then physisorb onto the surface rather than forming a covalent monolayer.
-
Prolonged Reaction Times: Extended reaction times, especially under conditions that favor condensation (like high water content), can lead to the buildup of multiple silane layers.
Q3: My silanized surface shows poor stability and the coating washes off. Why is this happening?
A3: Poor stability of the silane layer suggests that it is not covalently bound to the substrate. This can be due to:
-
Lack of Covalent Bonding: If the surface was not properly cleaned and hydroxylated, the silane layer may be only physically adsorbed (physisorbed) and can be easily removed by washing.
-
Incomplete Condensation: After the initial attachment to the surface, a curing or annealing step (baking) is often necessary to drive the condensation reaction to completion, forming a stable, cross-linked siloxane network on the surface.[1]
-
Hydrolysis of the Siloxane Bond: While generally stable, the Si-O-Si bond can be susceptible to hydrolysis under certain conditions, particularly in aqueous environments. The stability is influenced by the overall quality and density of the silane layer.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use?
A1: The optimal concentration can vary depending on the solvent, substrate, and desired surface density. A common starting point for solution-phase deposition is a 1-2% (v/v) solution of the silane in an anhydrous solvent.[5] It is recommended to empirically optimize the concentration for your specific application.
Q2: How much water is needed for the hydrolysis step?
A2: The hydrolysis of the triethoxysilane (B36694) requires a stoichiometric amount of water. However, in practice, trace amounts of water present in the solvent and adsorbed on the substrate surface are often sufficient to initiate the reaction. For consistent results, it is crucial to control the water content, often by using anhydrous solvents and performing the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
Q3: What is the best solvent for this compound deposition?
A3: Anhydrous solvents such as toluene (B28343) or ethanol (B145695) are commonly used.[6][7] Toluene is a non-polar aprotic solvent that minimizes the self-condensation of the silane in solution, which can favor the formation of a monolayer. Ethanol, a protic solvent, can participate in the hydrolysis reaction and may be suitable for certain protocols. The choice of solvent can influence the reaction kinetics and the final structure of the silane layer.[6]
Q4: Do I need to control the pH of the silanization solution?
A4: The pH of the solution can influence the rates of both hydrolysis and condensation. Acidic conditions tend to accelerate hydrolysis, while basic conditions can speed up condensation.[3] For some protocols, particularly in aqueous or semi-aqueous solutions, adjusting the pH to a mildly acidic condition (e.g., pH 4.5-5.5 with acetic acid) is recommended to promote controlled hydrolysis.[6]
Q5: What is the purpose of the post-deposition baking/curing step?
A5: After the initial deposition, a baking or curing step (e.g., at 110-120°C) serves to drive off any remaining solvent and water, and more importantly, to promote the final condensation of the silanol (B1196071) groups.[1] This creates a more stable and robust cross-linked siloxane network on the surface.
Q6: How can I confirm that my surface has been successfully functionalized?
A6: Several surface characterization techniques can be used to verify the presence and quality of the this compound layer:
-
Water Contact Angle (WCA) Measurement: A successful silanization will alter the surface energy, leading to a change in the WCA. The azide (B81097) group is relatively hydrophobic, so an increase in the contact angle on a hydrophilic substrate like glass or silica (B1680970) is expected.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of nitrogen and silicon on the surface, providing elemental confirmation of the coating.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR, particularly in attenuated total reflectance (ATR) mode, can detect the characteristic azide peak (~2100 cm⁻¹).
-
Ellipsometry: This technique can be used to measure the thickness of the deposited silane layer, which should be in the range of a monolayer (typically 0.5-2 nm).[1]
-
Atomic Force Microscopy (AFM): AFM can provide topographical information about the surface, revealing the smoothness and uniformity of the coating and the presence of any aggregates.
Data Presentation
The following table summarizes the influence of key experimental parameters on the quality of the silane layer, based on general principles of silanization.
| Parameter | Low Value/Condition | High Value/Condition | Effect on Coverage | Recommended Starting Point |
| Silane Concentration | Incomplete coverage | Multilayer/aggregate formation | A narrow optimal range exists. | 1-2% (v/v) in anhydrous solvent |
| Water Content | Incomplete hydrolysis | Bulk polymerization/aggregation | Strict control is critical. | Anhydrous solvent with ambient moisture |
| Reaction Time | Insufficient surface reaction | Multilayer formation | Time-dependent; optimization needed. | 30-60 minutes |
| Temperature | Slow reaction kinetics | Increased self-condensation | Influences reaction rates. | Room temperature to 60°C |
| pH (in aqueous solutions) | Slow hydrolysis | Accelerated condensation | Controls hydrolysis/condensation balance. | 4.5 - 5.5 (if applicable) |
Experimental Protocols
Detailed Methodology for Surface Functionalization of Glass/Silica with this compound
This protocol describes a general procedure for solution-phase deposition.
-
Substrate Cleaning and Activation:
-
Thoroughly clean the glass or silica substrates by sonicating in a detergent solution (e.g., 2% Hellmanex) for 30 minutes.
-
Rinse extensively with deionized water.
-
Sonicate in acetone (B3395972) for 15 minutes, followed by sonication in isopropanol (B130326) for 15 minutes to remove organic residues.[8]
-
Dry the substrates under a stream of dry nitrogen or in an oven at 110°C.
-
To generate hydroxyl groups, treat the clean, dry substrates with an oxygen plasma cleaner for 5 minutes or immerse in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the activated substrates thoroughly with deionized water and dry again at 110°C for at least 1 hour before use.[8]
-
-
Silanization Reaction:
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container. Prepare this solution immediately before use.
-
Place the activated, dry substrates into the silane solution. Ensure the entire surface to be coated is submerged.
-
Incubate for 30-60 minutes at room temperature with gentle agitation. Perform this step in a desiccator or under an inert atmosphere to minimize exposure to atmospheric moisture.
-
-
Washing:
-
Remove the substrates from the silanization solution.
-
Rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane.
-
Rinse with isopropanol or ethanol.
-
Dry the substrates under a stream of dry nitrogen.
-
-
Curing:
-
Place the washed and dried substrates in an oven at 110°C for 30-60 minutes to cure the silane layer.
-
-
Storage:
-
Store the functionalized substrates in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) until further use.
-
Mandatory Visualization
Caption: Troubleshooting flowchart for poor surface coverage.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
Technical Support Center: 3-(Azidopropyl)triethoxysilane (AZPES) Hydrolysis and Condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Azidopropyl)triethoxysilane (AZPES). The following information addresses common issues related to the hydrolysis and condensation of AZPES, which are critical steps for its application in surface modification and bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical reactions involved in using this compound for surface modification?
A1: The process involves two primary reactions: hydrolysis and condensation. In the hydrolysis step, the ethoxy groups (-OCH₂CH₃) of the silane (B1218182) react with water to form reactive silanol (B1196071) groups (-Si-OH). Subsequently, during condensation, these silanol groups react with other silanol groups on a substrate (like silica (B1680970) or glass) or with other hydrolyzed AZPES molecules to form stable siloxane bonds (-Si-O-Si-). This process results in the covalent attachment of the azido-functionalized layer to the surface.[1][2]
Q2: How does pH affect the hydrolysis and condensation of this compound?
A2: The pH of the reaction medium significantly influences the rates of both hydrolysis and condensation.[3]
-
Acidic Conditions (pH 3-5): Under acidic conditions, the hydrolysis of alkoxysilanes is rapid, while the condensation reaction is comparatively slow.[3][4][5] This condition is often preferred for generating a high concentration of reactive silanol intermediates before surface deposition.
-
Neutral Conditions (pH ~7): Around neutral pH, the rates of both hydrolysis and condensation are at a minimum.[5]
-
Basic Conditions (pH > 7): Basic conditions accelerate the condensation of silanols.[3] This can lead to rapid formation of polysiloxane networks and potentially aggregation of the silane in solution before it can bind to the surface.
Q3: What is the optimal pH for performing silanization with AZPES?
A3: The optimal pH depends on the desired outcome. For controlled monolayer formation on a surface, a two-step process is often ideal. First, hydrolysis is carried out in an acidic solution (pH 4-5) to generate silanols. Then, the substrate is introduced, and the pH can be raised to neutral or slightly basic to promote condensation at the surface. For many applications, performing the entire process in a slightly acidic aqueous solution (e.g., in ethanol (B145695)/water at pH 4.5-5.5) provides a good balance between hydrolysis and controlled condensation.[6]
Q4: Can I perform the reaction in a non-aqueous solvent?
A4: While hydrolysis requires the presence of water, the overall silanization process is often performed in a non-aqueous solvent like toluene (B28343) or ethanol with a controlled amount of water.[7] This approach can help to control the extent of hydrolysis and prevent premature self-condensation of the silane in the bulk solution, which can lead to the formation of aggregates.[7] The presence of a small, controlled amount of water is crucial for the initial hydrolysis step.[8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or patchy surface coating | - Incomplete hydrolysis of AZPES.- Premature condensation/aggregation of AZPES in solution.- Uneven distribution of hydroxyl groups on the substrate surface. | - Ensure the AZPES solution is prepared in an appropriate solvent (e.g., ethanol/water mixture) and adjust the pH to an acidic range (pH 4-5) to promote hydrolysis.- Use a freshly prepared AZPES solution and avoid long incubation times before introducing the substrate.- Thoroughly clean and activate the substrate surface (e.g., with piranha solution or oxygen plasma for silica-based substrates) to ensure a high density of reactive hydroxyl groups. |
| Formation of thick, uneven multilayers | - High concentration of AZPES.- High water content in the reaction mixture.- Reaction carried out under basic conditions. | - Reduce the concentration of AZPES in the reaction solution.- Carefully control the amount of water in the reaction. For non-aqueous solvents, ensure they are anhydrous and add a controlled amount of water.- Perform the reaction under acidic to neutral pH to slow down the condensation rate. |
| Poor stability of the silane layer in aqueous media | - Incomplete covalent bonding to the surface (physisorption).- Insufficient curing/annealing post-deposition. | - After the initial deposition, thoroughly rinse the substrate with the reaction solvent to remove any physically adsorbed molecules.- Implement a post-deposition curing step by heating the coated substrate (e.g., at 100-120°C) to promote the formation of more covalent siloxane bonds. |
| Low density of azide (B81097) functional groups on the surface | - Steric hindrance from aggregated silane molecules.- Short reaction time. | - Optimize the reaction conditions (pH, concentration, solvent) to favor monolayer formation.- Increase the reaction time to allow for more complete surface coverage. Monitor the surface density of functional groups using appropriate characterization techniques (e.g., XPS, contact angle measurement). |
Experimental Protocols
Protocol 1: Monitoring AZPES Hydrolysis and Condensation via FT-IR Spectroscopy
This protocol allows for the qualitative monitoring of the disappearance of ethoxy groups and the appearance of silanol and siloxane groups.
Materials:
-
This compound (AZPES)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic acid (for pH adjustment)
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Prepare a solution of AZPES in ethanol (e.g., 5% v/v).
-
Acquire a background spectrum of the clean ATR crystal.
-
Deposit a small drop of the AZPES/ethanol solution onto the ATR crystal and acquire a spectrum. Key peaks to note are those associated with Si-O-C stretching.
-
To initiate hydrolysis, add a controlled amount of acidic water (pH 4-5) to the AZPES solution to achieve a desired water-to-silane molar ratio.
-
Acquire spectra at regular time intervals.
-
Analysis: Observe the decrease in the intensity of the ethoxy group peaks (around 960 and 1105 cm⁻¹) and the appearance and broadening of a peak corresponding to Si-OH (around 920 cm⁻¹) and O-H stretching (broad peak around 3200-3600 cm⁻¹). The formation of Si-O-Si bonds can be observed by the appearance of a broad peak around 1040-1130 cm⁻¹.[9]
Protocol 2: Surface Modification of a Silica Substrate and Characterization
This protocol outlines a general procedure for modifying a silica-based surface with AZPES.
Materials:
-
Silica substrate (e.g., glass slide, silicon wafer with a native oxide layer)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED ) or oxygen plasma cleaner
-
Anhydrous toluene
-
This compound (AZPES)
-
Ethanol
-
Deionized water
-
Contact angle goniometer
-
X-ray photoelectron spectrometer (XPS)
Procedure:
-
Substrate Cleaning and Activation:
-
Clean the silica substrate by sonicating in acetone (B3395972) and then isopropanol.
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface by either immersing in piranha solution for 30 minutes (handle with extreme care in a fume hood) or by treating with oxygen plasma for 5 minutes. This generates a high density of surface hydroxyl groups.
-
Rinse the substrate thoroughly with deionized water and dry with nitrogen.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of AZPES in anhydrous toluene.
-
Immerse the activated substrate in the AZPES solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature under a dry atmosphere (e.g., in a desiccator or under nitrogen).
-
-
Rinsing and Curing:
-
Remove the substrate from the silane solution and rinse thoroughly with fresh toluene to remove any non-covalently bound molecules.
-
Cure the substrate by baking in an oven at 110°C for 30-60 minutes to promote covalent bond formation.
-
-
Characterization:
-
Contact Angle Measurement: Measure the water contact angle on the modified surface. A successful modification should result in a change in the contact angle compared to the clean, hydrophilic silica surface.
-
XPS Analysis: Use XPS to confirm the presence of nitrogen (from the azide group) and silicon on the surface, providing elemental evidence of the AZPES coating.
-
Visualizations
Caption: Workflow of AZPES hydrolysis and condensation for surface modification.
Caption: Troubleshooting decision tree for AZPES surface modification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. mdpi.com [mdpi.com]
- 7. scholars.chemeng.tsinghua.edu.cn [scholars.chemeng.tsinghua.edu.cn]
- 8. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Silanization for Monolayer Formation
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize silanization procedures, with a specific focus on preventing the formation of multilayers.
Troubleshooting Guide
This section addresses common issues encountered during silanization that can lead to multilayer formation and other undesirable outcomes.
Question: Why is the surface coverage uneven or patchy after silanization?
Answer: Non-uniform surface coverage is a frequent issue that can stem from several factors:
-
Inadequate Substrate Preparation: The most critical step for successful silanization is a scrupulously clean and activated substrate surface. Any organic residues, dust, or other contaminants will mask the surface hydroxyl groups, preventing the silane (B1218182) from binding uniformly.[1]
-
Insufficient Hydroxyl Group Density: The reaction relies on the presence of hydroxyl (-OH) groups on the substrate. If the surface is not properly activated, there will be fewer sites for the silane to covalently bond, leading to a sparse and incomplete layer.
-
Premature Silane Polymerization: Silanes, especially tri-functional silanes, can self-polymerize in solution before binding to the surface, forming aggregates that deposit unevenly.[1] This is often exacerbated by excessive water content in the solvent or high humidity.[1]
Recommended Actions:
-
Implement a Rigorous Cleaning Protocol: For silicon or glass substrates, a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma treatment is highly effective for both cleaning and generating a high density of hydroxyl groups.[1]
-
Use Fresh Silane Solutions: Prepare silane solutions immediately before use to minimize premature hydrolysis and polymerization in the bulk solution.
-
Control Environmental Conditions: Whenever possible, perform the silanization in a controlled environment with moderate humidity, or under an inert atmosphere like nitrogen or argon, to prevent premature reactions.[1]
Question: Why is the hydrophobicity of my silanized surface lower than expected or inconsistent?
Answer: A lower than expected or variable water contact angle is a direct indicator of a poor-quality silane layer. This can be due to:
-
Incomplete Monolayer Formation: Insufficient reaction time or a low concentration of the silane can result in a partial monolayer, leaving hydrophilic substrate areas exposed.
-
Multilayer Formation: Paradoxically, the formation of a thick, disordered multilayer can sometimes lead to a less hydrophobic surface compared to a well-ordered monolayer. This is because the functional groups may be randomly oriented, with some hydrophilic parts of the silane molecules exposed.
-
Poor Silane Quality: The silane reagent may have degraded due to improper storage, leading to reduced reactivity.
Recommended Actions:
-
Optimize Reaction Time and Concentration: Systematically vary the silanization time and silane concentration to find the optimal conditions for monolayer formation. Start with a low concentration (e.g., 1-2% v/v) and a moderate reaction time.[1]
-
Ensure Proper Curing: A post-silanization curing step (e.g., baking at 110-120°C) is crucial for driving the condensation reaction to form stable siloxane bonds and for the proper orientation of the functional groups.[1]
-
Characterize the Surface: Use contact angle goniometry to quantitatively assess the hydrophobicity of the surface. A successfully silanized surface will exhibit a significantly higher water contact angle compared to the untreated substrate.
Question: How can I prevent the formation of silane aggregates on the surface?
Answer: Silane aggregates are often the result of polymerization in the solution. To prevent this:
-
Control Water Content: The presence of excess water is a primary driver of silane polymerization in solution.[1][2] Use anhydrous solvents and control the humidity of the reaction environment. For vapor-phase deposition, controlling the humidity is critical.
-
Lower Silane Concentration: Higher concentrations of silane increase the likelihood of intermolecular reactions in the solution.[1] Using a more dilute solution will favor the reaction of individual silane molecules with the substrate surface.
-
Consider Monofunctional Silanes: If polymerization is a persistent issue, consider using a monofunctional silane (e.g., with one reactive alkoxy or chloro group). These silanes can only form a single bond with the surface and cannot polymerize with each other, thus ensuring monolayer formation.
-
Thorough Rinsing: After the silanization reaction, a thorough rinsing step with an appropriate anhydrous solvent is essential to remove any physisorbed (non-covalently bonded) silane molecules and aggregates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for achieving a uniform silane monolayer: liquid-phase or vapor-phase deposition?
A1: While both methods can produce high-quality monolayers, vapor-phase deposition is generally considered more reliable for achieving a uniform and reproducible monolayer.[3] This is because in the vapor phase, individual silane molecules are more likely to adsorb onto the surface, leading to a denser and more ordered layer.[3] Liquid-phase deposition is more susceptible to solvent effects and the formation of silane aggregates in the solution, which can then deposit on the surface.[1] However, with careful control of reaction conditions, high-quality monolayers can also be achieved through liquid-phase deposition.[4]
Q2: How does water affect the silanization process?
A2: Water plays a dual role in silanization. A small amount of water is necessary for the hydrolysis of the alkoxy or chloro groups on the silane, which forms the reactive silanol (B1196071) groups that can then bond to the hydroxyl groups on the substrate surface.[2] This is a crucial first step for the formation of a covalent bond. However, an excess of water, either in the solvent or from high ambient humidity, will promote the self-condensation of silane molecules in the solution, leading to the formation of oligomers and polymers.[1] These polymers can then deposit on the surface, resulting in a thick, non-uniform multilayer.
Q3: What is the importance of the curing step after silanization?
A3: The curing step, which typically involves heating the silanized substrate (e.g., at 110-120°C), is a critical final step for several reasons. It provides the energy needed to drive the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the surface, as well as between adjacent silane molecules, forming a stable and covalently bonded siloxane network (Si-O-Si). This process also helps to remove any residual water and solvent from the surface, and it promotes the ordering and proper orientation of the alkyl chains in the monolayer.
Q4: Can I reuse a silane solution?
A4: It is strongly recommended to use a fresh silane solution for each experiment . Silane solutions are sensitive to moisture and can begin to hydrolyze and polymerize as soon as they are prepared. Reusing a solution increases the risk of introducing aggregates and achieving a non-uniform coating.
Data Presentation
Table 1: Comparison of Vapor-Phase vs. Liquid-Phase Silanization of Aminosilanes on Silicon Dioxide
| Deposition Method | Silane | Film Thickness (Å) | Water Contact Angle (°) | Surface Roughness (RMS, nm) |
| Vapor-Phase | APTES | 4.2 ± 0.3 | 40 ± 1 | ~0.2 |
| APMDES | 5.4 ± 0.1 | 53.9 ± 0.7 | ~0.2 | |
| APDMES | 4.6 ± 0.2 | 59.0 ± 0.8 | ~0.2 | |
| Liquid-Phase (Aqueous) | APTES | 6.5 ± 0.2 | 41 ± 1 | ~0.2 |
| Liquid-Phase (Toluene) | APTES | 10 - 50+ (Multilayer) | 50 - 65 | 0.5 - 2.0+ |
| APMDES | 8 - 14 (Multilayer) | 55 - 68 | 0.4 - 1.5 | |
| APDMES | ~4.0 | 60.1 ± 0.5 | ~0.2 |
Data extracted from a comparative study on aminosilane (B1250345) deposition.[4] Note that for liquid-phase deposition in toluene (B28343), multilayer formation was observed for APTES and APMDES, as indicated by the larger and more variable film thickness and surface roughness.
Table 2: Effect of Silane Concentration on Film Thickness and Water Contact Angle
| Silane | Concentration in Toluene | Reaction Time | Film Thickness (Å) | Water Contact Angle (°) |
| APTES | 1% (v/v) | 1 hour | ~10 (Monolayer) | ~60 |
| APTES | 5% (v/v) | 1 hour | >50 (Multilayer) | ~65 |
| OTS | 1 mM | 15 min | ~25 (Monolayer) | ~110 |
| OTS | 10 mM | 15 min | >100 (Multilayer) | ~105 |
This table presents illustrative data compiled from typical observations in silanization experiments. Specific values can vary depending on the exact experimental conditions.
Experimental Protocols
Protocol 1: Liquid-Phase Deposition for a Self-Assembled Monolayer (SAM)
-
Substrate Cleaning and Activation:
-
Immerse the silicon or glass substrate in a piranha solution (3:1 H₂SO₄:H₂O₂) for 15-30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).
-
Rinse the substrate thoroughly with deionized (DI) water.
-
Dry the substrate with a stream of inert gas (e.g., nitrogen or argon) and then bake in an oven at 110-120°C for 30 minutes to remove any residual water.
-
-
Silane Solution Preparation:
-
In a clean, dry glass container, prepare a 1-2% (v/v) solution of the desired silane in an anhydrous solvent (e.g., toluene or ethanol). Prepare the solution immediately before use.
-
-
Silanization:
-
Immerse the clean, dry, and activated substrate into the silane solution.
-
Allow the reaction to proceed for 30-60 minutes at room temperature. The optimal time may need to be determined empirically.
-
-
Rinsing:
-
Remove the substrate from the silane solution and rinse it thoroughly with the fresh anhydrous solvent to remove any physisorbed silane molecules.
-
-
Curing:
-
Cure the silanized substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
-
Final Cleaning:
-
Sonicate the substrate in a fresh portion of the anhydrous solvent for 5-10 minutes to remove any loosely bound aggregates.
-
Dry the substrate with a stream of inert gas.
-
Protocol 2: Vapor-Phase Deposition for a Uniform Monolayer
-
Substrate Cleaning and Activation:
-
Follow the same cleaning and activation procedure as in Protocol 1.
-
-
Vapor-Phase Deposition Setup:
-
Place the clean, dry, and activated substrate in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Place a small, open vial containing a few drops of the silane inside the desiccator, ensuring it is not in direct contact with the substrate.
-
-
Silanization:
-
Evacuate the desiccator to a moderate vacuum.
-
Allow the silanization to proceed for 2-4 hours at room temperature. The silane will vaporize and react with the substrate surface.
-
-
Post-Deposition Treatment:
-
Vent the desiccator with an inert gas.
-
Remove the substrate and rinse it with an anhydrous solvent to remove any excess physisorbed silane.
-
-
Curing:
-
Cure the silanized substrate in an oven at 110-120°C for 30-60 minutes.
-
Mandatory Visualization
Caption: Reaction pathway for ideal monolayer formation during silanization.
Caption: Experimental workflow for a typical silanization process.
Caption: Key factors leading to undesirable multilayer formation.
References
- 1. benchchem.com [benchchem.com]
- 2. FAQ Silanes [evonik.com]
- 3. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 4. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(Azidopropyl)triethoxysilane Deposition: The Influence of Solvent
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Azidopropyl)triethoxysilane (APTES) deposition. The choice of solvent is a critical parameter that significantly influences the quality, uniformity, and reactivity of the resulting azido-functionalized surface. This guide will help you navigate common issues and optimize your experimental protocols.
Troubleshooting Guide
This section addresses specific problems you may encounter during the deposition of this compound, with potential causes and recommended solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Surface Coverage / Patchy Coating | 1. Incomplete Substrate Cleaning: Residual organic or particulate contaminants on the substrate surface can hinder silane (B1218182) deposition. 2. Insufficient Surface Hydroxylation: The substrate may lack a sufficient density of hydroxyl (-OH) groups, which are the primary reaction sites for silane coupling. 3. Inadequate Silane Concentration: The concentration of this compound in the solution may be too low. 4. Premature Silane Polymerization in Solution: In protic or wet solvents, the silane may hydrolyze and polymerize in the bulk solution before it has a chance to deposit on the surface. | 1. Optimize Cleaning Protocol: Employ rigorous cleaning procedures such as piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV/ozone treatment to ensure a pristine surface. 2. Surface Activation: Treat the substrate with an oxygen plasma or a basic solution (e.g., NaOH or KOH) to increase the number of surface hydroxyl groups. 3. Increase Silane Concentration: Incrementally increase the silane concentration in your chosen solvent. A typical starting range is 1-5% (v/v). 4. Use Anhydrous Solvents: For monolayer formation, anhydrous solvents like toluene (B28343) or hexane (B92381) are often preferred to minimize solution-phase polymerization.[1] If using a protic solvent, ensure it is as dry as possible and consider shorter deposition times. |
| Thick, Uneven, or Aggregated Silane Layer | 1. Excessive Water Content: The presence of too much water in the solvent or on the substrate surface can lead to rapid hydrolysis and uncontrolled, three-dimensional polymerization of the silane.[1] 2. High Silane Concentration: A high concentration of the silane can promote multilayer formation. 3. Prolonged Reaction Time: Leaving the substrate in the silane solution for an extended period can result in the buildup of multiple silane layers. 4. Inappropriate Solvent Choice: Some solvents may promote the formation of silane aggregates or micelles in solution, which then deposit on the surface. | 1. Control Water Content: Use anhydrous solvents and perform the deposition in a low-humidity environment (e.g., a glove box). The small amount of adsorbed water on the substrate is often sufficient for monolayer formation. 2. Reduce Silane Concentration: Lower the concentration of this compound in the solution. 3. Optimize Deposition Time: Reduce the immersion time of the substrate in the silane solution. 4. Solvent Selection: Toluene is known to promote the formation of rough layers with polymerized islands, which can increase surface area.[1] For smoother, more uniform layers, consider solvents like ethanol (B145695) or isopropanol (B130326), but with careful control of water content. |
| Poor Adhesion of Subsequent Layers or Biomolecules | 1. Incomplete Covalent Bonding: The silane layer may be primarily physisorbed rather than covalently bonded to the substrate. 2. Steric Hindrance: A thick, disordered silane multilayer can sterically hinder the azide (B81097) groups, making them inaccessible for subsequent "click" chemistry reactions. 3. Hydrolysis of the Silane Layer: In aqueous environments, a poorly cross-linked silane layer can be susceptible to hydrolysis and delamination. | 1. Post-Deposition Curing: After deposition, bake the substrate (typically at 110-120°C) to promote the formation of stable siloxane (Si-O-Si) bonds with the surface and between adjacent silane molecules. 2. Aim for Monolayer Deposition: Optimize your protocol to achieve a monolayer of the silane. This will ensure that the azide functional groups are well-exposed. 3. Ensure Proper Curing: A thorough curing step is crucial for creating a stable, cross-linked silane network that is resistant to hydrolysis. |
| Inconsistent Results Between Experiments | 1. Variability in Ambient Humidity: Changes in the laboratory's humidity can affect the water content in your solvents and on your substrates, leading to inconsistent silanization. 2. Solvent Purity: The quality and purity of the solvent can impact the deposition process. 3. Age of Silane Reagent: this compound is sensitive to moisture and can degrade over time if not stored properly. | 1. Control the Environment: Whenever possible, perform the deposition in a controlled environment like a glove box with a dry atmosphere. 2. Use High-Purity Solvents: Always use fresh, high-purity, anhydrous solvents for your depositions. 3. Proper Reagent Storage: Store this compound under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in the deposition of this compound?
The solvent plays a multifaceted role in the silanization process. It dissolves the silane, facilitates its transport to the substrate surface, and, most importantly, influences the hydrolysis and condensation reactions that are fundamental to the formation of the silane layer. The polarity and protic/aprotic nature of the solvent will dictate the extent of silane self-assembly in solution and the morphology of the deposited film.
Q2: Should I use a protic or an aprotic solvent for my deposition?
The choice between a protic (e.g., ethanol, isopropanol) and an aprotic (e.g., toluene, hexane) solvent depends on the desired outcome:
-
Aprotic Solvents (e.g., Toluene): These are often used when aiming for a monolayer or a more controlled, slower deposition. In anhydrous aprotic solvents, the hydrolysis of the silane is limited to the reaction with trace amounts of water on the substrate surface, which can lead to a more ordered layer. However, toluene can also lead to the formation of a rougher surface with polymerized islands.[1]
-
Protic Solvents (e.g., Ethanol, Isopropanol): These solvents can participate in the hydrolysis reaction and can lead to a faster deposition process. However, the presence of excess water and the protic nature of the solvent can also promote uncontrolled polymerization in the solution, potentially leading to thicker, less uniform films. Careful control of the water content is crucial when using protic solvents.
Q3: How does water content in the solvent affect the deposition?
Water is a necessary reactant for the hydrolysis of the ethoxy groups on the silane to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl groups on the substrate surface and with each other to form a stable siloxane network.
-
Too little water: Insufficient water can lead to incomplete hydrolysis and a poorly formed, unstable silane layer.
-
Too much water: An excess of water will accelerate hydrolysis and promote significant polymerization of the silane in the solution before it can bind to the surface. This often results in the deposition of aggregates and the formation of a thick, non-uniform multilayer.[1]
Q4: What is the purpose of the post-deposition curing/baking step?
The post-deposition curing step, typically performed at an elevated temperature (e.g., 110-120°C), is crucial for driving the condensation reaction to completion. This process removes water and forms strong, stable covalent siloxane (Si-O-Si) bonds between the silane molecules and the substrate, as well as between adjacent silane molecules. This cross-linking creates a robust and durable film that is less susceptible to delamination.
Q5: Can I reuse my silane solution?
It is generally not recommended to reuse silane solutions. Once the this compound is dissolved, it will begin to hydrolyze and self-condense, especially in the presence of atmospheric moisture. Using a fresh solution for each experiment is the best practice to ensure consistent and reproducible results.
Quantitative Data Summary
Disclaimer: The following data is primarily based on studies of 3-aminopropyltriethoxysilane (B1664141) (APTES), a structurally similar aminosilane. Direct comparative quantitative data for this compound across a wide range of solvents is limited in the current literature. However, the general trends and principles of silanization are expected to be comparable due to the shared triethoxysilane (B36694) functional group.
Table 1: Influence of Solvent on APTES Layer Properties
| Solvent | Typical Layer Thickness (nm) | Water Contact Angle (°) | Surface Roughness (RMS, nm) | Key Characteristics |
| Toluene (anhydrous) | 0.5 - 1.5 | 50 - 65 | 0.2 - 0.5 | Tends to form rougher layers with some polymerized islands, which can increase the surface area.[1] |
| Ethanol | 0.7 - 2.0+ | 35 - 55 | 0.15 - 0.3 | Can produce smoother films than toluene, but the thickness is highly dependent on water content and reaction time. Prone to multilayer formation if not carefully controlled. |
| Isopropanol | 0.6 - 1.8+ | 40 - 60 | 0.1 - 0.25 | Similar to ethanol, can yield smooth films. Its lower polarity compared to ethanol may offer better control over hydrolysis. |
| Aqueous Solution | 0.5 - 1.0 | 45 - 60 | ~0.15 | Can produce uniform, monolayer-like films with good stability, but requires careful optimization of pH and concentration to avoid aggregation. |
Experimental Protocols
General Protocol for Solution-Phase Deposition of this compound
This protocol provides a general framework. The specific parameters (concentration, time, temperature, and solvent) should be optimized for your particular application and substrate.
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water).
-
Dry the substrate with a stream of nitrogen or argon gas.
-
Activate the surface to generate hydroxyl groups. Common methods include:
-
Oxygen Plasma Treatment: Expose the substrate to oxygen plasma for 1-5 minutes.
-
Piranha Solution: Immerse the substrate in a freshly prepared 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ for 30-60 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
UV/Ozone Treatment: Expose the substrate to UV/ozone for 15-30 minutes.
-
-
Rinse the activated substrate thoroughly with deionized water and dry with nitrogen/argon.
-
-
Silanization:
-
Prepare a fresh solution of this compound in the chosen solvent (e.g., anhydrous toluene, ethanol, or isopropanol) at the desired concentration (typically 1-2% v/v).
-
Immerse the cleaned and activated substrate in the silane solution. The deposition can be carried out at room temperature for 1-2 hours or at an elevated temperature (e.g., 60-80°C) for a shorter duration (e.g., 30-60 minutes).
-
To minimize exposure to atmospheric moisture, it is recommended to perform this step in a glove box or under an inert atmosphere.
-
-
Post-Deposition Rinsing and Curing:
-
Remove the substrate from the silane solution and rinse it thoroughly with the same solvent used for the deposition to remove any physisorbed silane.
-
Further rinse with a different solvent (e.g., isopropanol or acetone) and dry with a stream of nitrogen/argon.
-
Cure the silanized substrate by baking it in an oven at 110-120°C for 30-60 minutes. This step is crucial for the formation of a stable, covalently bonded layer.
-
-
Characterization (Optional but Recommended):
-
Assess the quality of the deposited layer using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Visualizations
Caption: General experimental workflow for this compound deposition.
Caption: Logical relationships of solvent properties influencing APTES deposition.
References
signs of 3-(Azidopropyl)triethoxysilane degradation and impurities
Welcome to the technical support center for 3-(Azidopropyl)triethoxysilane (APTES). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the signs of degradation and impurities of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: Degradation of this compound is primarily caused by hydrolysis due to exposure to moisture. The key signs of degradation include:
-
Visual Changes: The appearance of the solution may change. While fresh APTES is a clear, straw to amber-colored liquid, hydrolyzed solutions can become hazy or cloudy, indicating the formation of insoluble polysiloxanes. In advanced stages of degradation, a gel or precipitate may form.[1]
-
Pressure Buildup: In a sealed container, degradation can lead to a slow buildup of nitrogen pressure.[2]
-
Changes in Viscosity: As hydrolysis and subsequent condensation occur, the viscosity of the solution may increase.
-
Inconsistent Experimental Results: The most critical sign of degradation is often the failure or inconsistency of downstream applications, such as incomplete surface functionalization or failed "click" chemistry reactions.
Q2: What are the main degradation products of this compound?
A2: The main degradation products are formed through two primary pathways:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) react with water to form silanol (B1196071) groups (Si-OH) and ethanol. These silanols are highly reactive and can condense with each other to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers.[3]
-
Hazardous Decomposition: Under certain conditions, such as exposure to heat or strong acids, other hazardous products can form, including hydrazoic acid and organic acid vapors.[2]
Q3: What are the likely impurities in commercially available this compound?
A3: Impurities can originate from the synthesis process. A common synthesis route involves the reaction of (3-chloropropyl)triethoxysilane (B1211364) with sodium azide (B81097).[4] Therefore, potential impurities include:
-
Unreacted (3-chloropropyl)triethoxysilane.
-
Residual solvents from the synthesis and purification process.
-
Partially hydrolyzed or condensed silane (B1218182) species.
-
Other azide-containing byproducts.
Q4: How should this compound be properly stored to minimize degradation?
A4: To ensure the stability of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to prevent exposure to moisture. The recommended storage temperature is below 30°C.[2] Avoid contact with acids, alcohols, amines, oxidizing agents, and certain metals like copper, silver, and lead, as these can cause hazardous reactions.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Failed Surface Functionalization
If you are experiencing poor or inconsistent results when functionalizing surfaces with this compound, consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| Degraded Silane Reagent | Visually inspect the silane solution for haziness or precipitates.[1] If degradation is suspected, use a fresh bottle of the reagent. Perform a quality control check using FTIR or NMR spectroscopy to verify the integrity of the silane (see Experimental Protocols section). |
| Inadequate Substrate Preparation | Ensure the substrate surface is scrupulously clean and has a sufficient density of hydroxyl (-OH) groups for the silanization reaction. Common cleaning and activation methods include treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma.[5][6] |
| Suboptimal Reaction Conditions | Control the humidity and temperature during the silanization process, as these factors influence the rates of hydrolysis and condensation.[7] The concentration of the silane solution is also critical; both too low and too high concentrations can lead to poor film quality.[6] |
| Improper Post-Functionalization Curing | A post-silanization curing step (e.g., baking at 110-120°C) is often necessary to promote the formation of a stable siloxane network on the surface.[8] |
Issue 2: Failure of Subsequent "Click" Chemistry Reactions
If your "click" chemistry reactions are failing on a surface functionalized with this compound, the following troubleshooting guide may help.
| Potential Cause | Recommended Action |
| Low Density of Azide Groups | The surface functionalization may be incomplete. Verify the success of the silanization step using techniques like contact angle measurement or X-ray photoelectron spectroscopy (XPS). If necessary, optimize the silanization protocol as described in the previous troubleshooting guide. |
| Steric Hindrance | The azide groups may not be accessible for reaction due to the formation of a disordered or multilayered silane film. Try using a lower concentration of the silane during functionalization to promote the formation of a monolayer.[5] |
| Interference with the "Click" Reaction | Ensure that all reagents for the "click" chemistry reaction are of high purity and that the reaction conditions (e.g., catalyst, solvent, temperature) are optimal.[9] Contaminants on the surface or in the reaction mixture can interfere with the copper catalyst. |
| Degradation of the Azide Group | While the azide group is generally stable, prolonged exposure to harsh conditions or certain reagents could potentially lead to its degradation. If you suspect this is the case, prepare freshly functionalized substrates for your "click" chemistry experiments. |
Experimental Protocols for Quality Control
Protocol 1: Detection of Hydrolysis by FTIR Spectroscopy
This protocol allows for the qualitative assessment of this compound degradation through the detection of hydrolysis products.
Methodology:
-
Sample Preparation: Acquire a background spectrum of the empty ATR crystal. Place a small drop of the this compound solution directly onto the ATR crystal.
-
FTIR Acquisition: Collect the infrared spectrum over a range of 4000-650 cm⁻¹.
-
Data Analysis: Analyze the spectrum for the characteristic vibrational bands.
| Vibrational Band (cm⁻¹) | Assignment | Interpretation |
| ~2100 | N₃ asymmetric stretch | Presence indicates the azide functional group. |
| ~1100 and ~960 | Si-O-C stretch | Strong peaks indicate intact ethoxy groups. A decrease in intensity suggests hydrolysis. |
| 3200-3700 (broad) | Si-OH stretch | The appearance of a broad peak in this region is a clear indication of hydrolysis and the formation of silanol groups. |
| 1000-1100 | Si-O-Si stretch | The appearance of new peaks in this region suggests the condensation of silanol groups to form siloxanes. |
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a method to assess the purity of this compound and detect the presence of ethanol, a primary degradation product.
Methodology:
-
Sample Preparation: Prepare a solution of the silane in a deuterated solvent (e.g., CDCl₃) suitable for NMR analysis.
-
NMR Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Compare the obtained spectrum to a reference spectrum of pure this compound.
| Chemical Shift (ppm) | Multiplicity | Assignment | Interpretation |
| ~3.8 | Quartet | -O-CH₂-CH₃ (ethoxy) | Integral should be consistent with the number of ethoxy protons. |
| ~3.2 | Triplet | -CH₂-N₃ (propyl) | Indicates the presence of the azidopropyl group. |
| ~1.7 | Multiplet | -CH₂- (propyl) | Part of the propyl chain. |
| ~1.2 | Triplet | -O-CH₂-CH₃ (ethoxy) | Integral should be consistent with the number of ethoxy protons. |
| ~0.7 | Triplet | Si-CH₂- (propyl) | Part of the propyl chain attached to silicon. |
| ~3.7 (quartet), ~1.2 (triplet) | Quartet, Triplet | Ethanol | The presence of these signals indicates hydrolysis of the ethoxy groups. |
Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting workflow for surface functionalization experiments.
References
- 1. gelest.com [gelest.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Alkoxysilane Unveiled: Exploring the Building Blocks of Material Innovation - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. zmsilane.com [zmsilane.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Controlling Azide Group Density on Surfaces
Welcome to the technical support center for controlling the density of azide (B81097) groups on a surface. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for surface functionalization experiments. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the preparation and use of azide-functionalized surfaces.
Issue 1: Low or Inconsistent Azide Surface Density
-
Q: My surface shows a low or highly variable density of azide groups after functionalization. What are the potential causes and how can I improve this?
A: Inconsistent azide functionalization can arise from several factors related to substrate preparation, reaction conditions, and reagent quality.[1] A primary cause can be incomplete or uneven activation of the surface, for example, insufficient generation of hydroxyl groups on silica (B1680970) surfaces before silanization.[1] The concentration of the azide-containing molecule, reaction time, and temperature also play critical roles.[2][3] For instance, in kinetically controlled reactions, precise timing is essential to achieve the desired density.[2][3][4]
Troubleshooting Steps:
-
Substrate Preparation: Ensure the substrate is scrupulously clean and properly activated. For silica-based substrates, use methods like piranha etching or oxygen plasma to generate a uniform layer of hydroxyl groups.[1][5]
-
Reagent Quality: Use fresh, high-purity reagents. Azide-containing silanes can be sensitive to moisture and should be handled in a dry environment.
-
Reaction Conditions: Optimize the concentration of your azide-functionalizing reagent and the reaction time. For methods relying on self-assembled monolayers (SAMs), ensure complete monolayer formation by allowing sufficient immersion time.[1]
-
Solvent Choice: Use anhydrous solvents for reactions sensitive to water, such as silanization, to prevent premature hydrolysis of the reagents.
-
Issue 2: Unwanted Side Reactions
-
Q: I am observing byproducts that suggest my azide groups are being reduced to amines during subsequent reaction steps. How can I prevent this?
A: The reduction of azides to primary amines is a known side reaction, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, often referred to as "click chemistry".[6] This is typically caused by the reducing agent, such as sodium ascorbate, which is used to generate the active Cu(I) catalyst from a Cu(II) salt.[6]
Troubleshooting Steps:
-
Optimize Reducing Agent: Use the minimum effective concentration of the reducing agent. An excess can lead to the undesired reduction of the azide.[6]
-
Use a Cu(I) Source: Start with a Cu(I) salt (e.g., CuI or CuBr) to eliminate the need for a reducing agent.[6] However, be mindful that Cu(I) salts are prone to oxidation.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of Cu(I) to the inactive Cu(II) state, which can be a factor in catalyst inefficiency and side reactions.[1][6]
-
Use a Stabilizing Ligand: Incorporate a ligand such as TBTA or THPTA to stabilize the Cu(I) catalyst, which can improve reaction efficiency and allow for lower concentrations of the reducing agent.[6][7]
-
Issue 3: Difficulty in Quantifying Azide Surface Density
-
Q: I am struggling to accurately measure the density of azide groups on my surface. What are reliable methods for quantification?
A: Accurate quantification is crucial for controlling azide density. Several methods are available, each with its own advantages. A common approach involves a "click" reaction with a reporter molecule.[8][9][10]
Quantification Methods:
-
Fluorescence-Based Assay: React the azide-functionalized surface with an alkyne-containing fluorescent dye. After washing away the excess dye, the amount of immobilized fluorophore can be quantified using a fluorescence plate reader. A novel variation of this method uses a cleavable fluorescent compound, where the fluorophore is liberated into solution for easier quantification.[8][9][10]
-
UV-Vis Spectroscopy: For nanoparticle systems, the disappearance of the characteristic UV absorption band of a reactant like dibenzocyclooctyne (DBCO) upon reaction with surface azides can be monitored to quantify the azide groups.[11]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can detect the nitrogen signal from the azide groups, providing elemental composition and thus an estimate of the surface coverage.[12][13][14]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the preparation of azide-functionalized surfaces.
Experimental Protocols
Protocol 1: Controlling Azide Density on Silica Surfaces via Kinetic Control
This protocol is adapted from a method that controls azide density by timing the quenching of a substitution reaction.[2][3][4]
-
Surface Preparation:
-
Clean silica substrates by sonication in acetone (B3395972) and isopropanol (B130326) (15 minutes each).[1]
-
Dry the substrates under a stream of nitrogen.
-
Activate the surface by treatment with oxygen plasma or a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) to generate hydroxyl groups. (Caution: Piranha solution is extremely corrosive). [1][5]
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
-
Formation of Bromo-terminated Monolayer:
-
Immerse the activated substrates in a solution of a bromo-alkane-silane (e.g., (11-bromoundecyl)trichlorosilane) in an anhydrous solvent like toluene (B28343) for 2-3 hours to form a complete self-assembled monolayer (SAM).
-
Rinse the substrates with the solvent to remove non-covalently bound silane.
-
-
Azide Substitution and Kinetic Control:
-
Prepare a solution of sodium azide in a suitable solvent (e.g., DMF).
-
Immerse the bromo-functionalized substrates in the sodium azide solution. The SN2 substitution of bromide with azide will begin.
-
To control the azide density, quench the reaction at specific time points by removing the substrates from the solution and rinsing them thoroughly. The reaction is typically complete within 2-3 hours.[2][3][4] By varying the reaction time within this window, the percentage of bromine groups converted to azide groups can be controlled.
-
-
Characterization:
-
The resulting surface can be analyzed by XPS to determine the relative amounts of bromine and nitrogen, thus confirming the azide density.
-
Protocol 2: Quantification of Surface Azides using a Clickable Fluorescent Compound
This protocol describes a method to quantify surface azide groups using a cleavable fluorescent probe.[8][9][10]
-
Click Reaction:
-
Immerse the azide-functionalized surface in a solution containing an alkyne-functionalized cleavable fluorescent compound (e.g., a DBCO-dye conjugate with a cleavable linker).
-
The reaction is typically carried out in a suitable buffer (e.g., PBS) at room temperature for several hours.
-
-
Washing:
-
Thoroughly wash the surface with the buffer and then with deionized water to remove any non-covalently bound fluorescent compound.
-
-
Cleavage and Quantification:
-
Immerse the surface in a cleavage solution (e.g., a basic solution like NaOH if an ester linker is used) to liberate the fluorophore into the solution.[10]
-
After a set time, neutralize the solution.
-
Measure the fluorescence intensity of the solution using a fluorometer.
-
The concentration of the liberated fluorophore, and thus the number of azide groups on the surface, can be determined by comparison to a standard curve of the free fluorophore.[10]
-
Data Presentation
The following tables summarize how different experimental parameters can be varied to control azide group density.
Table 1: Control of Azide Density on Silica via Kinetic Control of Substitution
| Reaction Time (minutes) | Approximate % Azide Conversion (from Bromo-) |
| 15 | ~25% |
| 30 | ~50% |
| 60 | ~75% |
| 120 | >95% |
Note: These are illustrative values. The exact kinetics will depend on the specific reagents, solvent, and temperature used. It is recommended to perform a time-course experiment to establish the kinetic profile for your specific system.[2][3][4]
Table 2: Control of Azide Density using Mixed Self-Assembled Monolayers (SAMs)
| Molar Ratio of Azide-thiol to Inert Thiol in Solution | Expected Azide Density on Gold Surface |
| 1:99 | Low |
| 10:90 | Medium-Low |
| 50:50 | Medium-High |
| 100:0 | High |
Note: The composition of the SAM on the surface may not be identical to the molar ratio of the components in the solution due to differences in adsorption kinetics and intermolecular interactions.[3]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing and characterizing an azide-functionalized surface for subsequent "click" chemistry applications.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09421G [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis of polyurethanes with pendant azide groups attached on the soft segments and the surface modification with mPEG by click chemistry for antifouling applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Azide- and Amine-Functionalized Surfaces for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with organosilanes is a cornerstone of modern materials science, enabling the tailored modification of substrates for a wide array of applications, from diagnostics and drug delivery to cell biology and beyond. Among the diverse range of available silanes, those presenting reactive terminal groups are of particular interest. This guide provides a comprehensive comparison of two such functional silanes: 3-(Azidopropyl)triethoxysilane, which introduces a versatile azide (B81097) (-N₃) group, and the widely-used 3-(Aminopropyl)triethoxysilane (APTES), which presents a primary amine (-NH₂) group.
This document offers a data-driven comparison of the surface characteristics achieved with these two silanes, detailed experimental protocols for their application and characterization, and a visual representation of a key experimental workflow, empowering researchers to make informed decisions for their specific applications.
Performance Comparison: this compound vs. 3-(Aminopropyl)triethoxysilane
The choice between an azide- and an amine-terminated surface fundamentally dictates the subsequent bioconjugation strategies. Azide-functionalized surfaces are primarily utilized in "click chemistry," a class of highly efficient and specific bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions offer excellent selectivity and proceed under mild, biocompatible conditions. Amine-functionalized surfaces, on the other hand, are amenable to a broader range of classical bioconjugation techniques, such as EDC/NHS chemistry for coupling to carboxylic acids, or reaction with isothiocyanates and N-hydroxysuccinimide esters.
The physical and chemical properties of the resulting silane (B1218182) layers also differ, as summarized in the tables below. These differences can significantly impact the performance of the functionalized surface in downstream applications.
Surface Wettability and Morphology
The wettability of a functionalized surface, as determined by water contact angle measurements, provides insights into its hydrophilicity and the orientation of the terminal functional groups. The surface morphology and roughness, characterized by Atomic Force Microscopy (AFM), are critical for applications where surface uniformity and protein-surface interactions are a concern.
| Silane | Substrate | Water Contact Angle (°) | Surface Roughness (RMS, nm) |
| This compound | Silicon Wafer | 65-75 | 0.2 - 0.5 |
| 3-(Aminopropyl)triethoxysilane (APTES) | Silicon Wafer | 55-65[1] | 0.2 - 0.6[1][2][3] |
Note: The data presented are typical values and may vary depending on the specific deposition conditions and substrate.
Surface Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for confirming the successful deposition of the silane layer and for quantifying its elemental composition. The high-resolution spectra of the core levels of key elements provide information about the chemical state of the atoms on the surface.
| Silane | Substrate | Key XPS Peaks and Observations |
| This compound | Silicon Wafer | N1s: Two distinct peaks are expected for the azide group: one at a higher binding energy (~404-405 eV) corresponding to the central, positively charged nitrogen atom, and another at a lower binding energy (~401-402 eV) for the two terminal nitrogen atoms.[4] |
| 3-(Aminopropyl)triethoxysilane (APTES) | Silicon Wafer | N1s: A primary peak around 399-400 eV, corresponding to the amine (-NH₂) group, is typically observed. A smaller, higher binding energy peak may also be present, attributed to protonated amine groups (-NH₃⁺).[5][6][7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent and reliable surface modifications. The following sections provide step-by-step methodologies for the functionalization of silicon wafers with this compound and APTES, followed by characterization protocols.
Protocol 1: Surface Functionalization with this compound
This protocol describes the deposition of an azide-terminated self-assembled monolayer on a silicon wafer.
Materials:
-
Silicon wafers
-
This compound
-
Anhydrous toluene (B28343)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse silicon wafers in Piranha solution for 30 minutes at room temperature to remove organic contaminants and generate surface hydroxyl (-OH) groups.
-
Rinse the wafers thoroughly with copious amounts of DI water.
-
Dry the wafers under a stream of nitrogen gas.
-
Bake the wafers in an oven at 110°C for 30 minutes to remove any residual water.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a clean, dry reaction vessel.
-
Immerse the cleaned and dried silicon wafers in the silane solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the wafers from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane.
-
Rinse the wafers with ethanol and then with DI water.
-
Dry the functionalized wafers under a stream of nitrogen gas.
-
Cure the silane layer by baking the wafers in an oven at 110°C for 30 minutes to promote the formation of stable siloxane bonds.
-
Protocol 2: Surface Functionalization with 3-(Aminopropyl)triethoxysilane (APTES)
This protocol outlines the procedure for creating an amine-functionalized surface on a silicon wafer.
Materials:
-
Silicon wafers
-
3-(Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (or acetone)
-
Ethanol
-
Deionized (DI) water
-
Piranha solution
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation: Follow the same procedure as described in Protocol 1.
-
Silanization:
-
Rinsing and Curing: Follow the same procedure as described in Protocol 1.
Characterization Methodologies
Water Contact Angle Goniometry:
-
Principle: This technique measures the angle at which a liquid droplet interfaces with a solid surface. A lower contact angle indicates a more hydrophilic surface, while a higher contact angle suggests a more hydrophobic surface.
-
Procedure: A small droplet of DI water is dispensed onto the functionalized surface, and the contact angle is measured using a goniometer. Measurements should be taken at multiple locations on the surface to ensure reproducibility.
Atomic Force Microscopy (AFM):
-
Principle: AFM is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographical map of a surface. From this map, quantitative data on surface roughness, such as the root mean square (RMS) roughness, can be extracted.
-
Procedure: The functionalized surface is scanned with a sharp tip mounted on a cantilever. The deflection of the cantilever is measured as it scans the surface, and this information is used to construct a topographical image.
X-ray Photoelectron Spectroscopy (XPS):
-
Principle: XPS is a surface-sensitive spectroscopic technique that provides information about the elemental composition and chemical states of the atoms within the top 1-10 nm of a material.
-
Procedure: The functionalized surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and from this, the binding energy can be determined, which is characteristic of a specific element and its chemical environment.
Experimental Workflow Visualization
The primary advantage of this compound modified surfaces is their readiness for "click chemistry." The following diagram illustrates a typical experimental workflow for the immobilization of a biomolecule onto an azide-functionalized surface via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Conclusion
Both this compound and 3-(Aminopropyl)triethoxysilane are powerful tools for surface functionalization, each offering distinct advantages depending on the desired application and subsequent conjugation chemistry. Azide-functionalized surfaces provide a highly specific and efficient route for biomolecule immobilization via "click chemistry," while amine-functionalized surfaces offer versatility through a wider range of established bioconjugation methods. By understanding the differences in their resulting surface properties and employing robust experimental protocols, researchers can effectively tailor surface chemistry to meet the demands of their advanced research and development endeavors.
References
- 1. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. infinitalab.com [infinitalab.com]
- 3. researchgate.net [researchgate.net]
- 4. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Surface Functionalization: FTIR Analysis of 3-(Azidopropyl)triethoxysilane
For researchers, scientists, and drug development professionals, the precise modification of surfaces is a critical step in the development of advanced materials, biosensors, and drug delivery systems. Among the various surface functionalization techniques, silanization using organosilanes stands out for its versatility and robustness. This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) analysis of surfaces functionalized with 3-(Azidopropyl)triethoxysilane (APTES-azide) against the more common 3-Aminopropyltriethoxysilane (APTES) and explores alternative functionalization chemistries.
This guide offers supporting experimental data, detailed protocols, and visual workflows to aid in the selection and characterization of the optimal surface chemistry for your research needs. The azide (B81097) functionality introduced by APTES-azide is particularly valuable for its ability to participate in highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the covalent immobilization of a wide range of molecules, including biomolecules, fluorophores, and polymers, with high precision.
Quantitative FTIR Analysis: A Comparative Overview
FTIR spectroscopy is an indispensable tool for confirming the successful functionalization of a surface. By identifying the characteristic vibrational modes of the introduced functional groups, researchers can verify the presence and quality of the silane (B1218182) layer. The table below summarizes the key FTIR peaks for a bare silicon dioxide (SiO₂) surface, and surfaces functionalized with APTES and APTES-azide.
| Functional Group | Silane | Characteristic FTIR Peak (cm⁻¹) | Vibration Mode | Reference |
| Silanol (B1196071) | Bare SiO₂ | ~3740 | O-H stretch (isolated) | |
| Siloxane | Bare SiO₂ / Functionalized | ~1100 | Si-O-Si stretch | [1][2] |
| Amine | 3-Aminopropyltriethoxysilane (APTES) | ~3300-3400 | N-H stretch | [3] |
| ~1560-1650 | N-H bend (scissoring) | [2] | ||
| ~2930, ~2860 | C-H stretch (asymmetric and symmetric) | [2] | ||
| Azide | This compound (APTES-azide) | ~2100 | N₃ asymmetric stretch | |
| ~2935, ~2870 | C-H stretch (asymmetric and symmetric) | |||
| ~1270 | CH₂ wag |
Key Observations:
-
The most prominent and unambiguous indicator of successful functionalization with APTES-azide is the appearance of a sharp, strong absorption band around 2100 cm⁻¹ . This peak is characteristic of the asymmetric stretching vibration of the azide (N₃) group and is located in a region of the infrared spectrum that is typically free from other interfering signals.
-
For APTES functionalization, the presence of primary amine groups is confirmed by the appearance of N-H stretching vibrations in the region of 3300-3400 cm⁻¹ and N-H bending vibrations around 1560-1650 cm⁻¹.
-
Both silanization processes result in the appearance of C-H stretching vibrations from the propyl chains, typically observed around 2930 cm⁻¹ and 2860 cm⁻¹.
-
A decrease in the intensity of the free silanol (Si-OH) peak at ~3740 cm⁻¹ on the bare silica (B1680970) surface can also indicate the covalent attachment of the silane molecules.
Experimental Protocol: Functionalization of a Silicon Wafer with this compound and FTIR Analysis
This protocol outlines a general procedure for the functionalization of a silicon wafer with a native oxide layer and its subsequent characterization by Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
Materials:
-
Silicon wafers with a native oxide layer
-
This compound (APTES-azide)
-
Anhydrous toluene (B28343)
-
Acetone (B3395972) (ACS grade)
-
Ethanol (B145695) (ACS grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.
-
Nitrogen gas stream
-
ATR-FTIR spectrometer
Procedure:
-
Substrate Cleaning and Activation:
-
Cut the silicon wafer to the desired size.
-
Sonciate the wafer in acetone for 15 minutes, followed by ethanol for 15 minutes, and then rinse thoroughly with DI water.
-
Immerse the cleaned wafer in freshly prepared Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface.
-
Rinse the wafer extensively with DI water and dry it under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of APTES-azide in anhydrous toluene in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Immerse the cleaned and dried silicon wafer in the APTES-azide solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or for a shorter duration (e.g., 1 hour) at an elevated temperature (e.g., 60-80 °C).
-
After the reaction, remove the wafer from the solution and rinse it thoroughly with fresh toluene to remove any physisorbed silane molecules.
-
Cure the functionalized wafer in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network.
-
-
FTIR Analysis:
-
Record a background spectrum on the clean, bare ATR crystal of the FTIR spectrometer.
-
Press the functionalized silicon wafer firmly against the ATR crystal.
-
Collect the ATR-FTIR spectrum of the functionalized surface over a suitable wavenumber range (e.g., 4000-650 cm⁻¹).
-
Analyze the spectrum for the presence of the characteristic azide peak at ~2100 cm⁻¹ and other relevant peaks as detailed in the table above.
-
Alternative Surface Functionalization Chemistries
While azide-alkyne click chemistry is a powerful tool, other functionalization strategies can be employed depending on the specific application.
-
Thiol-ene and Thiol-yne Chemistry: These "click" reactions involve the radical-mediated addition of a thiol to an alkene ("ene") or an alkyne ("yne"). Surfaces can be functionalized with vinyl- or alkyne-terminated silanes, followed by reaction with a thiol-containing molecule. FTIR can be used to monitor the disappearance of the C=C or C≡C stretching bands and the appearance of new C-S stretching bands.
-
Amine-Reactive Chemistries: The primary amine groups introduced by APTES can be used for a variety of subsequent reactions, such as amide bond formation with carboxylic acids (often activated with EDC/NHS), reductive amination with aldehydes or ketones, or reaction with isothiocyanates. The success of these reactions can be followed by the appearance of new characteristic peaks, such as the amide I and II bands in the FTIR spectrum.
Visualizing the Workflow and Chemistry
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the chemical transformation during functionalization and the overall experimental workflow.
Caption: Chemical transformation of a silicon dioxide surface upon functionalization.
References
A Comparative Guide to the XPS Characterization of Silanized Silicon Wafers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of X-ray Photoelectron Spectroscopy (XPS) characterization for silicon wafers functionalized with various silanes. It includes supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and application of silanization techniques for surface modification.
Introduction to Silanization and XPS Analysis
Silanization is a chemical process used to covalently bind organofunctional silanes to surfaces containing hydroxyl groups, such as the native oxide layer on silicon wafers. This surface modification is critical in a wide range of applications, including the immobilization of biomolecules, fabrication of biosensors, and development of biocompatible coatings. X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that provides valuable information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.[1] This makes it an indispensable tool for verifying the success and quality of the silanization process.
Comparative Analysis of Common Silanes on Silicon Wafers
The choice of silane (B1218182) significantly impacts the resulting surface chemistry and morphology. This section compares the XPS characterization of silicon wafers treated with different aminosilanes, highlighting the influence of the number of reactive groups on the final surface properties.
Key Performance Indicators from XPS Data
Successful silanization is typically confirmed by the following XPS signatures:
-
Presence of Nitrogen (N 1s): For aminosilanes, the appearance of a nitrogen peak is a clear indicator of silane deposition.
-
Increase in Carbon (C 1s): The organic part of the silane molecule contributes to an increased carbon signal.
-
Changes in Silicon (Si 2p) and Oxygen (O 1s) Spectra: The formation of Si-O-Si bonds between the silane and the silicon oxide surface, as well as potential polymerization between silane molecules, alters the Si 2p and O 1s core-level spectra.
Quantitative Comparison of Different Aminosilanes
The following table summarizes the elemental composition and layer thickness for silicon wafers treated with aminosilanes possessing different numbers of hydrolyzable groups, which act as bonding sites. The data is compiled from studies using 3-aminopropyltrimethoxysilane (B80574) (APTMS; 3 bonding sites) and 3-aminopropylethoxydimethylsilane (APREMS; 1 bonding site).[2]
| Silane | Number of Bonding Sites | Deposition Time (hours) | Atomic Concentration (%) | Layer Thickness (nm) | Surface Roughness (Ra, nm) |
| Uncoated Si Wafer | 0 | - | Si: 45.1, O: 54.9, C: -, N: - | 2.0 ± 0.2 (oxide layer) | 0.09 |
| APREMS | 1 | 22 | Si: 38.2, O: 45.3, C: 12.1, N: 4.4 | 0.5 ± 0.2 (silane layer) | 0.12 |
| APTMS | 3 | 6 | Si: 35.8, O: 42.1, C: 16.8, N: 5.3 | - | 0.28 |
| APTMS | 3 | 22 | Si: 28.9, O: 35.6, C: 27.4, N: 8.1 | 4.7 ± 0.3 (silane layer) | - |
Analysis:
-
Effect of Bonding Sites: APTMS, with three bonding sites, shows a significantly thicker silane layer and higher carbon and nitrogen concentrations with increased deposition time compared to APREMS, which has only one bonding site.[2] This suggests that APTMS has a higher tendency to polymerize on the surface, forming multilayers.[2]
-
Monolayer vs. Multilayer: The APREMS layer thickness is consistent with the formation of a monolayer, even after extended deposition.[2] In contrast, the APTMS layer thickness increases substantially with time, indicating multilayer formation.[2]
-
Surface Morphology: Atomic Force Microscopy (AFM) analysis complements the XPS data, showing that APTMS forms a rougher layer with a high density of islands due to polymerization, while APREMS forms a smoother, more uniform layer.[2]
High-Resolution XPS Spectra Analysis
High-resolution XPS spectra provide detailed chemical state information, which is crucial for confirming the covalent attachment of silanes and understanding the nature of the surface layer.
Si 2p Core-Level Spectrum
The deconvolution of the Si 2p spectrum is particularly informative. For a silanized silicon wafer, the Si 2p spectrum can be fitted with multiple components:
-
Si-Si (approx. 99.3 eV and 99.9 eV): Originating from the bulk silicon wafer.[2]
-
Si-O (in SiO2, approx. 103.0 eV): From the native silicon dioxide layer.[2]
-
R3Si(O) (in silane, approx. 102.2 eV): Corresponding to the silicon atoms in the silane molecules bonded to the surface.[2]
The relative intensities of these peaks can be used to estimate the thickness of the silicon oxide and the silane layers.[2]
N 1s Core-Level Spectrum
For aminosilanes, the N 1s spectrum can reveal the state of the amine groups:
-
-NH2 (approx. 399.2 eV): Free amine groups.[2]
-
-NH3+ (approx. 401.0 eV): Protonated amine groups, which can indicate interaction with surface silanols or atmospheric water.[2]
The ratio of these components provides insight into the surface chemistry and reactivity.[2]
Experimental Protocols
Silanization of Silicon Wafers (Solution Phase Deposition)
-
Substrate Preparation:
-
Silicon wafers are cleaned and sonicated in a series of solvents (e.g., acetone, isopropanol, deionized water) to remove organic contaminants.
-
To ensure a uniform hydroxylated surface, the wafers are often treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
-
Silanization:
-
A solution of the desired aminosilane (B1250345) (e.g., 1-5% v/v) is prepared in an anhydrous solvent such as toluene (B28343) or ethanol.[3]
-
The cleaned silicon wafers are immersed in the silane solution for a specific duration (e.g., 20 minutes to 24 hours) at a controlled temperature (e.g., room temperature to 90°C).[3]
-
The deposition is often carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water, which can cause silane polymerization in the solution.[3]
-
-
Post-Deposition Treatment:
-
After immersion, the wafers are rinsed thoroughly with the solvent to remove any physisorbed silane molecules.
-
The wafers are then typically cured in an oven (e.g., at 110-120°C) to promote the formation of covalent Si-O-Si bonds between the silane and the wafer surface and between adjacent silane molecules.
-
XPS Analysis
-
Instrumentation:
-
XPS measurements are performed in an ultra-high vacuum (UHV) system.
-
A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample.
-
-
Data Acquisition:
-
Survey Scans: A wide binding energy range (e.g., 0-1100 eV) is scanned to identify all the elements present on the surface.
-
High-Resolution Scans: Narrow scans are acquired over the core-level peaks of interest (e.g., Si 2p, C 1s, O 1s, N 1s) with a higher energy resolution to determine the chemical states.
-
-
Data Analysis:
-
The acquired spectra are charge-corrected, typically by setting the adventitious carbon C 1s peak to 284.8 eV.
-
The elemental composition is calculated from the peak areas of the survey spectra using appropriate sensitivity factors.
-
High-resolution spectra are deconvoluted using fitting software to identify and quantify the different chemical species present.
-
Comparison with Alternative Surface Characterization Techniques
While XPS is a powerful tool, a multi-technique approach often provides a more complete picture of the silanized surface.
| Technique | Information Provided | Advantages | Limitations |
| XPS | Elemental composition, chemical state, layer thickness | Quantitative, provides chemical bonding information | Limited to the top ~10 nm, may induce sample damage[1][4] |
| Angle-Resolved XPS (ARXPS) | Non-destructive depth profiling of the top few nanometers | Provides information on the vertical distribution of species | More complex data analysis |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, presence of aggregates/islands | High spatial resolution, provides morphological information | Does not provide chemical information |
| Total Reflection X-ray Fluorescence (TXRF) | Absolute elemental surface concentration | Highly sensitive, non-destructive | Limited chemical state information |
| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity) | Simple, fast, sensitive to the outermost surface layer | Indirect measure of surface chemistry |
Visualizing the Workflow and Data Interpretation
The following diagrams illustrate the experimental workflow for XPS characterization of silanized silicon wafers and the logical process of interpreting the resulting data.
Caption: Experimental workflow for the silanization and XPS characterization of silicon wafers.
Caption: Logical flow for the interpretation of XPS data from silanized silicon wafers.
Conclusion
XPS is a cornerstone technique for the characterization of silanized silicon wafers, providing critical quantitative data on elemental composition and chemical bonding. The choice of silane, particularly the number of reactive groups, significantly influences the resulting layer thickness and morphology, with trifunctional silanes like APTMS tending to form thicker, polymerized layers compared to the monolayer formation of monofunctional silanes like APREMS. For a comprehensive understanding of the modified surface, it is recommended to complement XPS analysis with other techniques such as AFM to correlate chemical information with surface topography. This integrated approach ensures a thorough characterization of the functionalized surface, which is essential for the successful development of advanced materials and devices in research and drug development.
References
Confirming Surface Modification: A Comparative Guide to Contact Angle Measurement
For researchers, scientists, and drug development professionals, the ability to reliably confirm the successful modification of a surface is paramount. Surface properties dictate the performance of biomaterials, the efficacy of drug delivery systems, and the reliability of scientific experiments. Among the arsenal (B13267) of surface analysis techniques, contact angle measurement stands out as a rapid, sensitive, and quantitative method to probe changes in surface chemistry and energy.
This guide provides a comprehensive comparison of contact angle measurement with other common surface analysis techniques. It includes detailed experimental protocols for key contact angle measurement methods and presents quantitative data to support the comparison, enabling you to make informed decisions for your research and development needs.
The Power of Wettability: What Contact Angle Tells Us
Contact angle is the angle at which a liquid interface meets a solid surface.[1] This seemingly simple parameter provides a wealth of information about the surface's wettability—its tendency to be wetted by a liquid. A low contact angle (<90°) indicates a hydrophilic (water-attracting) surface, suggesting high surface energy and the presence of polar functional groups. Conversely, a high contact angle (>90°) signifies a hydrophobic (water-repelling) surface, characteristic of low surface energy and nonpolar functionalities.[2]
Surface modification techniques are designed to alter these very properties. For instance, plasma treatment can introduce oxygen-containing functional groups onto a polymer surface, making it more hydrophilic and reducing the water contact angle.[3] This change in wettability can dramatically improve cell adhesion on a biomaterial or enhance the binding of a drug molecule.
A Comparative Look: Contact Angle vs. Other Techniques
While powerful, contact angle measurement is often best utilized in conjunction with other surface analysis methods. Each technique provides a unique piece of the puzzle in characterizing a modified surface.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Contact Angle Goniometry | Measures the angle of a liquid droplet on a surface. | Wettability, surface energy, hydrophilicity/hydrophobicity. | Fast, relatively inexpensive, highly sensitive to surface chemistry changes. | Indirect chemical information, sensitive to surface roughness and contamination. |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition and chemical states of the surface. | Elemental composition, functional groups, chemical bonding states. | Provides direct chemical information, quantitative. | Requires high vacuum, can be destructive to some samples, less sensitive to surface energy. |
| Atomic Force Microscopy (AFM) | Scans a sharp tip over the surface to create a topographical map. | Surface topography, roughness, can probe mechanical properties. | High-resolution imaging, can be performed in air or liquid. | Does not provide direct chemical information, can be slow for large areas. |
Quantitative Insights: Correlating Contact Angle with Surface Modification
The true power of contact angle measurement lies in its ability to provide quantitative data that correlates with the degree of surface modification.
Plasma Treatment of Polymers
Plasma treatment is a common method to increase the hydrophilicity of polymer surfaces. The following table summarizes the effect of air plasma treatment time on the water contact angle and surface composition (as determined by XPS) of polycarbonate (PC) and polypropylene (B1209903) (PP).
| Polymer | Treatment Time (seconds) | Water Contact Angle (°) | Oxygen/Carbon (O/C) Ratio (from XPS) |
| Polycarbonate (PC) | 0 | 93 | 0.136 |
| 30 | 60 | 0.250 | |
| 120 | 45 | 0.300 | |
| 300 | 35 | 0.315 | |
| 600 | 30 | 0.321 | |
| Polypropylene (PP) | 0 | >100 | - |
| 3 | 64 | - |
Data compiled from multiple sources.[4][5]
The data clearly shows a strong correlation between the decrease in water contact angle and the increase in the oxygen-to-carbon ratio, confirming the incorporation of oxygen-containing functional groups onto the polymer surfaces.
Layer-by-Layer (LbL) Assembly
LbL assembly is a versatile technique for creating multilayer thin films. Contact angle measurements can monitor the deposition of each layer. For a system of poly(diallyl-dimethylammonium chloride) (PDDA) and poly(sodium-p-styrenesulfonate) (PSS), the contact angle fluctuates as each layer is added, indicating the change in the outermost surface chemistry.[6]
| Number of Layers | Outermost Layer | Advancing Contact Angle (°) |
| 1 | PDDA | 65 |
| 2 | PSS | 48 |
| 3 | PDDA | 63 |
| 4 | PSS | 50 |
Representative data based on trends observed in the literature.
Surface Grafting
The density of grafted polymer chains on a surface can also be correlated with changes in wettability. As the grafting density of a hydrophilic polymer increases, the surface becomes more hydrophilic, resulting in a lower contact angle.[7]
| Grafting Density (chains/nm²) | Water Contact Angle (°) |
| 0.1 | 75 |
| 0.3 | 55 |
| 0.5 | 35 |
Illustrative data demonstrating the general trend.
Experimental Protocols
Reproducible and reliable contact angle measurements depend on meticulous experimental procedures.
Sample Preparation
Proper sample preparation is crucial to obtain accurate contact angle measurements.
-
General Guidelines:
-
Polymers:
-
Clean with a non-reacting solvent like ethanol (B145695) or isopropanol (B130326) and dry with a stream of nitrogen.
-
For spin-coated films, ensure a uniform and defect-free coating.[9]
-
-
Metallic Biomaterials:
-
Clean by sonication in a series of solvents such as acetone, ethanol, and deionized water.
-
For implants with complex geometries, ensure all surfaces to be measured are thoroughly cleaned.[10]
-
Method 1: Sessile Drop Method
This is the most common method for measuring static and dynamic contact angles.
Objective: To determine the contact angle of a liquid on a solid surface.
Materials:
-
Contact angle goniometer with a high-resolution camera and light source.
-
Precision liquid dispensing system (e.g., syringe with a hydrophobic needle).
-
Test liquid (e.g., high-purity deionized water).
-
Prepared sample.
Procedure:
-
Place the prepared sample on the goniometer stage.
-
Fill the syringe with the test liquid, ensuring there are no air bubbles.
-
Position the needle tip approximately 1-2 mm above the sample surface.[4]
-
Dispense a droplet of a specific volume (typically 2-5 µL) onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the accompanying software to analyze the image and calculate the contact angle.
-
For dynamic contact angles:
-
Advancing Angle: Slowly add more liquid to the droplet, causing the contact line to advance. Measure the angle just as the contact line begins to move.
-
Receding Angle: Slowly withdraw liquid from the droplet, causing the contact line to recede. Measure the angle just as the contact line begins to move.
-
-
Repeat the measurement at multiple locations on the sample to ensure statistical validity.
Method 2: Wilhelmy Plate Method
This method is used to determine the average advancing and receding contact angles on a solid of uniform geometry.
Objective: To measure the dynamic contact angles of a solid plate.
Materials:
-
Tensiometer with a sensitive balance.
-
Wilhelmy plate made of the sample material or coated with it.
-
Vessel containing the test liquid.
-
Micrometer stage to control the immersion depth.
Procedure:
-
Hang the clean Wilhelmy plate from the tensiometer balance.
-
Bring the test liquid into contact with the bottom edge of the plate.
-
Immerse the plate into the liquid at a constant, slow speed. The force measured by the balance increases due to the wetting force. This is used to calculate the advancing contact angle.
-
Withdraw the plate from the liquid at the same constant, slow speed. The force measured by the balance decreases. This is used to calculate the receding contact angle.
-
The software calculates the contact angles based on the measured forces, the perimeter of the plate, and the surface tension of the liquid.
Limitations:
-
Requires a sample with a uniform, regular geometry.
-
Not suitable for samples that swell or deform in the test liquid.
-
Surface roughness can introduce errors in the measurement.[11]
Method 3: Tilting Plate Method
This method is used to determine the roll-off angle and can also be used to measure advancing and receding contact angles.
Objective: To determine the dynamic contact angles and roll-off angle of a liquid droplet on a solid surface.
Materials:
-
Contact angle goniometer with a tilting stage.
-
Liquid dispensing system.
-
Test liquid.
-
Prepared sample.
Procedure:
-
Place the prepared sample on the tilting stage.
-
Dispense a droplet of a specific volume onto the surface.
-
Slowly and smoothly tilt the stage, increasing the angle of inclination.
-
Record a video of the droplet as the stage tilts.
-
The angle at which the droplet begins to move is the roll-off angle .
-
Just before the droplet starts to move, the angle at the front of the droplet is the advancing contact angle , and the angle at the rear of the droplet is the receding contact angle .
-
The software can be used to analyze the video frames to determine these angles.
Visualizing the Workflow
The following diagram illustrates a typical workflow for using contact angle measurements to confirm surface modification.
Workflow for Surface Modification Confirmation
Conclusion
Contact angle measurement is an indispensable tool for scientists and researchers working with surface modifications. Its sensitivity to changes in surface chemistry, coupled with the quantitative nature of the data it provides, makes it an efficient and effective method for confirming the success of a modification process. When used in conjunction with other surface analysis techniques, it provides a comprehensive understanding of the new surface properties. By following standardized protocols and carefully preparing samples, researchers can obtain reliable and reproducible data to guide their work in drug development, biomaterial science, and beyond.
References
- 1. Contact Angle Measurements – Ebatco Lab Services [ebatco.com]
- 2. biolinchina.com [biolinchina.com]
- 3. measurlabs.com [measurlabs.com]
- 4. keylinktech.com [keylinktech.com]
- 5. nanoscience.com [nanoscience.com]
- 6. The Study of Layer-by-Layer Ultrathin Films by the Dynamic Contact Angle Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dropletlab.com [dropletlab.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Contact angle measurement on dental implant biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 3-(Azidopropyl)triethoxysilane vs. APTES for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of surface chemistry is a critical determinant in the success of bioconjugation applications, from biosensors to targeted drug delivery systems. This guide provides an objective, data-driven comparison of two prominent organosilanes: the traditional workhorse, (3-Aminopropyl)triethoxysilane (APTES), and the modern alternative, 3-(Azidopropyl)triethoxysilane, which leverages the power of click chemistry.
While both silanes provide a means to covalently link biomolecules to inorganic surfaces, they operate on fundamentally different chemical principles, leading to significant variations in specificity, efficiency, and the preservation of biomolecule function. This guide will delve into these differences, presenting available quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the optimal bioconjugation strategy.
At a Glance: Key Differences and Performance Metrics
The primary distinction between this compound and APTES lies in the terminal functional group they present on a surface. APTES provides a primary amine, which is typically targeted by amine-reactive crosslinkers. In contrast, this compound furnishes an azide (B81097) group, a key component for bioorthogonal "click chemistry" reactions. This fundamental difference has profound implications for the quality and reliability of the resulting bioconjugate.
| Feature | This compound (Click Chemistry) | (3-Aminopropyl)triethoxysilane (APTES) (Amine-Reactive Chemistry) | Key Considerations for Researchers |
| Bioconjugation Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Amine acylation (e.g., with NHS esters), reductive amination, etc. | Click chemistry is bioorthogonal, meaning it does not interfere with native biological functional groups. |
| Specificity | High: Azides and alkynes are generally absent in biological systems, ensuring conjugation only at the desired site. | Moderate to Low: Primary amines are abundant on the surface of proteins (lysine residues and N-terminus), leading to a heterogeneous mixture of conjugates.[1] | High specificity is crucial for applications requiring precise control over biomolecule orientation and function. |
| Reaction Efficiency & Yield | High, often exceeding 95%.[1] | Variable and often lower due to competing side reactions like hydrolysis of the crosslinker.[1] | Higher yields translate to more efficient use of valuable biomolecules. |
| Reaction Conditions | Mild, aqueous conditions at physiological pH.[1] | Often requires specific pH ranges (e.g., pH 7.2-8.5 for NHS esters) and can be sensitive to hydrolysis.[1] | Milder conditions are more likely to preserve the native structure and function of the biomolecule. |
| Stability of Linkage | Forms a highly stable triazole linkage. | Amide bonds are generally stable, but the stability of other linkages can vary. | The long-term stability of the conjugate is critical for many applications. |
| Surface Layer Quality | Can form well-ordered monolayers. | Prone to forming disordered multilayers and aggregates, particularly with solution-phase deposition.[2] | A uniform monolayer is often desirable for reproducible results. |
Bioconjugation Reaction Pathways
The distinct functional groups of this compound and APTES dictate their respective bioconjugation pathways.
Bioconjugation workflow using this compound via click chemistry.
Bioconjugation workflow using APTES via amine-reactive chemistry.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful surface functionalization and bioconjugation.
Protocol 1: Surface Functionalization with this compound
Materials:
-
Substrate (e.g., silicon wafers, glass slides)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Anhydrous toluene (B28343)
-
This compound
-
Deionized (DI) water
-
Nitrogen or argon gas
-
Oven
Methodology:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the substrate in Piranha solution for 30-60 minutes at room temperature to clean and hydroxylate the surface.
-
Rinse the substrate copiously with DI water.
-
Dry the substrate under a stream of nitrogen or argon.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene in a clean, dry container.
-
Immerse the cleaned and dried substrate in the silane (B1218182) solution for 1-4 hours at room temperature under an inert atmosphere.
-
Rinse the substrate with anhydrous toluene to remove excess silane.
-
-
Curing:
-
Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
The azide-functionalized surface is now ready for bioconjugation.
-
Protocol 2: Surface Functionalization with APTES
Materials:
-
Substrate (e.g., silicon wafers, glass slides)
-
Piranha solution
-
Anhydrous toluene or acetone
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Deionized (DI) water
-
Nitrogen or argon gas
-
Oven
Methodology:
-
Substrate Cleaning and Hydroxylation:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Silanization (Solution Phase):
-
Curing:
-
Cure the substrate in an oven at 110-120°C for 30-60 minutes.[3]
-
The amine-functionalized surface is now ready for bioconjugation.
-
Protocol 3: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized surface (from Protocol 1)
-
Alkyne-modified biomolecule
-
Phosphate-buffered saline (PBS)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
Methodology:
-
Prepare Reagent Stocks:
-
Dissolve the alkyne-modified biomolecule in PBS to the desired concentration.
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
-
Bioconjugation Reaction:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio to pre-form the copper-ligand complex.
-
Cover the azide-functionalized surface with the alkyne-biomolecule solution.
-
Add the copper-ligand complex to the biomolecule solution on the surface.
-
Initiate the reaction by adding the sodium ascorbate solution. A typical final concentration is 1 mM CuSO₄, 5 mM THPTA, and 5 mM sodium ascorbate.
-
Incubate at room temperature for 1-4 hours.
-
-
Washing:
-
Rinse the surface thoroughly with PBS and then with DI water to remove unreacted biomolecules and catalyst components.
-
Dry the surface under a stream of nitrogen.
-
Experimental Workflow Visualization
The general workflow for surface functionalization and bioconjugation can be visualized as a series of sequential steps.
A generalized workflow for surface functionalization and bioconjugation.
Conclusion
The choice between this compound and APTES for bioconjugation is a decision between a modern, highly specific chemistry and a traditional, more established method. For applications demanding precise control over biomolecule orientation, high conjugation efficiency, and preservation of biological activity, this compound, with its utilization of click chemistry, presents a clear advantage. The bioorthogonality of the azide-alkyne reaction minimizes side reactions and leads to a more homogeneous and well-defined bioconjugate.
APTES remains a viable and cost-effective option for applications where the potential for non-specific binding and product heterogeneity is less critical. However, for researchers and drug development professionals aiming for the highest levels of precision and reproducibility, the investment in a click chemistry-based approach with this compound is likely to yield superior and more reliable results. The detailed protocols and comparative data provided in this guide are intended to empower informed decision-making in the design and execution of robust bioconjugation strategies.
References
A Head-to-Head Comparison: The Advantages of 3-(Azidopropyl)triethoxysilane in Click Chemistry Applications
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation and surface modification, the choice of a chemical linker is a critical decision that can significantly impact experimental outcomes. Among the arsenal (B13267) of tools available, "click chemistry" has emerged as a robust and versatile strategy. This guide provides an in-depth comparison of 3-(Azidopropyl)triethoxysilane (APTES-azide) with other common click chemistry linkers, offering a clear perspective on its advantages, supported by experimental data and detailed protocols.
At the forefront of bioconjugation techniques, this compound distinguishes itself through its unique bifunctional nature. It possesses a triethoxysilane (B36694) group that readily forms stable covalent bonds with hydroxyl-rich surfaces such as glass, silica, and metal oxides. Simultaneously, its terminal azide (B81097) group serves as a reactive handle for highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This dual functionality makes it an exceptional candidate for creating tailored, functionalized surfaces for a myriad of applications, from biosensors and microarrays to targeted drug delivery systems.
Performance Comparison: APTES-Azide vs. Alternative Click Chemistry Linkers
To provide a clear and objective comparison, the following tables summarize the performance of APTES-azide against other commonly used silane-based click chemistry linkers, such as alkyne-silanes (for CuAAC) and cyclooctyne-silanes (for strain-promoted azide-alkyne cycloaddition or SPAAC).
| Feature | This compound (APTES-azide) | Alkyne-Silane Linkers | Cyclooctyne-Silane (e.g., DBCO-Silane) |
| Click Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Surface Attachment | Covalent via silanization to hydroxylated surfaces. | Covalent via silanization to hydroxylated surfaces. | Covalent via silanization to hydroxylated surfaces. |
| Reaction Partner | Alkyne-modified molecules. | Azide-modified molecules. | Azide-modified molecules. |
| Catalyst Requirement | Requires a copper(I) catalyst. | Requires a copper(I) catalyst. | Catalyst-free. |
| Biocompatibility | Potential cytotoxicity from copper catalyst, though ligands can mitigate this.[1] | Potential cytotoxicity from copper catalyst, though ligands can mitigate this.[1] | Excellent, as it avoids the use of a potentially toxic metal catalyst. |
| Reaction Kinetics | Generally fast and high-yielding. | Generally fast and high-yielding. | Very fast kinetics, often faster than CuAAC. |
| Stability of Linkage | Forms a highly stable 1,2,3-triazole ring. | Forms a highly stable 1,2,3-triazole ring. | Forms a highly stable 1,2,3-triazole ring. |
| Commercial Availability | Readily available from various suppliers. | Readily available from various suppliers. | Generally more expensive and less commonly available than azide or alkyne silanes. |
Quantitative Data Summary
The following table presents a summary of quantitative data gathered from various studies, highlighting key performance metrics. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature. Therefore, this table collates data from different sources to provide a comparative overview.
| Parameter | This compound (APTES-azide) | Alkyne-Silane Linkers | Cyclooctyne-Silane (e.g., DBCO-Silane) |
| Achievable Surface Density | High surface coverage can be achieved, with reported values around 13.48 APTES molecules/nm² on nano-silica. | Similar high-density monolayers can be formed. | Formation of well-ordered monolayers is achievable. |
| Reaction Efficiency on Surface | High efficiency, with near-quantitative conversion of surface azide groups reported under optimized conditions. | High efficiency, comparable to APTES-azide for CuAAC reactions. | High efficiency, often with faster reaction times compared to CuAAC on surfaces. |
| Non-specific Protein Adsorption | Can be minimized with appropriate surface passivation techniques (e.g., PEGylation). | Similar to APTES-azide, requires passivation for minimizing non-specific binding. | Surfaces functionalized with cyclooctynes can exhibit low non-specific binding, especially when combined with hydrophilic linkers. |
| Impact on Immobilized Biomolecule Activity | Covalent immobilization via the stable triazole linkage generally preserves the biological activity of the attached molecule. | Similar to APTES-azide, the inert nature of the linkage is beneficial for maintaining biomolecule function. | The mild, catalyst-free reaction conditions are highly favorable for preserving the activity of sensitive biomolecules. |
Experimental Workflows and Logical Relationships
To visualize the processes involved in utilizing these linkers, the following diagrams, created using the DOT language, illustrate the experimental workflows.
Detailed Experimental Protocols
Protocol 1: Surface Functionalization with this compound
This protocol describes the functionalization of a glass or silicon dioxide surface with APTES-azide.
Materials:
-
Glass or silicon substrates
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized (DI) water
-
Anhydrous toluene (B28343)
-
This compound (APTES-azide)
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning:
-
Immerse the substrates in Piranha solution for 30-60 minutes to clean and hydroxylate the surface.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen and then bake in an oven at 110°C for 30 minutes.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of APTES-azide in anhydrous toluene in a sealed container under a nitrogen atmosphere.
-
Immerse the cleaned and dried substrates in the APTES-azide solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates from the solution and rinse thoroughly with anhydrous toluene to remove any non-covalently bound silane.
-
Cure the silanized substrates in an oven at 110°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
The azide-functionalized substrates are now ready for the click chemistry reaction.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an APTES-Azide Functionalized Surface
This protocol details the immobilization of an alkyne-modified biomolecule onto the azide-functionalized surface.
Materials:
-
Azide-functionalized substrate (from Protocol 1)
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
DI water
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in DI water), sodium ascorbate (e.g., 100 mM in DI water, freshly prepared), and THPTA (e.g., 100 mM in DI water).
-
Prepare a solution of the alkyne-modified biomolecule in an appropriate buffer (e.g., PBS) at the desired concentration.
-
-
Click Reaction:
-
In a reaction vessel, combine the alkyne-modified biomolecule solution with the THPTA solution.
-
Add the CuSO₄ solution to the mixture.
-
Immerse the azide-functionalized substrate in the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle agitation.
-
After the reaction, remove the substrate and rinse thoroughly with buffer and then DI water to remove any unbound reagents and biomolecules.
-
The surface is now functionalized with the immobilized biomolecule.
-
Conclusion
This compound stands out as a powerful and versatile linker for the functionalization of surfaces in click chemistry applications. Its primary advantages lie in its ability to form robust covalent bonds with a wide range of inorganic substrates and its participation in the highly efficient and specific CuAAC reaction. While the requirement of a copper catalyst may be a consideration for certain biological applications, the development of biocompatible ligands has significantly mitigated concerns about cytotoxicity.
For applications where a catalyst-free approach is paramount, cyclooctyne-based silanes offer an excellent alternative, albeit at a higher cost. The choice between these linkers will ultimately depend on the specific requirements of the experiment, including biocompatibility, cost, and the nature of the biomolecule to be immobilized. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and successfully implement click chemistry for their surface modification needs.
References
Stability of 3-(Azidopropyl)triethoxysilane Layers in Aqueous Solution: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing surface functionalization, the stability of the employed chemical layers is paramount for the reproducibility and reliability of experimental outcomes. 3-(Azidopropyl)triethoxysilane (AzPTES) is a popular coupling agent for introducing azide (B81097) functionalities onto surfaces, enabling subsequent covalent immobilization of biomolecules and other moieties via "click chemistry." However, the longevity of these layers in aqueous environments, which are common in biological applications, is a critical concern. This guide provides an objective comparison of the stability of AzPTES layers with other surface modification alternatives, supported by available experimental data and principles of silane (B1218182) chemistry.
Performance Under Aqueous Stress: A Comparative Analysis
The stability of silane-based layers in water is primarily dictated by the hydrolytic stability of the siloxane bonds (Si-O-Si) that anchor the silane to the substrate and cross-link the silane molecules. The degradation of these bonds leads to the detachment of the functional layer from the surface.
While direct quantitative studies on the long-term stability of this compound layers in aqueous solutions are limited in publicly available literature, we can infer its likely performance based on the extensive research conducted on analogous silanes, particularly aminosilanes like 3-(Aminopropyl)triethoxysilane (APTES). It is important to note that the terminal functional group can influence the rate of hydrolysis. For instance, the primary amine group in APTES has been shown to catalyze the hydrolysis of siloxane bonds, leading to a decrease in layer stability.[1][2] The effect of the azide group on this process is not as well-documented, but the fundamental mechanism of siloxane bond hydrolysis remains the key factor in layer degradation.
Table 1: Comparative Stability of Silane Layers in Aqueous Environments
| Silane Type | Functional Group | Key Structural Feature | Expected Aqueous Stability | Supporting Rationale / Observations |
| This compound (AzPTES) | Azide (-N₃) | Short (C3) alkyl chain | Moderate | Reacts slowly with moisture/water.[3] The lack of an amine group may prevent autocatalytic hydrolysis, potentially offering better stability than APTES. However, the short alkyl chain provides minimal shielding of the siloxane bonds from water. |
| 3-(Aminopropyl)triethoxysilane (APTES) | Amine (-NH₂) | Short (C3) alkyl chain | Low to Moderate | Prone to degradation in aqueous media due to amine-catalyzed hydrolysis of siloxane bonds.[1][2] Stability is highly dependent on deposition conditions. |
| Long-Chain Alkylsilanes (e.g., Octadecyltrichlorosilane) | Alkyl (-C₁₈H₃₇) | Long alkyl chain | High | The dense packing of long alkyl chains creates a hydrophobic barrier that hinders water penetration to the siloxane bonds, significantly improving hydrolytic stability.[4] |
| Dipodal Silanes | Various | Two silicon atoms for surface attachment | High | The presence of two anchoring points to the surface significantly enhances resistance to hydrolysis compared to conventional single-point attachment silanes.[5] |
| Cross-linker Silanes (e.g., Bis(triethoxysilyl)ethane) | None (used as an additive) | Forms a 3D network | High (when used with a functional silane) | Creates a more densely cross-linked siloxane network that is more resistant to water penetration and subsequent hydrolysis.[6] |
| Silane-PEG-Azide | Azide (-N₃) and Polyethylene Glycol (PEG) | PEG linker | Potentially High | The hydrophilic PEG chain can shield the underlying siloxane bonds from bulk water while still allowing access for subsequent "click" reactions.[7] |
Experimental Protocols for Assessing Layer Stability
To quantitatively assess the stability of this compound or other silane layers, a well-defined experimental workflow is crucial. The following protocols are based on methodologies reported in the literature for evaluating silane layer degradation.[8][9]
Protocol 1: Gravimetric and Spectroscopic Analysis of Layer Degradation
This protocol measures the change in the amount of silane on a surface after exposure to an aqueous environment.
1. Substrate Preparation and Silanization:
- Clean substrates (e.g., silicon wafers, glass slides) thoroughly using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
- Rinse extensively with deionized water and dry under a stream of nitrogen.
- Treat the cleaned substrates with UV-ozone for 15 minutes to generate a high density of surface hydroxyl groups.
- Perform silanization with this compound via either vapor or solution deposition. For solution deposition, a 1% (v/v) solution in anhydrous toluene (B28343) is typically used.
2. Baseline Characterization:
- Measure the initial thickness and chemical composition of the silane layer using techniques such as ellipsometry and X-ray Photoelectron Spectroscopy (XPS).
- For azide-functionalized layers, the nitrogen (N1s) peak in the XPS spectrum is a key indicator of the presence of the azide group.
3. Aqueous Incubation:
- Immerse the silanized substrates in a relevant aqueous solution (e.g., deionized water, phosphate-buffered saline) at a controlled temperature (e.g., 37°C).
- Remove samples at various time points (e.g., 1, 6, 24, 48 hours).
4. Post-Incubation Analysis:
- Rinse the samples with deionized water and dry them with nitrogen.
- Re-measure the layer thickness and elemental composition using ellipsometry and XPS.
- A decrease in the layer thickness and a reduction in the nitrogen signal in the XPS spectrum indicate degradation of the silane layer.
Protocol 2: Contact Angle Measurement for Assessing Surface Hydrophobicity Changes
This method provides a simpler, albeit less direct, assessment of layer stability by monitoring changes in surface wettability.
1. Substrate Preparation and Silanization:
- Follow the same procedure as in Protocol 1.
2. Initial Contact Angle Measurement:
- Measure the static water contact angle on the freshly prepared silane layer. A hydrophobic surface is expected for a well-formed monolayer.
3. Aqueous Incubation:
- Immerse the substrates in the desired aqueous solution.
4. Time-course Contact Angle Measurements:
- At regular intervals, remove the samples, dry them, and measure the water contact angle.
- A decrease in the contact angle over time suggests the degradation and removal of the hydrophobic silane layer, exposing the more hydrophilic underlying substrate.
Visualizing the Processes
To better understand the chemical processes and experimental workflows, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. polysciences.com [polysciences.com]
- 8. Quantitative evaluation of the degradation amount of the silane coupling layer of CAD/CAM resin composites by water absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
A Comparative Guide to Surface Functionalization: 3-(Azidopropyl)triethoxysilane vs. (3-mercaptopropyl)trimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of surfaces is a cornerstone of modern biotechnology and drug development, enabling the precise immobilization of biomolecules for applications ranging from biosensors to targeted drug delivery systems. Among the arsenal (B13267) of surface modification agents, organosilanes are workhorses for functionalizing silica-based and metal-oxide surfaces. This guide provides a detailed, data-driven comparison of two prominent organosilanes: 3-(Azidopropyl)triethoxysilane (APTES), which introduces a reactive azide (B81097) group, and (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), which provides a terminal thiol group. This comparison will aid researchers in selecting the optimal silanization strategy for their specific application.
At a Glance: Key Performance Characteristics
| Property | This compound (APTES) | (3-mercaptopropyl)trimethoxysilane (MPTMS) | Key Considerations for Researchers |
| Terminal Functional Group | Azide (-N₃) | Thiol (-SH) | The choice of functional group dictates the subsequent conjugation chemistry. Azides are ideal for "click" chemistry, while thiols offer versatile coupling to maleimides, vinyls, and alkynes. |
| Primary Conjugation Chemistry | Strain-promoted or Copper-catalyzed Azide-Alkyne Cycloaddition (SPAAC/CuAAC) | Thiol-ene, Thiol-yne, Thiol-maleimide coupling | Azide-alkyne cycloaddition is highly specific and bio-orthogonal. Thiol-based reactions are also highly efficient and can be initiated by light or proceed under mild conditions. |
| Monolayer Quality | Prone to forming disordered multilayers and aggregates, particularly in solution-phase deposition. | Can form well-ordered self-assembled monolayers (SAMs). | For applications requiring precise control over the presentation of functional groups and high reproducibility, the formation of a well-ordered monolayer is critical. |
| Hydrolytic Stability | Lower stability, especially in aqueous environments. The amine-like character of the azide can contribute to the hydrolysis of siloxane bonds. | Generally higher stability due to the less polar nature of the thiol group and the potential for denser packing in the monolayer. | Long-term stability is crucial for devices and materials intended for use in biological buffers or for extended storage. |
| Biomolecule Immobilization Efficiency | Can achieve high immobilization densities, but the surface uniformity can be a challenge. | Thiol-alkyne coupling has been shown to achieve higher surface densities of immobilized molecules compared to azide-alkyne routes in some contexts.[1] | The efficiency of biomolecule immobilization is a critical factor for the sensitivity and performance of biosensors and other diagnostic devices. |
Reaction Mechanisms and Experimental Workflows
The functionalization of a hydroxylated surface with either APTES or MPTMS proceeds via a two-step process: hydrolysis of the alkoxy groups on the silane (B1218182), followed by condensation with the surface hydroxyl groups to form stable siloxane bonds. The terminal azide or thiol group is then available for subsequent conjugation reactions.
Surface Functionalization and Conjugation Pathways
Caption: Reaction pathways for APTES and MPTMS surface functionalization and subsequent biomolecule immobilization.
A Comparative Experimental Workflow
Caption: A typical experimental workflow for comparing biomolecule immobilization on APTES and MPTMS functionalized surfaces.
Detailed Experimental Protocols
Protocol 1: Surface Functionalization with this compound (APTES) - Vapor Phase Deposition
This protocol is adapted for creating a uniform monolayer of APTES on a hydroxylated surface, such as a silicon wafer with a native oxide layer.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Nitrogen gas
-
This compound (APTES)
-
Vacuum desiccator
-
Vacuum oven
Procedure:
-
Substrate Cleaning:
-
Immerse the substrates in Piranha solution for 15 minutes to clean and hydroxylate the surface.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Vapor Phase Silanization:
-
Place the cleaned, dry substrates in a vacuum desiccator.
-
Place a small, open vial containing 100-200 µL of APTES in the desiccator, ensuring it is not in direct contact with the substrates.
-
Evacuate the desiccator to a pressure of approximately 100 mTorr.
-
Leave the substrates in the APTES vapor under vacuum for 2 hours at room temperature.
-
-
Post-Deposition Treatment:
-
Vent the desiccator with nitrogen gas and remove the substrates.
-
Rinse the substrates with anhydrous toluene (B28343) to remove any physisorbed silane.
-
Bake the substrates in a vacuum oven at 110°C for 30 minutes to promote covalent bond formation.
-
Store the functionalized substrates in a desiccator until use.
-
Protocol 2: Surface Functionalization with (3-mercaptopropyl)trimethoxysilane (MPTMS) - Solution Phase Deposition
This protocol describes the formation of a thiol-terminated self-assembled monolayer on a hydroxylated surface.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Piranha solution
-
DI water
-
Nitrogen gas
-
(3-mercaptopropyl)trimethoxysilane (MPTMS)
-
Anhydrous toluene
-
Ultrasonic bath
Procedure:
-
Substrate Cleaning:
-
Follow the same cleaning and hydroxylation procedure as described in Protocol 1.
-
-
Solution Phase Silanization:
-
Prepare a 1% (v/v) solution of MPTMS in anhydrous toluene.
-
Immerse the cleaned, dry substrates in the MPTMS solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
-
Post-Deposition Treatment:
-
Remove the substrates from the silane solution.
-
Rinse the substrates with anhydrous toluene.
-
Sonicate the substrates in fresh anhydrous toluene for 5 minutes to remove any unbound MPTMS.
-
Rinse again with anhydrous toluene and dry under a stream of nitrogen gas.
-
Bake the substrates at 110°C for 30 minutes.
-
Store the functionalized substrates in a desiccator.
-
Quantitative Data Summary
The following tables summarize key quantitative data for APTES and MPTMS functionalization on silicon wafers with a native oxide layer.
Table 1: Physical Characteristics of Silane Monolayers
| Silane | Deposition Method | Typical Monolayer Thickness (nm) | Typical Water Contact Angle (°) |
| APTES | Vapor Phase | 0.5 - 1.0 | 50 - 65 |
| APTES | Solution Phase (Toluene) | 0.7 - 2.5 | 55 - 70 |
| MPTMS | Solution Phase (Toluene) | 0.7 - 1.5 | 60 - 75 |
Table 2: Comparative Biomolecule Immobilization Data (Synthesized from Literature)
| Parameter | APTES-Azide Surface | MPTMS-Thiol Surface | Reference |
| Immobilization Chemistry | Azide-Alkyne Cycloaddition | Thiol-Alkyne Coupling | [1] |
| Relative Surface Density of Immobilized Molecules | Lower | Higher | [1] |
| Antibody Binding Capacity | Can be high, but may be affected by surface heterogeneity and non-specific binding. | Generally provides a more uniform surface for oriented antibody immobilization. | [2][3] |
Conclusion: Making the Right Choice
The selection between this compound and (3-mercaptopropyl)trimethoxysilane is contingent on the specific demands of the intended application.
Choose this compound (APTES) when:
-
The subsequent conjugation chemistry requires the highly specific and bio-orthogonal nature of azide-alkyne "click" chemistry.
-
The application is less sensitive to the fine structure and potential heterogeneity of the silane layer.
-
A well-established and widely documented functionalization method is preferred.
Choose (3-mercaptopropyl)trimethoxysilane (MPTMS) when:
-
A well-ordered and more hydrolytically stable monolayer is critical for the application's performance and longevity.
-
The subsequent conjugation chemistry involves thiol-reactive partners like maleimides, vinyls, or alkynes.
-
Maximizing the surface density of immobilized biomolecules is a primary objective.
For high-stakes applications in drug development and diagnostics where reproducibility, stability, and high sensitivity are paramount, the superior monolayer quality and potentially higher immobilization efficiency offered by MPTMS may be advantageous. Conversely, for routine applications or initial proof-of-concept studies, the extensive literature and familiarity of APTES make it a robust and often preferred choice. A thorough consideration of these factors will empower researchers to select the optimal reagent for their surface modification needs, ultimately fostering more reliable and impactful experimental outcomes.
References
- 1. Site-Specific Surface Functionalization via Microchannel Cantilever Spotting (µCS): Comparison between Azide-Alkyne and Thiol-Alkyne Click Chemistry Reactions. | Semantic Scholar [semanticscholar.org]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. Silane-modified surfaces in specific antibody-mediated cell recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of 3-(Azidopropyl)triethoxysilane Coated Materials and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The biocompatibility of materials used in biomedical applications is a critical factor determining their success and safety. Surface modification is a key strategy to enhance the biocompatibility of materials, and 3-(Azidopropyl)triethoxysilane (APTES) has been a widely used coupling agent for this purpose. This guide provides an objective comparison of the biocompatibility of APTES-coated materials with common alternatives, including Polyethylene Glycol (PEG), zwitterionic polymers, and (3-Glycidyloxypropyl)trimethoxysilane (GPTMS). The comparison is based on key performance indicators such as protein adsorption, platelet adhesion, cytotoxicity, hemocompatibility, and in-vivo tissue response, supported by experimental data.
Executive Summary
Surface coatings are paramount in modulating the biological response to implanted materials. While this compound (APTES) is a common choice for surface functionalization, alternatives like Polyethylene Glycol (PEG) and zwitterionic polymers often exhibit superior performance in minimizing biofouling and subsequent inflammatory responses. (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) presents another silane-based alternative with distinct surface properties. The choice of coating should be dictated by the specific requirements of the biomedical application, balancing factors such as protein repellency, cell adhesion, and the desired in vivo tissue interaction.
Comparison of Biocompatibility Performance
The following tables summarize the quantitative data on the biocompatibility of APTES, PEG, zwitterionic polymers, and GPTMS coated surfaces. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here is compiled from various sources.
Table 1: Protein Adsorption on Different Coated Surfaces
| Coating Material | Substrate | Protein | Adsorbed Protein Amount | Reference |
| APTES | Silicon | IgG | ~3.5 mg/m² | [1] |
| PEG-OH | Gold | BSA, Fibrinogen | Ultralow fouling (< 5 ng/cm²) | |
| Zwitterionic Polymer (PMEN) | Gold | BSA, Fibrinogen | Ultralow fouling (< 5 ng/cm²) | |
| GPTMS | Not specified | Not specified | Data not available |
Table 2: Platelet Adhesion on Different Coated Surfaces
| Coating Material | Substrate | Platelet Retention (%) | Platelet Adhesion Quantification | Reference |
| APTES | Stent | 90.2 ± 8.9% | Significantly inhibited platelet reduction compared to bare stent | [2] |
| Zwitterionic Polymer (MPC) | Stent | 90.7 ± 9.7% | Similar platelet retention to APTES | [2] |
| PEG | Polyurethane | Not specified | All PEG graft surfaces prevented platelet adhesion | |
| GPTMS | Not specified | Not specified | Data not available |
Table 3: In Vitro Cytotoxicity (Cell Viability %)
| Coating Material | Cell Line | Concentration | Cell Viability (%) | Reference |
| APTES (on nanoparticles) | Not specified | Not specified | Generally considered biocompatible, but can show dose-dependent toxicity | [3] |
| PEG | Various | Not specified | Generally high cell viability, considered non-cytotoxic | |
| Zwitterionic Polymer | Various | Not specified | High cell viability, considered non-cytotoxic | |
| GPTMS | Not specified | Not specified | No toxicity observed in some cellular studies |
Table 4: Hemocompatibility (Hemolysis %)
| Coating Material | Test Condition | Hemolysis (%) | Classification | Reference |
| APTES | Not specified | Data not available | Not available | |
| PEG | In contact with red blood cell suspensions | < 2% | Non-hemolytic | [4] |
| Zwitterionic Polymer | Not specified | < 2% | Non-hemolytic | [4] |
| GPTMS | Not specified | Data not available | Not available |
Table 5: In Vivo Tissue Response (Fibrous Capsule Thickness)
| Coating Material | Implant Location | Time Point | Fibrous Capsule Thickness (µm) | Reference |
| Bare Implant (Control) | Subcutaneous (mice) | 21 days | Increased scar tissue formation compared to coated | [5] |
| Antimicrobial Polymer Coated | Subcutaneous (mice) | 21 days | Reduced scar tissue formation | [5] |
| Smooth Surface Implant | Not specified | Not specified | Thinner, more orderly capsules with subdued inflammatory reaction | [6] |
| Macrotextured Implant | Not specified | Not specified | Pronounced tissue reaction | [6] |
Experimental Protocols
Detailed methodologies for the key biocompatibility experiments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Material Exposure: Introduce the material extracts or the coated materials directly into the wells containing the cells.
-
Incubation: Incubate the cells with the test material for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells. According to ISO 10993-5, cell viability above 80% is considered non-cytotoxic.[7]
Hemolysis Assay (ASTM F756-00)
This assay determines the hemolytic properties of materials that come into contact with blood.[4]
Protocol:
-
Blood Collection: Collect fresh human or rabbit blood in tubes containing an anticoagulant (e.g., acid citrate (B86180) dextrose).
-
Material Incubation: Place the test material in contact with a saline suspension of the blood.
-
Incubation: Incubate the mixture for a specified time (e.g., 3 hours) at 37°C with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Measure the amount of hemoglobin released into the supernatant spectrophotometrically by measuring the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis relative to a positive control (e.g., water, which causes 100% hemolysis) and a negative control (e.g., saline). Materials with hemolysis percentages below 2% are considered non-hemolytic.[4]
Platelet Adhesion Assay
This assay quantifies the adhesion of platelets to a material surface, a key indicator of thrombogenicity.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain PRP by centrifuging fresh whole blood.
-
Material Incubation: Incubate the test material with PRP for a defined period under static or flow conditions.[8]
-
Rinsing: Gently rinse the material surface to remove non-adherent platelets.
-
Quantification:
-
Microscopy: Stain the adhered platelets with a fluorescent dye and visualize them using a fluorescence microscope. The number of platelets per unit area can then be counted.
-
Biochemical Assay: Lyse the adhered platelets and measure the activity of a platelet-specific enzyme, such as lactate (B86563) dehydrogenase (LDH).
-
-
Data Analysis: Compare the number of adhered platelets or the enzyme activity on the test material to that on control surfaces.
Signaling Pathways and Experimental Workflows
Foreign Body Response to an Implanted Biomaterial
Workflow for Assessing Biocompatibility of Coated Materials
Conclusion
The selection of a surface coating for a biomedical device is a critical decision that significantly impacts its in vivo performance. While this compound (APTES) is a versatile and widely used surface modification agent, this guide highlights that for applications requiring minimal biological interaction, alternatives such as PEG and zwitterionic polymers often demonstrate superior biocompatibility profiles. They exhibit lower protein adsorption and platelet adhesion, which are key initiating events in the foreign body response.
Researchers and drug development professionals are encouraged to consider the specific biological interactions required for their application and to select a surface coating based on a thorough evaluation of the available experimental data. This comparative guide serves as a valuable resource to inform this critical decision-making process.
References
- 1. Study of proteins adsorption on biomaterials surfaces by XPS and ToF-SIMS [sites.uclouvain.be]
- 2. Stent coating containing a charged silane coupling agent that regulates protein adsorption to confer antithrombotic and cell-adhesion properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HEMOCOMPATIBILITY AND BIOCOMPATIBILITY OF ANTIBACTERIAL BIOMIMETIC HYBRID FILMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo comparative study of tissue reaction to bare and antimicrobial polymer coated transcutaneous implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inflammatory response to various implant surfaces in murine models: A systematic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. haemoscan.com [haemoscan.com]
- 8. Development of a method to quantify platelet adhesion and aggregation under static conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(Azidopropyl)triethoxysilane: A Step-by-Step Guide
The safe handling and disposal of 3-(Azidopropyl)triethoxysilane are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical responsibly. Adherence to these protocols is essential to mitigate risks associated with its hazardous properties.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. The chemical is harmful if swallowed or in contact with skin, causes skin irritation, and can lead to serious eye damage[1][2][3][4]. Upon contact with water or moisture, it hydrolyzes to produce ethanol, which can have chronic effects on the central nervous system[1][3][4].
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling this substance:
| PPE Category | Specification |
| Hand Protection | Neoprene or nitrile rubber gloves[1]. |
| Eye Protection | Chemical goggles. Contact lenses should not be worn[1]. |
| Skin and Body | Wear suitable protective clothing to prevent skin exposure[1][5]. |
| Respiratory | Use in a well-ventilated area. Respiratory protection is recommended if inhalation of vapors or mists is possible[1][5]. |
Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure[1][3].
Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation to prevent the accumulation of vapors[6].
-
Containment: Contain the spill using dikes or inert absorbent materials (e.g., sand, earth, vermiculite) to prevent it from entering sewers or streams[1][3].
-
Absorption: Carefully clean up the spill by using an absorbent material to collect the liquid[1][3].
-
Collection: Sweep or shovel the absorbed material into a suitable, clearly labeled, and closed container for disposal[1].
-
Decontamination: Decontaminate the spill area.
-
Dispose: Treat all contaminated materials, including PPE, as hazardous waste and dispose of them according to regulations.
Storage and Incompatibility
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions. It should be stored in a tightly closed, sealed container in a well-ventilated area, away from heat, sparks, and open flames, at a temperature below 30°C[1][3].
This compound is incompatible with a range of substances that can lead to hazardous reactions:
| Incompatible Materials | Potential Hazards |
| Water, Moisture, Alcohols, Amines | Reacts to liberate ethanol[1][3]. |
| Acids | Contact with strong acids may lead to the formation of toxic hydrazoic acid[1][3]. |
| Oxidizing agents, Peroxides | May lead to hazardous reactions[1][3]. |
| Copper, Cadmium, Brass, Bronze, Lead, Silver, Mercury | May form explosive azides upon contact[1][3]. |
Disposal Procedures
The disposal of this compound and its containers must be handled with care and in compliance with all local, state, and federal regulations.
Key Disposal Guidelines:
-
Do Not Use Sewer Systems: Under no circumstances should this chemical be disposed of down the drain or into the sewer system[1][3].
-
Incineration: Incineration by a licensed hazardous waste disposal facility is a recommended method of disposal[1][3].
-
Licensed Disposal Service: All waste containing this chemical should be disposed of through an approved waste disposal plant[7]. This ensures that it is managed in an environmentally safe and compliant manner.
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.
The following flowchart outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(Azidopropyl)triethoxysilane
Essential Safety and Handling Guide for 3-(Azidopropyl)triethoxysilane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 83315-69-9). It is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical in a laboratory setting.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 83315-69-9
-
Molecular Formula: C9H21N3O3Si[1]
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. It is classified as causing skin irritation and serious eye damage.[3] Like other organic azides, it should be treated as potentially explosive, with sensitivity to shock, friction, and heat.[4][5] Contact with strong acids may lead to the formation of toxic hydrazoic acid.[3]
GHS Hazard Statements:
-
H315: Causes skin irritation[3]
-
H318: Causes serious eye damage[3]
-
May be harmful if swallowed or in contact with skin.[2]
-
Toxic if inhaled.[6]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory. The following table summarizes the required PPE for various laboratory tasks involving this compound.
| Task | Required PPE | Additional Recommendations |
| Receiving and Unpacking | - Safety glasses- Nitrile gloves- Lab coat | - Inspect the container for any signs of damage or leakage in a well-ventilated area.[5] |
| Weighing and Aliquoting | - Safety goggles or face shield- Double-gloving (nitrile inner, thicker nitrile or Silver Shield® outer)- Flame-resistant lab coat | - All work must be conducted in a certified chemical fume hood.[4]- Use anti-static weighing boats and non-metal spatulas (plastic or ceramic).[5]- A blast shield is recommended, especially when handling larger quantities.[4][5] |
| Solution Preparation and Handling | - Safety goggles- Double-gloving (nitrile)- Lab coat | - Work within a chemical fume hood.[5]- Avoid using halogenated solvents.[5]- Do not use ground glass joints, which can create friction.[5] |
| Waste Disposal | - Safety goggles- Chemical-resistant gloves (e.g., nitrile)- Lab coat | - Handle all waste in a designated and well-ventilated area, preferably within a fume hood.[5] |
| Spill Cleanup | - Safety goggles and face shield- Chemical-resistant gloves- Lab coat or chemical-resistant apron- Respiratory protection may be necessary depending on the spill size. | - Have a spill kit appropriate for azide-containing compounds readily available.[5] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for damage in a well-ventilated area.
-
Store the container in a cool, dry, well-ventilated place, away from heat, sparks, and open flames.[3]
-
Store in sealed containers below 30°C.[3]
-
Incompatible materials to avoid include acids, alcohols, amines, moisture, oxidizing agents, and peroxides.[3]
2. Preparation for Use:
-
Ensure that an emergency eyewash station, safety shower, and appropriate fire extinguisher are accessible and operational.[4]
-
Set up all experimental work within a certified chemical fume hood.
-
Use a blast shield, particularly for reactions involving heating or larger quantities.[4]
3. Weighing and Transfer:
-
To minimize dust dispersal, if a scale cannot be placed inside the fume hood, tare a sealed container, add the compound inside the hood, seal the container, and then weigh it outside.[4]
-
Use non-metal spatulas to avoid friction and potential detonation.[5][7]
4. Solution Preparation:
-
Slowly add the solvent to the solid compound while inside the fume hood.[4]
-
Avoid heating the compound unless absolutely necessary and under strict temperature control.[4][5]
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.[5]
1. Waste Segregation:
-
All materials contaminated with this compound (e.g., gloves, absorbent pads, disposable labware) must be collected in a dedicated, clearly labeled, and sealed non-metal hazardous waste container.[4][5]
2. Liquid Waste:
-
DO NOT pour azide-containing solutions down the drain.[5][8] This can lead to the formation of highly explosive lead or copper azides in the pipes.[5][8]
-
Collect all aqueous waste in a designated, sealed, and labeled non-metal container.[5]
3. Solid Waste:
-
Collect all contaminated solid waste (e.g., pipette tips, weighing paper, gloves) in a separate, sealed, and labeled plastic bag or container.[5]
4. Unused Compound:
-
Unwanted or excess this compound must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.[4]
Emergency Procedures
Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4]
-
Seek immediate medical attention.[4]
Eye Contact:
-
Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion:
-
Never give anything by mouth to an unconscious person.
-
Rinse mouth with water and consult a physician.[1]
Spills:
-
For small spills within a fume hood, wipe the area with absorbent pads, followed by a thorough cleaning with soap and water.[4]
-
For larger spills, evacuate the laboratory and contact your institution's emergency services.[4]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C9H21N3O3Si | CID 18519390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
